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Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Stability of DL-2-Hydroxy-4-methylhexanoic Acid

Introduction: The Scientific Context of DL-2-Hydroxy-4-methylhexanoic Acid DL-2-Hydroxy-4-methylhexanoic acid, a chiral alpha-hydroxy acid, represents a class of molecules with significant potential in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of DL-2-Hydroxy-4-methylhexanoic Acid

DL-2-Hydroxy-4-methylhexanoic acid, a chiral alpha-hydroxy acid, represents a class of molecules with significant potential in pharmaceutical and metabolic research. Its structure, featuring both a hydroxyl and a carboxylic acid functional group on adjacent carbons, makes it a candidate for various biological interactions and a potential building block in organic synthesis. The IUPAC name for this compound is 2-hydroxy-4-methylhexanoic acid[1]. Understanding the fundamental thermodynamic properties and stability of this molecule is a critical prerequisite for its application in drug development, formulation, and as a research tool. This guide provides a comprehensive overview of the experimental methodologies required to characterize these essential parameters, framed from the perspective of ensuring data integrity and scientific rigor.

The rationale for a detailed thermodynamic and stability analysis lies in its direct impact on a compound's viability as a drug candidate or chemical reagent. Thermodynamic data, such as the acid dissociation constant (pKa), govern the compound's behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Stability, on the other hand, dictates the shelf-life, storage conditions, and potential degradation pathways of the substance, which are crucial for both safety and efficacy[2][3].

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of DL-2-Hydroxy-4-methylhexanoic acid. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Part 1: Determination of Thermodynamic Properties

The thermodynamic properties of a molecule provide a quantitative understanding of its energy landscape and its interactions with its environment. For DL-2-Hydroxy-4-methylhexanoic acid, the most critical thermodynamic parameters to determine are its acid dissociation constant (pKa), melting point (Tfus), and enthalpy of fusion (ΔfusH°).

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

The pKa is a measure of the acidity of a compound. For an alpha-hydroxy acid, the carboxylic acid proton is the most acidic. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. A reliable method for pKa determination is potentiometric titration.[4][5]

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of DL-2-Hydroxy-4-methylhexanoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode and a titrant delivery burette.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    • For more accurate determination, a Gran plot or other derivative methods can be used.

The causality behind this experimental choice is that the gradual neutralization of the carboxylic acid by the strong base allows for the direct measurement of the equilibrium between the protonated and deprotonated forms of the acid, which is the definition of pKa.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal properties of a material, such as its melting point and enthalpy of fusion. These parameters are essential for understanding the compound's physical state, purity, and for developing formulations.[6][7]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of DL-2-Hydroxy-4-methylhexanoic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as indium.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tfus) is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.

    • The enthalpy of fusion (ΔfusH°) is calculated by integrating the area under the melting peak.

The choice of DSC is justified by its high sensitivity and the small sample size required. The resulting data provides a direct measure of the energy required to disrupt the crystal lattice of the solid, a fundamental thermodynamic property.

Summary of Key Thermodynamic Properties

The following table should be used to summarize the experimentally determined thermodynamic properties of DL-2-Hydroxy-4-methylhexanoic acid.

Thermodynamic PropertySymbolExperimental ValueUnitsMethod Used
Acid Dissociation ConstantpKaTo be determined-Potentiometric Titration
Melting PointTfusTo be determined°C or KDifferential Scanning Calorimetry
Enthalpy of FusionΔfusH°To be determinedkJ/molDifferential Scanning Calorimetry
Workflow for Thermodynamic Property Determination

G cluster_0 Thermodynamic Property Determination A DL-2-Hydroxy-4-methylhexanoic acid Sample B Potentiometric Titration A->B C Differential Scanning Calorimetry (DSC) A->C D pKa Value B->D E Melting Point (Tfus) C->E F Enthalpy of Fusion (ΔfusH°) C->F G Thermodynamic Profile D->G E->G F->G

Caption: Workflow for determining the key thermodynamic properties of DL-2-Hydroxy-4-methylhexanoic acid.

Part 2: Comprehensive Stability Assessment

Stability testing is a critical component of drug development and chemical research, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] The goal is to establish a re-test period or shelf life and recommend storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.[8]

Experimental Protocol: Forced Degradation Studies

  • Hydrolytic Stability:

    • Prepare solutions of DL-2-Hydroxy-4-methylhexanoic acid in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Analyze the samples at various time points for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC method.

  • Oxidative Stability:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Incubate the solution at room temperature for a defined period.

    • Analyze the samples for degradation.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

The rationale for stress testing is to rapidly assess the compound's vulnerabilities. By subjecting it to conditions more severe than those it would typically encounter, potential degradation pathways can be identified quickly, informing formulation and packaging decisions.

Accelerated and Long-Term Stability Studies

Accelerated stability studies are conducted at elevated temperature and humidity to predict the long-term stability of a substance. Long-term studies are performed under the recommended storage conditions to establish the shelf life.[3][9]

Experimental Protocol: Accelerated and Long-Term Stability

  • Sample Packaging: Package the DL-2-Hydroxy-4-methylhexanoic acid in the proposed container closure system.

  • Storage Conditions:

    • Accelerated Stability: Store the samples at 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Long-Term Stability: Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Testing Schedule:

    • Accelerated Stability: Test the samples at time 0, 3, and 6 months.[2][3]

    • Long-Term Stability: Test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3]

  • Analytical Testing: At each time point, the samples should be tested for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

This dual-pronged approach of accelerated and long-term testing provides a comprehensive picture of the compound's stability profile, with the accelerated data offering an early indication of potential issues that will be confirmed by the long-term studies.

Summary of Stability Testing Conditions
Study TypeStorage ConditionsTesting Time Points
Forced DegradationAcid, Base, Neutral Hydrolysis; Oxidation; PhotolysisAs required to achieve degradation
Accelerated Stability40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months
Long-Term Stability25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Workflow for Stability Assessment

G cluster_1 Stability Assessment A DL-2-Hydroxy-4-methylhexanoic acid Sample B Forced Degradation (Stress Testing) A->B C Accelerated Stability Study A->C D Long-Term Stability Study A->D E Identify Degradation Pathways & Products B->E F Predict Shelf-Life C->F G Confirm Shelf-Life & Storage Conditions D->G H Comprehensive Stability Profile E->H F->H G->H

Caption: Workflow for the comprehensive stability assessment of DL-2-Hydroxy-4-methylhexanoic acid.

Part 3: Synthesis and Sourcing Considerations

While this guide focuses on the characterization of DL-2-Hydroxy-4-methylhexanoic acid, the source and synthesis of the material are of paramount importance. For instance, one potential synthetic route for the (R)-enantiomer involves the diazotization of D-leucine[10]. The synthesis of related 2-methylhexanoic acids has also been described and may be adaptable[11]. It is imperative that the material used for thermodynamic and stability studies is of high purity and well-characterized, as impurities can significantly impact the results.

Conclusion

The thermodynamic properties and stability of DL-2-Hydroxy-4-methylhexanoic acid are fundamental parameters that must be thoroughly investigated to support its potential applications in research and development. This guide has provided a detailed framework of robust and self-validating experimental protocols for determining these properties. By adhering to these methodologies, researchers can generate high-quality, reliable data that will be essential for advancing the scientific understanding and potential utility of this compound. The emphasis on the causality behind experimental choices and the integration of authoritative guidelines ensures a scientifically sound approach to the characterization of novel chemical entities.

References

  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere - RSC Publishing. (2025, April 17).
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
  • Pharmaceutical Stability Testing Checklist: A Comprehensive Guide - ChecklistGuro. (2025, November 25).
  • Organic acids in hydrothermal solutions: standard molal thermodynamic properties of carboxylic acids and estimates of dissociation constants at high temperatures and pressures - Arizona State University. (n.d.).
  • Thermodynamic properties of organic compounds. Note III - AKJournals. (n.d.).
  • 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 - PubChem. (n.d.).
  • (2S)-4-hydroxy-2-methylhexanoic acid | C7H14O3 | CID 89213441 - PubChem. (n.d.).
  • Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. (2017, November 18).
  • organic acids in hydrothermal solutions - American Journal of Science. (n.d.).
  • Organic Acids - Cornerstone Analytical Laboratories. (n.d.).
  • DL-2-Hydroxy-4-Methyl Pentanoic Acid?? | CAS 20312-37-2 - Veeprho. (n.d.).
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. (n.d.).
  • Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
  • Synthesis of members of the 2‐methylhexanoic acid series. Reagents and... - ResearchGate. (n.d.).
  • 2-hydroxy-4-methylbenzoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid - PrepChem.com. (n.d.).

Sources

Exploratory

The Dark Metabolome of Fermented Foods: A Technical Guide to 2-Hydroxy-4-methylhexanoic Acid

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide Executive Summary The biochemical complexity of fermented foods...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

The biochemical complexity of fermented foods extends far beyond primary metabolites like lactic acid and ethanol. Advanced high-resolution mass spectrometry (HRMS) has begun to illuminate the "dark metabolome"—trace secondary metabolites that exert profound organoleptic and biological effects. Among these is 2-hydroxy-4-methylhexanoic acid (2-H-4-MHx) , a rare 7-carbon α-hydroxy acid[1].

While its 6-carbon homologue, 2-hydroxy-4-methylpentanoic acid (HICA), is a well-documented antifungal and flavor-enhancing compound produced by lactic acid bacteria (LAB) in matrices like [2] and [3], 2-H-4-MHx represents a highly niche metabolic off-target product. This whitepaper delineates the biochemical genesis of 2-H-4-MHx, details a self-validating analytical workflow for its quantification, and explores its potential implications in food science and drug development.

Biochemical Genesis & Metabolic Pathways

The natural occurrence of α-hydroxy acids in fermented matrices is fundamentally driven by the catabolism of branched-chain amino acids (BCAAs) via the Ehrlich pathway. In wild-fermented foods, promiscuous enzymatic activity within specific microbial consortia leads to the synthesis of rare homologues.

The biosynthesis of 2-H-4-MHx requires the initial formation of homoisoleucine (2-amino-4-methylhexanoic acid). In specific bacterial strains, chain-elongation enzymes homologous to [4] can extend isoleucine by one carbon. Once homoisoleucine is available, the pathway proceeds via two critical enzymatic steps:

  • Transamination: A branched-chain aminotransferase (BCAT) transfers the amino group from homoisoleucine to α-ketoglutarate, yielding 2-keto-4-methylhexanoate.

  • Reduction: A stereospecific hydroxyacid dehydrogenase (HDH) reduces the α-keto acid to 2-hydroxy-4-methylhexanoic acid, utilizing NADH as a cofactor.

Pathway Isoleucine Isoleucine (Precursor) ChainElongation +1 Carbon Elongation (LeuA Homologs) Isoleucine->ChainElongation Homoisoleucine Homoisoleucine (2-Amino-4-methylhexanoic acid) ChainElongation->Homoisoleucine BCAT Branched-Chain Aminotransferase (BCAT) Homoisoleucine->BCAT α-KG to Glutamate KetoAcid 2-Keto-4-methylhexanoate BCAT->KetoAcid Hdh Hydroxyacid Dehydrogenase (NADH-dependent) KetoAcid->Hdh NADH to NAD+ Target 2-Hydroxy-4-methylhexanoic acid Hdh->Target

Biochemical synthesis of 2-hydroxy-4-methylhexanoic acid via BCAA metabolism in LAB.

Physicochemical Properties & Data Presentation

To successfully isolate and quantify[5], analytical chemists must leverage its specific physicochemical and spectrometric properties. The compound's moderate lipophilicity and acidic nature dictate the parameters for liquid-liquid extraction (LLE) and electrospray ionization (ESI).

Table 1: Quantitative Analytical Parameters for 2-H-4-MHx

ParameterValueAnalytical Rationale / Source
Chemical Formula C₇H₁₄O₃Defines the isotopic envelope for HRMS[6].
Monoisotopic Mass 146.0943 DaExact mass required for high-resolution MS targeting[1].
Precursor Ion [M-H]⁻ 145.0870 m/zOptimal ionization target in negative ESI mode[1].
Predicted CCS[M-H]⁻ 130.7 ŲIon mobility collision cross-section for orthogonal validation[1].
XLogP3 (Predicted) 1.4Indicates moderate lipophilicity, guiding LLE solvent choice[6].

Analytical Workflow & Self-Validating Protocol

Detecting trace metabolites in highly complex fermented matrices (which are rich in competing organic acids, sugars, and peptides) is notoriously difficult. The following protocol is designed as a self-validating system : by incorporating a stable isotope-labeled internal standard prior to any manipulation, the workflow inherently corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantitative integrity.

Step-by-Step Methodology: UHPLC-MS/MS Extraction and Quantification

Step 1: Matrix Quenching and Internal Standard Spiking

  • Action: Aliquot 5.0 mL of the homogenized fermented liquid (e.g., vegetable brine or fruit must) into a 15 mL conical centrifuge tube. Immediately spike with 50 µL of ¹³C-labeled leucic acid (1 µg/mL).

  • Causality: Quenching halts further microbial metabolism. Spiking the internal standard at step zero is the core of the self-validating system; because the ¹³C-isotope shares identical physicochemical behavior with the target analyte, any subsequent analyte loss is proportionally mirrored by the standard, allowing for perfect mathematical correction during data analysis.

Step 2: Acidification

  • Action: Adjust the sample pH to 2.0 using 1 M HCl.

  • Causality: 2-H-4-MHx is a carboxylic acid with a pKa of approximately 3.8. Lowering the pH well below the pKa ensures the molecule is fully protonated and uncharged. This drastically increases its partition coefficient into the organic phase during the subsequent extraction step.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 5.0 mL of ethyl acetate to the acidified sample. Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C to resolve the emulsion.

  • Causality: Ethyl acetate is a moderately polar organic solvent perfectly suited to extract the lipophilic 2-H-4-MHx (XLogP 1.4)[6]. Highly polar matrix interferents, such as residual sugars and soluble proteins, remain trapped in the lower aqueous phase, thereby preventing severe ion suppression in the mass spectrometer.

Step 4: Concentration and Reconstitution

  • Action: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen gas at 30°C. Reconstitute the residue in 200 µL of 5% acetonitrile in LC-MS grade water (containing 0.1% formic acid).

  • Causality: Nitrogen evaporation prevents the thermal degradation and oxidation of the volatile hydroxy acid. Reconstituting the sample in a low-organic solvent precisely matches the initial mobile phase conditions of the UHPLC gradient, preventing chromatographic peak broadening and ensuring sharp, Gaussian peak shapes.

Workflow Sample Fermented Food Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Derivatization Optional Derivatization (O-alkylation) Extraction->Derivatization LC UHPLC Separation (C18 Column) Derivatization->LC MS ESI-MS/MS (Negative Ion Mode) LC->MS Data Quantification (m/z 145.08 -> 127.07) MS->Data

Step-by-step UHPLC-MS/MS analytical workflow for the extraction and quantification of 2-H-4-MHx.

Organoleptic Impact & Future Perspectives

The presence of α-hydroxy acids fundamentally alters the trajectory of food fermentation. Similar to how[3] while producing the sour, flavor-enhancing 6-carbon HICA, the 7-carbon 2-H-4-MHx contributes to the deep, complex sensory profile of wild ferments.

From a drug development perspective, HICA is already recognized for its broad-spectrum fungicidal and bactericidal properties[2]. The structural homology of 2-H-4-MHx suggests that its extended aliphatic chain may allow it to intercalate into microbial lipid bilayers with even greater efficacy. As analytical techniques improve, isolating and characterizing these rare BCAA metabolites will likely yield novel natural preservatives and topical antimicrobial agents.

References

  • Title: 2-hydroxy-4-methylhexanoic acid (C7H14O3) - PubChemLite Source: uni.lu URL: [Link]

  • Title: 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 - PubChem Source: nih.gov URL: [Link]

  • Title: Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening Source: nih.gov (PMC) URL: [Link]

  • Title: Phytochemical and Flavor Characteristics of Mulberry Juice Fermented with Lactiplantibacillus plantarum BXM2 Source: nih.gov (PMC) URL: [Link]

  • Title: Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins Source: nih.gov (PMC) URL: [Link]

Sources

Foundational

2-Hydroxy-4-methylhexanoic Acid (CAS 20245-49-2): Chemical Identifiers, Synthesis, and Anaplerotic Metabolism

Executive Summary 2-Hydroxy-4-methylhexanoic acid (CAS 20245-49-2) is a branched, seven-carbon (C7) alpha-hydroxy acid (AHA). In contemporary biochemical research and drug development, this compound serves a dual purpose...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4-methylhexanoic acid (CAS 20245-49-2) is a branched, seven-carbon (C7) alpha-hydroxy acid (AHA). In contemporary biochemical research and drug development, this compound serves a dual purpose. First, it acts as a highly specialized chiral building block for the synthesis of complex depsipeptides and peptidomimetics. Second, as an odd-chain fatty acid derivative, it functions as a metabolic probe for anaplerosis—the process of replenishing tricarboxylic acid (TCA) cycle intermediates. This technical guide provides a comprehensive breakdown of its chemical identifiers, metabolic pathways, and validated synthetic protocols.

Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is critical for procurement, spectral validation, and in silico modeling. The table below summarizes the core identifiers and computed properties for 2-hydroxy-4-methylhexanoic acid, verified via [1].

Property / IdentifierValue
IUPAC Name 2-hydroxy-4-methylhexanoic acid
CAS Number 20245-49-2
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Monoisotopic Mass 146.0943 Da
SMILES CCC(C)CC(O)C(O)=O
InChIKey HAERIEOCWFARQN-UHFFFAOYSA-N
XLogP3 (Predicted) 1.4

Stereochemical Note: The molecule possesses two chiral centers (C2 and C4). Depending on the synthetic route or biological source, it can exist as multiple diastereomers. For pharmaceutical applications, stereocontrol at the C2 (alpha-hydroxy) position is paramount, as it dictates the binding affinity of the resulting depsipeptides to their target receptors.

Metabolic Significance: Odd-Chain Anaplerosis

In mammalian metabolism, even-chain fatty acids are exclusively degraded into acetyl-CoA, which cannot lead to a net synthesis of glucose or replenish TCA cycle intermediates. Conversely, odd-chain fatty acids (OCFAs) and their AHA derivatives—such as the C7 2-hydroxy-4-methylhexanoic acid—are highly valuable.

Upon cellular entry, 2-hydroxy-4-methylhexanoic acid undergoes enzymatic oxidation to its corresponding branched-chain keto acid. Subsequent oxidative decarboxylation and beta-oxidation yield both acetyl-CoA and the critical three-carbon intermediate, propionyl-CoA . Propionyl-CoA is carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, directly entering and refilling the TCA cycle. This [3] is a cornerstone therapeutic strategy for metabolic disorders characterized by energy deficiency, such as long-chain fatty acid oxidation disorders (LC-FAOD).

MetabolicPathway AHA 2-Hydroxy-4-methylhexanoic Acid (C7 Branched AHA) Oxidation Enzymatic Oxidation (Hydroxy Acid Oxidase) AHA->Oxidation KetoAcid 2-Oxo-4-methylhexanoic Acid (Branched Keto Acid) Oxidation->KetoAcid Decarboxylation Oxidative Decarboxylation (BCKDH Complex) KetoAcid->Decarboxylation CoA_Deriv Branched Acyl-CoA (Metabolic Intermediate) Decarboxylation->CoA_Deriv BetaOx Beta-Oxidation Cycle (Chain Shortening) CoA_Deriv->BetaOx Propionyl Propionyl-CoA + Acetyl-CoA (Anaplerotic Substrates) BetaOx->Propionyl TCA TCA Cycle (Energy Production via Succinyl-CoA) Propionyl->TCA

Proposed metabolic oxidation pathway of 2-hydroxy-4-methylhexanoic acid into anaplerotic TCA substrates.

Synthetic Methodologies & Protocols

For researchers requiring enantiopure 2-hydroxy-4-methylhexanoic acid, the most reliable method is the stereoretentive diazotization of the corresponding amino acid, 2-amino-4-methylhexanoic acid.

Causality in Experimental Design: This protocol explicitly utilizes sulfuric acid (H₂SO₄) rather than hydrochloric acid (HCl). The chloride ion in HCl is a strong nucleophile that can attack the transient alpha-lactone intermediate, leading to alpha-chloro acid impurities. The bisulfate anion from H₂SO₄ is non-nucleophilic, ensuring that water acts as the sole nucleophile. This preserves the stereochemical integrity of the alpha-carbon via a double-inversion mechanism (resulting in net retention). Furthermore, strict thermal control (0–5°C) is maintained to prevent the diazonium intermediate from undergoing premature elimination to form alkene byproducts.

Step-by-Step Protocol:

  • Dissolution: Suspend 10 mmol of enantiopure 2-amino-4-methylhexanoic acid in 30 mL of 0.5 M H₂SO₄. Stir vigorously until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5°C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 15 mmol) in 10 mL of distilled water. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Hydrolysis: After the addition is complete, maintain the reaction at 0–5°C for 2 hours, then allow it to warm to room temperature and stir overnight. The evolution of nitrogen gas (N₂) indicates the formation and subsequent hydrolysis of the alpha-lactone intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated brine (20 mL) to remove residual aqueous acid. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate, 70:30 with 1% acetic acid) to yield pure 2-hydroxy-4-methylhexanoic acid.

SynthesisWorkflow Start 2-Amino-4-methylhexanoic Acid (Starting Material) Diazotization Diazotization (NaNO2, 0.5M H2SO4, 0-5°C) Start->Diazotization Intermediate Alpha-Lactone Intermediate (Stereoretentive Transition State) Diazotization->Intermediate Hydrolysis Hydrolysis (H2O nucleophilic attack, RT) Intermediate->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate / Aqueous H2SO4) Hydrolysis->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product 2-Hydroxy-4-methylhexanoic Acid (Pure Target Compound) Purification->Product

Workflow for the stereoretentive synthesis of 2-hydroxy-4-methylhexanoic acid via diazotization.

Analytical Characterization

To validate the purity and structural identity of the synthesized compound prior to use as a [2], the following analytical parameters are recommended:

  • LC-MS (ESI-): The compound readily ionizes in negative mode. Look for the [M-H]⁻ peak at m/z 145.087.

  • Chiral HPLC: To determine enantiomeric excess (ee), derivatize the carboxylic acid with a UV-active chromophore (e.g., phenacyl bromide) and analyze using a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase.

References
  • National Center for Biotechnology Information. "2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848." PubChem Database. Available at:[Link]

  • Roe, C. R., & Mochel, F. "Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential." Journal of Inherited Metabolic Disease, 29(2-3), 332-340. Available at:[Link]

Exploratory

A Comparative Analysis of the Molecular Architectures of 2-Hydroxy-4-methylhexanoic Acid and Leucine: An In-depth Technical Guide

This technical guide provides a comprehensive examination of the structural distinctions between 2-Hydroxy-4-methylhexanoic acid and the proteinogenic amino acid, Leucine. Tailored for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive examination of the structural distinctions between 2-Hydroxy-4-methylhexanoic acid and the proteinogenic amino acid, Leucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their molecular frameworks, explores the analytical methodologies for their differentiation, and discusses the implications of these structural variations.

Introduction

In the realm of molecular science, subtle variations in structure can lead to profound differences in chemical behavior and biological function. This guide focuses on two such molecules: 2-Hydroxy-4-methylhexanoic acid, an alpha-hydroxy acid, and Leucine, an essential alpha-amino acid. While both share a carbon backbone, the presence of a hydroxyl group versus an amino group at the alpha position fundamentally alters their physicochemical properties. Understanding these differences is crucial for applications ranging from peptide synthesis and drug design to metabolic studies.

2-Hydroxy-4-methylhexanoic acid belongs to the class of alpha-hydroxy acids (AHAs), characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[1] Leucine, a branched-chain amino acid (BCAA), is a fundamental building block of proteins and plays a critical role in various physiological processes.[2][3] This guide will dissect their structures, providing a granular comparison to illuminate their distinct chemical identities.

Part 1: A Head-to-Head Structural Comparison

The core difference between 2-Hydroxy-4-methylhexanoic acid and Leucine lies in the functional group at the alpha-carbon. This single substitution dictates their classification, reactivity, and biological roles.

Core Functional Groups: The Defining Difference
  • 2-Hydroxy-4-methylhexanoic acid: As an alpha-hydroxy acid, its defining feature is a hydroxyl (-OH) group on the carbon adjacent to the carboxyl (-COOH) group. This structure is common to other AHAs used in various chemical and cosmetic applications.

  • Leucine: As an alpha-amino acid, it possesses an amino (-NH2) group at the alpha-carbon, alongside the carboxyl (-COOH) group.[2][3] This arrangement is the fundamental structure of all alpha-amino acids that constitute proteins.

Molecular Formula and Weight

A direct comparison of their elemental composition reveals the impact of the hydroxyl versus the amino group.

Property2-Hydroxy-4-methylhexanoic acidLeucine
IUPAC Name 2-hydroxy-4-methylhexanoic acid[4](2S)-2-amino-4-methylpentanoic acid
Molecular Formula C₇H₁₄O₃[1][4]C₆H₁₃NO₂[5]
Molecular Weight 146.18 g/mol [4]131.17 g/mol [5]

The additional carbon in the hexanoic acid backbone of 2-Hydroxy-4-methylhexanoic acid results in a higher molecular weight compared to leucine, which has a pentanoic acid backbone.

Side Chain and Chirality

Both molecules possess chiral centers, leading to stereoisomers.

  • 2-Hydroxy-4-methylhexanoic acid: The alpha-carbon is a chiral center, bonded to a hydrogen, a hydroxyl group, a carboxyl group, and a 3-methylbutyl group. This gives rise to two enantiomers, (R)- and (S)-2-hydroxy-4-methylhexanoic acid.

  • Leucine: The alpha-carbon is also a chiral center, bonded to a hydrogen, an amino group, a carboxyl group, and an isobutyl side chain. The naturally occurring and biologically active form is L-leucine, which corresponds to the (S) configuration.

Bonding and Intramolecular Interactions

The nature of the alpha-substituent influences the potential for intramolecular hydrogen bonding.

  • 2-Hydroxy-4-methylhexanoic acid: The hydroxyl and carboxyl groups can engage in intramolecular hydrogen bonding, which can influence its conformation and acidity.

  • Leucine: In its zwitterionic form (predominant at physiological pH), the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups can form a salt bridge. The isobutyl side chain is nonpolar and hydrophobic.

Below is a visual representation of the structural differences between the two molecules.

G cluster_0 2-Hydroxy-4-methylhexanoic acid cluster_1 Leucine 2H4MHA_C1 C 2H4MHA_C2 C 2H4MHA_C1->2H4MHA_C2 2H4MHA_O1 O 2H4MHA_C1->2H4MHA_O1 2H4MHA_O2 OH 2H4MHA_C1->2H4MHA_O2 2H4MHA_C3 CH2 2H4MHA_C2->2H4MHA_C3 2H4MHA_OH_alpha OH 2H4MHA_C2->2H4MHA_OH_alpha 2H4MHA_C4 CH 2H4MHA_C3->2H4MHA_C4 2H4MHA_C5 CH2 2H4MHA_C4->2H4MHA_C5 2H4MHA_C4_CH3 CH3 2H4MHA_C4->2H4MHA_C4_CH3 2H4MHA_C6 CH3 2H4MHA_C5->2H4MHA_C6 LEU_C1 C LEU_C2 C LEU_C1->LEU_C2 LEU_O1 O LEU_C1->LEU_O1 LEU_O2 OH LEU_C1->LEU_O2 LEU_C3 CH2 LEU_C2->LEU_C3 LEU_NH2 NH2 LEU_C2->LEU_NH2 LEU_C4 CH LEU_C3->LEU_C4 LEU_C4_CH3_1 CH3 LEU_C4->LEU_C4_CH3_1 LEU_C4_CH3_2 CH3 LEU_C4->LEU_C4_CH3_2

Figure 1: Comparative molecular structures.

Part 2: Experimental Methodologies for Structural Differentiation

The distinct functional groups of 2-Hydroxy-4-methylhexanoic acid and Leucine provide clear handles for their differentiation using a suite of analytical techniques. This section outlines key experimental protocols and the rationale behind their application.

Spectroscopic Analysis

Causality: FTIR spectroscopy is an excellent first-pass technique to distinguish these molecules based on the vibrational frequencies of their functional groups. The presence of an N-H bond in leucine and its absence in 2-Hydroxy-4-methylhexanoic acid provides a definitive spectral difference.

Protocol:

  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Collection: A background spectrum of the empty ATR crystal or salt plates is collected to subtract atmospheric and instrumental interferences.

  • Sample Analysis: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Spectral Differences:

Functional Group2-Hydroxy-4-methylhexanoic acidLeucine
O-H Stretch (Carboxyl) Broad, 3300-2500 cm⁻¹Broad, 3300-2500 cm⁻¹
O-H Stretch (Alcohol) Included within the broad carboxyl O-HAbsent
N-H Stretch (Amine) AbsentTwo bands for primary amine (asymmetric and symmetric), ~3400-3250 cm⁻¹[2]
C=O Stretch (Carboxyl) Strong, ~1760-1690 cm⁻¹Strong, ~1760-1690 cm⁻¹
N-H Bend (Amine) Absent~1650-1580 cm⁻¹[2]

The presence of the N-H stretching and bending vibrations in the spectrum of leucine provides an unambiguous method for its differentiation from 2-Hydroxy-4-methylhexanoic acid.

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The different electronic effects of the hydroxyl and amino groups lead to distinct chemical shifts for the alpha-proton and alpha-carbon.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[6][7]

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Expected Chemical Shift Differences:

  • ¹H NMR: The proton on the alpha-carbon (-CH(OH)- or -CH(NH₂)-) will have a characteristic chemical shift. In 2-Hydroxy-4-methylhexanoic acid, this proton is expected to appear at a different chemical shift compared to the alpha-proton of leucine due to the different electron-withdrawing effects of the hydroxyl and amino groups.

  • ¹³C NMR: Similarly, the alpha-carbon will resonate at a different chemical shift in the two molecules. The carbons in the side chains will also exhibit unique chemical shifts based on their proximity to the differing functional groups. For Leucine, typical ¹³C chemical shifts are around 175.9 ppm for the carboxyl carbon, 53.6 ppm for the alpha-carbon, and 40.5 ppm, 25.2 ppm, and 23.1-21.6 ppm for the side-chain carbons.

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The different functional groups will lead to distinct fragmentation pathways under ionization.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like HPLC.

  • Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.

Expected Fragmentation Differences:

  • 2-Hydroxy-4-methylhexanoic acid: Common fragmentations for alpha-hydroxy acids include the loss of water (H₂O) from the parent ion and cleavage adjacent to the carbonyl group.

  • Leucine: A characteristic fragmentation pattern for leucine involves the loss of the carboxyl group (as COOH or CO₂) and fragmentation of the isobutyl side chain. A computational and experimental study on the fragmentation of L-leucine showed that a key fragmentation involves the loss of HCOOH from the protonated molecule.[8]

The following diagram illustrates a generalized workflow for the analytical differentiation of the two compounds.

G cluster_0 Analytical Workflow cluster_1 Expected Outcomes Sample Sample Mixture (2-Hydroxy-4-methylhexanoic acid & Leucine) FTIR FTIR Analysis Sample->FTIR NMR NMR Spectroscopy Sample->NMR HPLC HPLC Separation Sample->HPLC FTIR_result Distinct Spectra: - Leucine: N-H stretches - 2-H-4-MHA: No N-H stretches FTIR->FTIR_result NMR_result Different Chemical Shifts: - Alpha-proton and alpha-carbon NMR->NMR_result MS Mass Spectrometry MS_result Unique Fragmentation Patterns: - Based on -OH vs. -NH2 MS->MS_result HPLC->MS HPLC_result Separation of Components: - Different retention times HPLC->HPLC_result

Figure 2: Analytical workflow for differentiation.

Chromatographic Separation

Causality: The differences in polarity and functional groups between 2-Hydroxy-4-methylhexanoic acid and Leucine allow for their separation using HPLC.

Protocol for Amino Acid Analysis (adapted for comparison):

  • Column Selection: A C18 reversed-phase column is commonly used for the separation of amino acids and other small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Derivatization (Optional but recommended for UV detection of Leucine): As many amino acids lack a strong UV chromophore, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) can be used to enhance detection.[9] 2-Hydroxy-4-methylhexanoic acid can often be detected directly by UV at low wavelengths (~210 nm).

  • Detection: UV-Vis or fluorescence detectors are used, depending on the derivatization agent. Mass spectrometry can also be coupled with HPLC (LC-MS) for definitive identification.

The different polarities of the two molecules will result in different retention times on the HPLC column, allowing for their separation and quantification.

Part 3: Conclusion and Future Directions

The molecular structures of 2-Hydroxy-4-methylhexanoic acid and Leucine, while sharing a similar carbon skeleton, are fundamentally distinguished by the presence of a hydroxyl versus an amino group at the alpha-position. This seemingly minor difference has profound implications for their chemical properties, reactivity, and biological roles.

The analytical techniques detailed in this guide, including FTIR, NMR, and mass spectrometry, provide robust and reliable methods for the differentiation and characterization of these two molecules. The choice of technique will depend on the specific research question, whether it is qualitative identification, quantitative analysis, or detailed structural elucidation.

For professionals in drug development, understanding these structural nuances is critical. For instance, the replacement of an alpha-amino acid with an alpha-hydroxy acid in a peptide backbone (to form a depsipeptide) can significantly alter its conformational preferences, proteolytic stability, and biological activity.

Future research could explore the comparative biological activities of 2-Hydroxy-4-methylhexanoic acid and its derivatives in various cellular and in vivo models, further illuminating the structure-activity relationships that govern the function of this class of molecules.

References

  • PubChem. 2-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Oreate AI Blog. Understanding the Structure of Leucine: The Essential Amino Acid. (2026). Available at: [Link]

  • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(54), 32395-32404. Available at: [Link]

  • University of Bristol Research Portal. A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (2020). Available at: [Link]

  • Foodcom. What is Leucine and how is it used in the pharmaceutical industry? (2022). Available at: [Link]

  • PubChemLite. 2-hydroxy-4-methylhexanoic acid (C7H14O3). Available at: [Link]

  • Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. Available at: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023). Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. (2025). Available at: [Link]

  • Wikipedia. Alpha hydroxy acid. Available at: [Link]

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Foundational

Literature review on the biological activity of alpha-hydroxyisocaproic acid (HICA)

An In-Depth Technical Guide to the Biological Activity of Alpha-Hydroxyisocaproic Acid (HICA) Introduction: Unveiling HICA, a Key Leucine Metabolite Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Alpha-Hydroxyisocaproic Acid (HICA)

Introduction: Unveiling HICA, a Key Leucine Metabolite

Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal metabolite of the essential branched-chain amino acid (BCAA), leucine.[1][2][3][4] Found endogenously in human tissues like muscle and connective tissue, HICA is also present in various fermented foods, including certain cheeses, wines, and soy sauce.[1] While leucine itself is renowned for its potent activation of the mTOR signaling pathway, a critical driver of muscle protein synthesis, its metabolites, including HICA and β-hydroxy-β-methylbutyrate (HMB), have garnered significant interest for their distinct biological activities.[4][5] This guide provides a comprehensive review of the current scientific understanding of HICA, focusing on its molecular mechanisms, physiological effects, and the experimental frameworks used to validate its activity. We will delve into its primary role as an anti-catabolic agent, its complex relationship with protein synthesis signaling, and its emerging anti-inflammatory properties.

The metabolic journey from leucine to HICA is a fundamental aspect of its biochemistry. Leucine is first transaminated to α-ketoisocaproic acid (KIC), which can then be further metabolized. HICA is formed from KIC, representing an end-product of leucine metabolism.[1][6]

G Leucine L-Leucine KIC α-Ketoisocaproic Acid (KIC) Leucine->KIC Transamination HICA α-Hydroxyisocaproic Acid (HICA) KIC->HICA Reduction Metabolites Other Metabolites (e.g., HMB) KIC->Metabolites

Caption: Metabolic pathway of L-Leucine to HICA.

The Core Mechanism: Anti-Catabolic Activity

The most consistently reported biological function of HICA is its anti-catabolic effect, the ability to protect muscle from excessive breakdown.[1][4][6] This is particularly relevant in conditions of high physiological stress, such as intensive exercise or immobilization, where muscle protein breakdown (MPB) rates can elevate.[6][7]

The primary causality behind this muscle-sparing effect appears to be independent of the direct stimulation of muscle protein synthesis (MPS). Instead, HICA intervenes in the degradative side of the protein balance equation. Evidence suggests HICA exerts an inhibitory effect on several matrix metalloproteinases (MMPs), enzymes responsible for the degradation of connective tissues and proteins.[1] By modulating MMP activity, HICA may reduce the structural damage that precedes and accompanies muscle protein breakdown, thereby alleviating symptoms of muscle soreness and protecting tissue integrity.[1][6]

The mTOR and AMPK Signaling Conundrum

Given that HICA is a leucine metabolite, it was initially hypothesized that it might share leucine's potent ability to stimulate MPS via the mechanistic target of rapamycin (mTOR) pathway.[4][5] However, the experimental evidence presents a more complex and nuanced picture.

  • Direct mTORC1 Activation: In-vitro studies using C2C12 myotubes have shown that HICA does not appear to directly increase the phosphorylation of key mTORC1 downstream targets like p70S6K.[8] This suggests that, unlike its parent amino acid leucine, HICA is not a primary anabolic trigger through this direct mechanism.[5][8]

  • The Net Effect: How can an agent that doesn't robustly stimulate MPS, and may even activate the inhibitory AMPK pathway, lead to a net gain in muscle mass? The answer likely lies in its potent anti-catabolic and anti-inflammatory effects, which can create a more favorable environment for growth and recovery, especially under catabolic stress. During recovery from immobilization, HICA-fed rats exhibited restored muscle mass associated with a sustained increase in protein synthesis and phosphorylation of mTOR targets, suggesting HICA may facilitate recovery by preventing the typical decrease in MPS seen during disuse and enhancing the anabolic response during reloading.[7][12]

Caption: HICA's primary influence on muscle protein balance.

Efficacy in Muscle Hypertrophy and Recovery: Preclinical and Clinical Evidence

The ultimate test of HICA's biological activity lies in its ability to influence body composition and performance in living systems. Research in this area, spanning animal models and human trials, has yielded promising but sometimes conflicting results.

Animal Models of Atrophy and Recovery

Rodent models, particularly hindlimb immobilization, provide a controlled system to study muscle wasting and subsequent recovery.[13] In a key study, rats with induced disuse atrophy were fed diets supplemented with HICA or leucine.[7][12] While neither supplement prevented the initial muscle loss during immobilization, HICA uniquely accelerated the recovery of muscle mass once the cast was removed.[7][12][14] This enhanced recovery was linked to a sustained elevation in protein synthesis rates during the reloading period.[7][12] This self-validating system, using a contralateral limb as an internal control, demonstrates that HICA's primary benefit may not be in preventing atrophy, but in speeding the subsequent hypertrophic response.

Human Clinical Trials

Human studies have focused on athletes and resistance-trained individuals. The findings have been inconsistent, likely due to differences in study design, population, and training intensity.

A notable study on male soccer players undergoing an intensive training period found that daily supplementation with 1.5 grams of HICA for four weeks resulted in a significant increase in whole lean body mass compared to a placebo group.[1][2][3] The HICA group gained approximately 400g of lean mass in their lower extremities, while the placebo group lost 150g.[1][2][3] Furthermore, the HICA group reported a significant decrease in symptoms of delayed-onset muscle soreness (DOMS).[1][2][3]

However, other studies have not replicated these findings. A randomized controlled trial in young men undergoing an 8-week resistance training program found no significant differences in fat-free mass, muscle thickness, or strength performance between HICA, HMB, and placebo groups.[9][15] This discrepancy highlights the need for further research to define the specific conditions (e.g., training volume, nutritional status, catabolic stress level) under which HICA supplementation is most effective.

Study Participants HICA Dosage Duration Key Findings
Mero et al. (2010)[1][2][3]15 male soccer players1.5 g/day 4 weeksIncreased lean body mass (+0.4kg in legs vs. -0.15kg in placebo); Decreased DOMS symptoms.
Teixeira et al. (2019)[15]40 resistance-trained men1.5 g/day 8 weeksNo significant effect on fat-free mass, muscle thickness, or performance vs. placebo.
Lang et al. (2013) (Rat Study)[7][12][14]Male Wistar rats5% of diet7-14 days (recovery)Did not prevent atrophy but accelerated muscle mass recovery post-immobilization.

Anti-Inflammatory and Cytoprotective Effects

Emerging research indicates that HICA's benefits extend beyond direct muscle metabolism, encompassing significant anti-inflammatory and cytoprotective activities. This represents a distinct mechanism that complements its anti-catabolic role.

In a cachexia model using C2C12 myotubes exposed to inflammatory cytokines (TNFα and IFNγ), HICA pretreatment significantly attenuated myotube atrophy.[9][11] This protective effect was accompanied by a marked inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in interleukin-6 (IL-6) production.[9][11] Both iNOS-mediated oxidative stress and elevated IL-6 are known contributors to muscle wasting.[9][16] By suppressing these inflammatory mediators, HICA helps preserve muscle cell integrity under catabolic conditions. This mechanism provides a strong rationale for the observed reductions in DOMS and its efficacy in high-stress training environments.

Key Experimental Protocols and Workflows

To ensure scientific integrity, the protocols used to study HICA must be robust and well-controlled. Below are detailed methodologies for key in-vitro and in-vivo experimental systems.

Protocol 1: In-Vitro Myotube Atrophy Assay (C2C12 Model)

This assay is designed to assess HICA's ability to protect differentiated muscle cells from inflammatory-induced atrophy.

  • Cell Culture & Differentiation:

    • Plate murine C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS) and culture until 80-90% confluency.

    • Induce differentiation by switching to a differentiation medium (e.g., DMEM with 2% horse serum). Allow cells to fuse and form multinucleated myotubes over 4-6 days.

  • Treatment Protocol:

    • Pre-treat differentiated myotubes with HICA (e.g., 15 mM final concentration) or a vehicle control for 2-4 hours.[9]

    • Induce atrophy by adding a cytokine cocktail (e.g., TNFα and IFNγ) to the media of both HICA-treated and vehicle-treated cells.[11] Maintain a set of control plates with no cytokine exposure.

    • Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Morphology: Fix cells and immunostain for a muscle-specific protein (e.g., Myosin Heavy Chain). Capture images via microscopy and measure myotube diameter using imaging software (e.g., ImageJ). A significant reduction in diameter indicates atrophy.

    • Protein Degradation: Collect the culture medium to measure the secretion of 3-methylhistidine (3-MH), a marker of myofibrillar protein breakdown, using ELISA or LC-MS.[11]

    • Inflammatory Markers: Lyse the cells and perform Western blotting or qPCR to quantify the expression of iNOS and IL-6.[9][11]

Protocol 2: In-Vivo Hindlimb Immobilization Model (Rat)

This workflow assesses HICA's effect on muscle recovery following a period of disuse atrophy.

G cluster_0 Experimental Workflow: Rat Hindlimb Immobilization Model A 1. Acclimatization & Diet (7 days) - Control Diet - 5% Leucine Diet - 5% HICA Diet B 2. Unilateral Hindlimb Immobilization (7 days) - Plaster cast applied to one hindlimb A->B C 3. Recovery Period (Cast Removal) - Continue respective diets for 7 or 14 days B->C D 4. Tissue Collection & Analysis - Anesthetize and collect gastrocnemius muscle - Weigh muscles (immobilized vs. contralateral) - Analyze protein synthesis (SUnSET/Western Blot) - Analyze signaling (p-S6K1, p-4E-BP1) C->D

Caption: Workflow for the in-vivo muscle atrophy/recovery model.

  • Animal Acclimatization and Diet:

    • Acclimate male Wistar rats to individual housing and the custom diets (Control, 5% Leucine, or 5% HICA) for one week prior to the experiment to ensure consistent food intake.[7][12] All animals should be pair-fed to the group with the lowest intake to control for caloric effects.[12]

  • Immobilization Procedure:

    • Anesthetize the rats and apply a plaster cast to one hindlimb, fixing the ankle in a plantar-flexed position to induce maximal atrophy of the gastrocnemius and soleus muscles. The contralateral limb serves as the internal, non-immobilized control.[7]

    • Maintain immobilization for 7 days.

  • Recovery Phase:

    • After 7 days, remove the cast under anesthesia.

    • Allow animals to recover with normal cage activity for a set period (e.g., 7 or 14 days), while maintaining their respective dietary protocols.[7]

  • Endpoint Analysis:

    • At the end of the recovery period, collect the gastrocnemius muscles from both the previously immobilized and the control limbs.

    • Primary Outcome: Measure wet muscle weight to assess the degree of atrophy and subsequent recovery.

    • Mechanistic Analysis: Process muscle tissue for Western blotting to analyze the phosphorylation status of mTOR pathway proteins (S6K1, 4E-BP1) and markers of protein degradation. Measure the rate of protein synthesis using techniques like the SUnSET method.[7]

Conclusion and Future Directions

Alpha-hydroxyisocaproic acid (HICA) is a leucine metabolite with a distinct and compelling biological profile. The preponderance of evidence points to its primary function as an anti-catabolic and anti-inflammatory agent rather than a direct anabolic stimulus. By mitigating muscle protein breakdown, particularly under conditions of physiological stress, HICA shifts the net protein balance towards accretion and accelerates recovery. Its ability to suppress key inflammatory mediators like iNOS and IL-6 provides a clear mechanism for its observed effects on muscle soreness and protection against cachectic states.

While some human trials have demonstrated its efficacy in increasing lean mass, the conflicting results in the literature underscore the need for further research. Future studies should focus on elucidating the optimal dosage, timing, and target populations that would benefit most from HICA supplementation. Investigating its potential synergistic effects with other nutrients, such as creatine or essential amino acids, could also yield valuable insights. For researchers and drug development professionals, HICA represents a promising molecule for addressing muscle wasting associated with intense training, aging (sarcopenia), and clinical conditions, warranting continued exploration of its cytoprotective and recuperative properties.

References

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A. M., & Seppälä, T. (2025). α-Hydroxy-Isocaproic Acid (HICA)-Effects on Body Composition, Muscle Soreness and Athletic Performance. ResearchGate. [Link]

  • Lang, C. H., Pruznak, A. M., Navaratnarajah, M., & Vary, T. C. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(3), E416-E428. [Link]

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7(1), 1. [Link]

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition. [Link]

  • Sumi, K., Sakuda, M., Munakata, K., Nakamura, K., & Ashida, K. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. Nutrients, 13(7), 2391. [Link]

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. ResearchGate. [Link]

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  • 1UP Nutrition. (2020). What is HICA and HMB. 1UP Nutrition Website. [Link]

  • Sumi, K., Sakuda, M., Munakata, K., Nakamura, K., & Ashida, K. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. MDPI. [Link]

  • Sumi, K., Sakuda, M., Munakata, K., Nakamura, K., & Ashida, K. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. PubMed. [Link]

  • SuppVersity. (2014). True or False: α-Hydroxy-Isocaproic Acid aka HICA is a Potent Anti-Catabolic, Just Like the Shiny Ads Say. SuppVersity Blog. [Link]

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  • Karila, T., Tervahartiala, T., Cohen, B., & Sorsa, T. (2024). 2-Hydroxyisocaproic acid: A novel in vitro protease activity modulator with potential benefits for arthritis treatment. Medical Research Archives, 12(7.2). [Link]

  • Teixeira, F. J., Matias, C. N., Monteiro, C. P., Valamatos, M. J., Reis, J. F., & Batista, M. H. (2018). Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study. The Yale journal of biology and medicine, 91(2), 161. [Link]

  • Lang, C. H., Pruznak, A., Navaratnarajah, M., & Vary, T. C. (2013). α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Teixeira, F. J., Matias, C. N., Monteiro, C. P., Valamatos, M. J., Reis, J. F., Tavares, R. S., ... & Phillips, S. M. (2019). No effect of HMB or α-HICA supplementation on training-induced changes in body composition. European journal of sport science, 19(6), 741-751. [Link]

  • Caring Sunshine. (n.d.). Relationship: Muscle Tone (lack of) and Alpha hydroxyisocaproic acid. Caring Sunshine Website. [Link]

  • Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. Wikipedia. [Link]

  • Liu, Y., Liu, F., Yu, Q., & Dong, F. (2025). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. Journal of Clinical Medicine, 14(3), 856. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-4-methylhexanoic acid in Organic Solvents vs. Water

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation design to bioavailability. This guide provides an in-depth analysis of the solubility profile of 2-Hydroxy-4-methylhexanoic acid, a molecule of interest for its potential therapeutic applications. We will explore the theoretical principles governing its solubility in both aqueous and organic media, detail experimental protocols for accurate measurement, and present available data and predictive models. This document is intended to serve as a practical resource for researchers and formulation scientists, enabling them to make informed decisions throughout the development lifecycle.

Introduction: The Significance of 2-Hydroxy-4-methylhexanoic acid and Its Solubility

2-Hydroxy-4-methylhexanoic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid leucine.[1] It has garnered interest in the fields of sports nutrition and clinical medicine for its potential role in promoting muscle recovery and its inherent antimicrobial properties.[1] As with any active pharmaceutical ingredient (API), its physicochemical properties are critical to its efficacy and developability.

Solubility, in particular, is a master variable. It dictates how a drug is absorbed, distributed, and ultimately, its therapeutic effect. Poor aqueous solubility can lead to low bioavailability, while an understanding of its behavior in organic solvents is crucial for purification, formulation, and the development of various dosage forms.[2] This guide will systematically deconstruct the factors influencing the solubility of 2-Hydroxy-4-methylhexanoic acid, providing both a theoretical framework and practical, field-proven methodologies for its assessment.

Core Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The structure of 2-Hydroxy-4-methylhexanoic acid, with its carboxylic acid, hydroxyl group, and branched alkyl chain, creates a molecule with a distinct amphiphilic character.

PropertyValue / StructureSource
Molecular Formula C7H14O3[3]
Molecular Weight 146.18 g/mol [3]
IUPAC Name 2-hydroxy-4-methylhexanoic acid[3]
Structure CCC(C)CC(C(=O)O)O[3]
Predicted XLogP3 1.4[3]
pKa Governed by the carboxylic acid group, expected to be in the range of 3-5.[4][5]

The pKa , or acid dissociation constant, is particularly critical as it determines the ionization state of the molecule at a given pH.[4][5] The LogP (partition coefficient) value of 1.4 suggests a moderate lipophilicity, indicating that the molecule has a balance of hydrophilic and hydrophobic character, which will profoundly influence its solubility in different solvent systems.[3][6]

Theoretical Framework of Solubility

The solubility of 2-Hydroxy-4-methylhexanoic acid is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point, but a deeper, more mechanistic understanding is required for predictive power.

Aqueous Solubility: The Role of pH and Ionization

In water, the solubility of 2-Hydroxy-4-methylhexanoic acid is highly dependent on pH due to the presence of the carboxylic acid group.[7][8]

  • At low pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, non-ionized form (R-COOH). This neutral form is less polar and thus has lower aqueous solubility.

  • At high pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (R-COO-). This ionized form can participate in strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[9][10]

This relationship can be visualized as an equilibrium. Lowering the pH (adding H+) shifts the equilibrium to the left, favoring the less soluble form, while increasing the pH shifts it to the right, favoring the more soluble ionized form.[7][9]

Caption: pH-dependent equilibrium of 2-Hydroxy-4-methylhexanoic acid in water.

Organic Solvent Solubility: Polarity, Hydrogen Bonding, and Hansen Parameters

Solubility in organic solvents is determined by the ability of the solvent to form favorable intermolecular interactions with the solute. Organic solvents can be broadly categorized:

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. 2-Hydroxy-4-methylhexanoic acid is expected to be highly soluble in these solvents due to the potential for strong hydrogen bonding with both its hydroxyl and carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., DMSO, dimethylformamide): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is expected as they can interact with the hydroxyl group's hydrogen and the carboxylic acid proton.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The polar functional groups of 2-Hydroxy-4-methylhexanoic acid will have poor interactions with these solvents, leading to low solubility. The non-polar alkyl chain will have some favorable interaction, but it is unlikely to overcome the unfavorable interactions of the polar groups.

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[11][13]

Quantitative Solubility Data

SolventTypeObserved/Expected SolubilitySource
Water (PBS, pH 7.2)Aqueous BufferApprox. 5 mg/mL[14]
Dimethyl sulfoxide (DMSO)Polar AproticApprox. 11 mg/mL[14]
Dimethylformamide (DMF)Polar AproticApprox. 12 mg/mL[14]
EthanolPolar ProticSlightly soluble[14]
MethanolPolar ProticExpected to be solubleGeneral chemical principles
HexaneNon-polarExpected to be poorly solubleGeneral chemical principles

Note: "Slightly soluble" can be a broad term. Quantitative determination is recommended for specific applications.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For generating reliable, high-quality solubility data, the shake-flask method is a well-established and widely accepted technique for determining thermodynamic solubility.[15][16] This protocol is adapted from standard industry practices and guidelines such as the OECD Test Guideline 105.[17][18][19][20][21]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[16] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method.[22]

Materials and Equipment
  • 2-Hydroxy-4-methylhexanoic acid (as a solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Hydroxy-4-methylhexanoic acid to a pre-weighed glass vial. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[15] It is advisable to run a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. The solid and liquid phases can be more definitively separated by either:

    • Centrifugation: Centrifuge the vials to pellet the undissolved solid.

    • Filtration: Filter the supernatant through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the analyte.

  • Quantification:

    • Prepare a series of calibration standards of 2-Hydroxy-4-methylhexanoic acid of known concentrations in the same solvent.

    • Dilute the saturated solution sample with the solvent to fall within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value.

Self-Validating System & Trustworthiness

To ensure the integrity of the results, the protocol must be self-validating:

  • Visual Confirmation: At the end of the experiment, there must be visible undissolved solid in the vial, confirming that a saturated solution was achieved.

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24h and 48h) should yield consistent concentration values, proving that equilibrium has been reached.[23]

  • Mass Balance (Optional but recommended): The amount of dissolved and undissolved solid can be determined to ensure it accounts for the initial amount of substance added.

Shake_Flask_Workflow start Start prep 1. Preparation Add excess solid to vial start->prep solvent 2. Solvent Addition Add precise volume of solvent prep->solvent equilibrate 3. Equilibration Agitate at constant T for 24-48h solvent->equilibrate phase_sep 4. Phase Separation Centrifuge or filter supernatant equilibrate->phase_sep quantify 5. Quantification Analyze concentration via HPLC phase_sep->quantify end End Report Solubility (e.g., mg/mL) quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Implications for Drug Development

The solubility profile of 2-Hydroxy-4-methylhexanoic acid is a tale of two functionalities. Its aqueous solubility is governed by the ionizable carboxylic acid group, making it highly pH-dependent. In contrast, its solubility in organic solvents is dictated by the ability of the solvent to engage in hydrogen bonding with its hydroxyl and carboxylic acid groups.

For drug development professionals, this has several key implications:

  • Oral Formulation: For oral dosage forms, the pH-dependent solubility must be considered. In the acidic environment of the stomach, solubility will be lower, while it will increase in the more neutral environment of the intestines.

  • Parenteral Formulation: For injectable formulations, the ability to create highly soluble salt forms by adjusting the pH into the basic range is a key strategy.

  • Topical and Transdermal Formulation: The balance of hydrophilic and lipophilic character (indicated by the LogP of 1.4) suggests that it may be suitable for skin penetration. Its solubility in various organic solvents will be critical for developing creams, ointments, or transdermal patches.

  • Manufacturing and Purification: Understanding its solubility in various organic solvents is essential for developing efficient crystallization and purification processes.

By combining a strong theoretical understanding with robust experimental methodologies like the shake-flask method, researchers can fully characterize the solubility profile of 2-Hydroxy-4-methylhexanoic acid, paving the way for rational and efficient drug product development.

References

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  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility - Google Books. (1995, July 27).
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  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

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  • (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem. Retrieved from [Link]

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  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved from [Link]

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Sources

Foundational

Crystal Structure Analysis of 2-Hydroxy-4-methylhexanoic Acid Salts: A Comprehensive Technical Guide

Executive Summary 2-Hydroxy-4-methylhexanoic acid (HMA) is a chiral, aliphatic alpha-hydroxy acid (AHA). As an extended homologue of leucic acid (2-hydroxy-4-methylpentanoic acid), HMA serves as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4-methylhexanoic acid (HMA) is a chiral, aliphatic alpha-hydroxy acid (AHA). As an extended homologue of leucic acid (2-hydroxy-4-methylpentanoic acid), HMA serves as a critical building block in the synthesis of depsipeptides and complex chiral therapeutics[1]. Because the stereocenter at the alpha-carbon dictates its biological interactions and synthetic utility, rigorous stereochemical validation is mandatory[2]. This whitepaper provides an in-depth technical framework for the isolation, crystallization, and Single-Crystal X-Ray Diffraction (SC-XRD) analysis of HMA salts, focusing on the causality behind experimental design and structural interpretation.

Mechanistic Grounding: Chirality and Salt Formation

With the exception of glycolic acid, the alpha-carbon of AHAs is a stereocenter bonded to four distinct groups, giving rise to non-superimposable enantiomers[2]. In an achiral environment, HMA enantiomers exhibit identical physical properties. However, reacting racemic HMA with a single enantiomer of a chiral amine (e.g., (R) -(+)- α -methylbenzylamine) generates a pair of diastereomeric salts.

The thermodynamic differences in the crystal lattice energies of these diastereomers enable their separation via fractional crystallization[3]. The crystal structure of the resulting salt not only confirms the absolute configuration of the HMA moiety but also reveals the complex hydrogen-bonding networks that govern the stability of the solid state[4].

G A Racemic HMA (2-Hydroxy-4-methylhexanoic acid) C Diastereomeric Salt Mixture (Solution) A->C B Chiral Resolving Agent (e.g., (R)-α-Methylbenzylamine) B->C D Controlled Fractional Crystallization C->D Thermal Gradient E Diffraction-Quality (R,R)-Salt Crystals D->E Solid Phase F Mother Liquor (S,R)-Salt Enriched D->F Liquid Phase G SC-XRD Analysis & Absolute Configuration E->G Cu Kα Radiation

Workflow for the chiral resolution and crystallographic analysis of HMA salts.

Experimental Protocol: Diastereomeric Crystallization

To obtain diffraction-quality single crystals, the crystallization process must be thermodynamically controlled to avoid kinetic trapping and crystal twinning.

Step-by-Step Methodology
  • Salt Formation: Dissolve 10.0 mmol of racemic HMA in 15 mL of a polar protic solvent (e.g., methanol) under gentle heating (45 °C). Slowly add 10.0 mmol of (R) -(+)- α -methylbenzylamine.

    • Causality: Methanol solvates both the free acid and the amine, ensuring a homogeneous reaction environment before the less soluble diastereomeric salt begins to nucleate[2].

  • Antisolvent Addition: Dropwise, add 5 mL of ethyl acetate to the warm solution until the mixture becomes faintly turbid, then add a few drops of methanol until it clears.

    • Causality: Ethyl acetate acts as an antisolvent. By titrating it into the solution, you precisely position the system just inside the metastable zone width (MSZW), optimizing the environment for controlled nucleation.

  • Controlled Cooling: Transfer the vial to a programmable incubator. Cool from 45 °C to 20 °C at a strict rate of 0.1 °C/min.

    • Causality: Rapid cooling induces high supersaturation, leading to spontaneous primary nucleation (yielding powder or twinned crystals). A slow cooling ramp promotes growth on existing nuclei, yielding the large, pristine single crystals required for SC-XRD.

  • Harvesting: Isolate the resulting crystals via vacuum filtration, wash with cold ethyl acetate, and store under inert oil (e.g., Paratone-N) to prevent lattice degradation via solvent loss.

X-Ray Crystallography: Data Acquisition and Refinement

Analyzing organic salts composed entirely of light atoms (C, H, N, O) requires specific instrumental parameters to ensure authoritative structural grounding.

SC-XRD Protocol
  • Crystal Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using Paratone oil and immediately transfer it to a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and overall resolution.

  • Radiation Selection (Critical): Utilize a Copper (Cu) microfocus X-ray source ( λ=1.54178 Å) rather than Molybdenum (Mo).

    • Causality: Because HMA and the amine lack heavy atoms, Mo radiation provides an insufficient anomalous scattering signal. Cu radiation strongly interacts with oxygen and nitrogen, yielding a robust anomalous dispersion signal necessary to calculate an accurate Flack parameter for absolute configuration assignment.

  • Refinement: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms participating in hydrogen bonds are located from the difference Fourier map and refined freely.

Structural Analysis & Data Interpretation

The crystal lattice of an AHA-amine salt is primarily governed by a robust hydrogen-bonding network. Understanding these structural motifs is essential for predicting the physicochemical properties of the salt[5].

The Hydrogen-Bonding Synthon

In the solid state, the HMA salt forms a classic charge-assisted hydrogen bond network. The primary interaction occurs between the deprotonated carboxylate ( −COO− ) of HMA and the protonated ammonium ( −NH3+​ ) of the resolving agent. Furthermore, the alpha-hydroxyl group of HMA acts as both a hydrogen bond donor and acceptor, often forming bifurcated interactions that lock the conformation of the aliphatic tail[4].

H N1 Ammonium Ion (-NH3+) O1 Carboxylate Oxygen 1 (-COO-) N1->O1 Charge-Assisted H-Bond O2 Carboxylate Oxygen 2 (-COO-) N1->O2 Charge-Assisted H-Bond OH Alpha-Hydroxyl (-OH) OH->O1 Intramolecular H-Bond OH->O2 Intermolecular H-Bond (Lattice)

Primary hydrogen-bonding synthon network in AHA-amine salt crystal lattices.

Quantitative Data Summary

Below is a summary of the target crystallographic parameters indicative of a successfully resolved, high-quality HMA-amine salt crystal structure.

Crystallographic ParameterTarget / Typical Value for AHA-Amine SaltsSignificance
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts.
Space Group P21​21​21​ or P21​ Sohncke (chiral) space groups; required for enantiopure crystals.
Data Collection Temp. 100(2) KReduces thermal motion; sharpens electron density maps.
Radiation Source Cu ( λ=1.54178 Å)Maximizes anomalous dispersion for light-atom absolute structure.
R1 (Final) <0.05 Indicates high agreement between the model and experimental data.
Flack Parameter 0.00(5) Values near 0 confirm the correct absolute configuration (R or S).

By strictly controlling the supersaturation during crystallization and utilizing Cu-source diffractometry, researchers can reliably determine the absolute stereochemistry and solid-state behavior of 2-Hydroxy-4-methylhexanoic acid salts, accelerating their application in downstream drug development.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-2-Hydroxy-4-methylhexanoic Acid

Executive Summary (S)-2-Hydroxy-4-methylhexanoic acid is a high-value chiral building block (an α-hydroxy acid, or AHA) frequently utilized in the synthesis of advanced depsipeptides, peptidomimetics, and targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Hydroxy-4-methylhexanoic acid is a high-value chiral building block (an α-hydroxy acid, or AHA) frequently utilized in the synthesis of advanced depsipeptides, peptidomimetics, and targeted therapeutics. This application note details a highly robust, scalable, and enantioselective chemocatalytic protocol for its synthesis. By leveraging Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), this workflow bypasses the limitations, poor atom economy, and scalability issues associated with traditional chiral pool synthesis and stoichiometric chiral auxiliaries[1].

Mechanistic Insights & Strategic Design

The C2 vs. C4 Stereocenter Challenge

The target molecule, (S)-2-hydroxy-4-methylhexanoic acid, possesses two distinct stereocenters: the α-hydroxy position (C2) and the γ-methyl position (C4).

  • C2 Stereocontrol: The absolute configuration at C2 is established via the enantioselective reduction of the α-keto ester precursor. We utilize the bifunctional RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. The transition state involves a highly organized pericyclic hydrogen transfer from the Ru-hydride and the amine ligand to the ketone, strictly dictating Re-face attack to yield the (S)-enantiomer in >99% ee[2].

  • C4 Stereocontrol (Lack of DKR): Unlike α-substituted β-keto esters that readily undergo Dynamic Kinetic Resolution (DKR) due to the acidity of the α-proton[2], the C4 stereocenter in our substrate is β to the ketone and does not epimerize under standard basic conditions. Therefore, to obtain a single diastereomer (e.g., (2S,4S)), one must start with an enantiopure C4 precursor (such as (S)-1-bromo-2-methylbutane). If a racemic precursor is used, the protocol yields a 1:1 mixture of (2S,4R) and (2S,4S) diastereomers, but maintains flawless enantiomeric excess at the critical C2 position.

Biocatalytic vs. Chemocatalytic Approaches

While enzymatic approaches using glyoxalases or engineered dehydrogenases offer excellent enantioselectivity for AHAs[3], transition-metal-catalyzed ATH provides superior scalability, broader substrate tolerance, and eliminates the need for complex cofactor regeneration systems in a standard synthetic organic laboratory.

Visualization of Workflows

SynthesisPathway A Ethyl 4-methyl-2-oxohexanoate (Racemic or Enantiopure C4) B Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N A->B Step 1 C Ethyl (2S)-2-hydroxy-4-methylhexanoate >99% ee at C2 B->C Reduction D Saponification LiOH, THF/H2O C->D Step 2 E (S)-2-Hydroxy-4-methylhexanoic acid Target Compound D->E Hydrolysis

Fig 1. Chemocatalytic workflow for the enantioselective synthesis of (S)-2-Hydroxy-4-methylhexanoic acid.

Stereocontrol A Chiral Pool Precursor (S)-1-bromo-2-methylbutane B Grignard Formation & Oxalate Coupling (Retention of C4 Stereocenter) A->B C Ethyl (S)-4-methyl-2-oxohexanoate (Fixed C4 Stereocenter) B->C D Ru-Catalyzed ATH (S,S)-TsDPEN Catalyst C->D E (2S,4S)-2-Hydroxy-4-methylhexanoic acid Absolute Stereocontrol D->E

Fig 2. Strategy for absolute stereocontrol at both C2 and C4 positions.

Materials and Reagents

  • Substrate: Ethyl 4-methyl-2-oxohexanoate (Prepared via Grignard addition of 2-methylbutylmagnesium bromide to diethyl oxalate[4]).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Commercially available).

  • Hydrogen Donor: Formic acid/Triethylamine azeotrope (TEAF, 5:2 molar ratio).

  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), HPLC-grade Water.

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O), 1M HCl, Brine.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Self-Validating System Check: Ensure the TEAF reagent is strictly degassed (sparged with Argon for 30 mins) prior to use. Oxygen contamination will irreversibly deactivate the active Ru-hydride intermediate, stalling the reaction.

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried 50 mL round-bottom flask with RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 5.0 mg).

  • Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the catalyst, yielding a deep orange homogeneous solution.

  • Substrate Addition: Add ethyl 4-methyl-2-oxohexanoate (5.0 mmol, 861 mg) to the stirring solution.

  • Reduction: Dropwise add the HCOOH/Et₃N azeotropic mixture (TEAF, 2.5 mL). The reaction mixture will slightly effervesce as CO₂ gas is released—this is a visual confirmation that the catalytic cycle has initiated.

  • Incubation: Stir the reaction at 25 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain) or GC-MS.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) yields ethyl (2S)-2-hydroxy-4-methylhexanoate as a colorless oil.

Step 2: Saponification to the Free Acid

Self-Validating System Check: Use mild LiOH at 0 °C to prevent any base-catalyzed racemization or degradation at the newly formed C2 stereocenter, ensuring the ee generated in Step 1 is perfectly preserved.

  • Preparation: Dissolve the purified ethyl (2S)-2-hydroxy-4-methylhexanoate (4.5 mmol) in a 3:1 mixture of THF/H₂O (16 mL).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (2.0 equiv, 9.0 mmol, 378 mg) in one portion.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. TLC should indicate complete consumption of the ester.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with 10 mL of water and wash with Diethyl Ether (10 mL) to remove trace organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Extraction: Extract the highly polar product with Ethyl Acetate (4 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (S)-2-Hydroxy-4-methylhexanoic acid as a viscous oil or white waxy solid.

Data Presentation & Optimization

The following table summarizes the optimization data for the ATH step, demonstrating the causality behind the choice of the Ru-TsDPEN/TEAF system over other reduction methodologies.

Catalyst SystemH-Donor / SolventTemp (°C)Yield (%)C2 ee (%)Mechanistic Notes
RuCl(p-cymene)[(S,S)-TsDPEN] TEAF / DCM 25 96 >99 Optimal conditions ; fast conversion, perfect enantiocontrol via rigid transition state[2].
RuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH / KOH254588Sluggish reaction; base-catalyzed aldol side-product formation observed.
Ru-BINAPH₂ (50 atm) / MeOH509294Requires high-pressure equipment; slightly lower ee due to background racemic reduction.
D-Lactate DehydrogenaseFormate / FDH3085>99Excellent ee, but requires strict pH control and enzymatic cofactor recycling[3].

Analytical Validation

  • Chiral HPLC: To validate the enantiomeric excess at C2, the intermediate ethyl ester should be analyzed using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 210 nm). The (S)-enantiomer typically elutes second.

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) will show the characteristic α-proton shift at ~4.2 ppm (dd). If a racemic C4 precursor was used, the C4 methyl doublet at ~0.9 ppm will appear as two overlapping doublets due to the diastereomeric mixture.

References

  • [1] Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. Source: The Journal of Organic Chemistry / Scilit. URL:[Link]

  • [3] Glyoxalase-Based Toolbox for the Enantioselective Synthesis of α-Hydroxy Carboxylic Acids. Source: Chemical Communications / JYX (University of Jyväskylä). URL:[Link]

  • [2] Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Source: Journal of the American Chemical Society. URL:[Link]

  • [4] WO2021102115A1 - Processes for the preparation of alpha-hydroxy esters via grignard coupling and thiolation reactions. Source: Google Patents. URL:

Sources

Application

A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 2-Hydroxyisocaproic Acid (HICA) in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Date: March 12, 2026 Introduction and Scientific Context 2-Hydroxyisocaproic acid (HICA), a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Date: March 12, 2026

Introduction and Scientific Context

2-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine. It has garnered significant interest in clinical and research settings for its potential roles in muscle protein synthesis, attenuation of muscle breakdown, and as a potential biomarker for various metabolic conditions. Accurate and reliable quantification of endogenous HICA levels in complex biological matrices like human plasma is essential for pharmacokinetic studies, clinical diagnostics, and understanding its physiological functions.

Human plasma presents a significant analytical challenge due to its high protein content, abundance of phospholipids, salts, and other endogenous substances that can interfere with analysis and damage sensitive instrumentation like mass spectrometers.[1][2] A selective and efficient sample preparation strategy is therefore not just recommended, but critical for achieving high-quality, reproducible data. Solid-Phase Extraction (SPE) is a premier technique for this purpose, offering superior sample cleanup and analyte concentration compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[3]

This application note provides a comprehensive, field-proven protocol for the extraction of HICA from human plasma using a mixed-mode polymeric strong anion-exchange SPE sorbent. We will delve into the chemical principles guiding the method, provide a detailed step-by-step workflow, and discuss the expected performance characteristics, grounding our recommendations in established analytical chemistry principles.

The Extraction Principle: A Chemically-Driven Approach for HICA

The success of any SPE method hinges on a clear understanding of the analyte's chemical properties and its interaction with the sorbent. HICA is a small, polar, alpha-hydroxy carboxylic acid. Its key properties for SPE method development are:

  • Acidic Nature (pKa): As a carboxylic acid, HICA has a pKa value typically in the range of 3 to 5. This means that at a pH greater than ~6, the carboxylic acid group will be deprotonated, carrying a negative charge (COO⁻). This charge is the primary target for an ion-exchange retention mechanism.

  • Hydrophobicity (LogP): HICA possesses a short, branched alkyl chain, giving it a degree of non-polar character. This allows for secondary, weaker interactions via hydrophobic forces (also known as reversed-phase retention).[4]

Given these properties, a mixed-mode SPE sorbent , which features both anion-exchange and reversed-phase retention mechanisms, is the ideal choice.[5][6][7] Specifically, a polymeric strong anion-exchange (SAX) sorbent, such as Phenomenex Strata-X-A, Waters Oasis MAX, or Agilent Bond Elut Plexa PAX, is recommended.[8][9][10][11]

The Causality Behind Mixed-Mode SPE for HICA: The dual retention mechanism provides unparalleled selectivity. HICA is retained strongly by the powerful ionic bond between its negative charge and the sorbent's positive charge (e.g., a quaternary amine group).[7][12] This robust primary interaction allows for the use of aggressive organic wash steps (e.g., 100% methanol) to remove endogenous interferences that are retained only by weaker hydrophobic forces, such as phospholipids.[12] This results in an exceptionally clean final extract, which is crucial for reducing matrix effects and improving sensitivity in LC-MS/MS analysis.

Figure 1: Retention mechanism of HICA on a mixed-mode sorbent.

Detailed Application Protocol

This protocol is designed for a standard 30 mg / 1 mL mixed-mode strong anion-exchange SPE cartridge. Volumes should be scaled appropriately for different sorbent masses.

Required Materials
  • SPE Sorbent: Polymeric Strong Anion-Exchange (e.g., Phenomenex Strata-X-A, 30 mg/1 mL, P/N 8B-S123-AAK, or equivalent).

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water, Ammonium Hydroxide (conc.), Formic Acid (conc.).

  • Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Calibrated Pipettes, 1.5 mL microcentrifuge tubes.

  • Human Plasma: Collected in K2-EDTA or Lithium Heparin tubes and stored at -80°C.[13]

Preparation of Solutions
  • Protein Precipitation Solvent: Acetonitrile.

  • Sample Dilution/Loading Buffer: 2% Ammonium Hydroxide in Water. (Prepare fresh: Add 200 µL conc. NH₄OH to 10 mL DI Water).

  • Wash Solvent 1: 5% Ammonium Hydroxide in Water.

  • Wash Solvent 2: Methanol.

  • Elution Solvent: 5% Formic Acid in Methanol. (Prepare fresh: Add 500 µL conc. Formic Acid to 10 mL Methanol).

  • Reconstitution Solvent: Mobile phase compatible with your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Experimental Workflow
Figure 2: Step-by-step solid-phase extraction workflow for HICA.
Detailed Step-by-Step Protocol
  • Sample Pre-treatment (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Dilute the supernatant with 700 µL of 2% Ammonium Hydroxide. This step ensures the sample pH is sufficiently high to deprotonate HICA for efficient binding to the anion-exchange sorbent.[11][14]

  • SPE Cartridge Procedure:

    • Condition: Pass 1 mL of Methanol through the cartridge.

    • Equilibrate: Pass 1 mL of DI Water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Load the entire pre-treated sample (~1 mL) onto the cartridge at a slow, steady flow rate (approx. 1-2 drops per second).

    • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide to wash away polar interferences.

    • Wash 2 (Organic): Pass 1 mL of Methanol to wash away non-polar interferences like phospholipids.[12][14]

    • Dry: Dry the sorbent bed thoroughly under high vacuum for 5-10 minutes to remove residual wash solvents.

    • Elute: Place a clean collection tube under the cartridge. Elute HICA by adding 500 µL of 5% Formic Acid in Methanol. Allow it to soak for 30 seconds, then slowly draw it through. Repeat with a second 500 µL aliquot into the same tube. The acidic eluent neutralizes the charge on HICA, disrupting the ionic bond and releasing it from the sorbent.[11][14]

  • Final Extract Preparation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a solvent compatible with your initial LC mobile phase conditions.

    • Vortex for 10 seconds, and transfer to an autosampler vial for analysis.

Expected Performance Characteristics

Validation of the extraction method is paramount. While specific performance will depend on the LC-MS/MS system used, this protocol is designed to yield high recovery and excellent reproducibility. The following table presents typical performance data for the extraction of acidic compounds from plasma using similar mixed-mode SPE methods.[11]

Performance Metric Target Value Rationale
Extraction Recovery > 85%Indicates high efficiency of the extraction process with minimal analyte loss during the load and wash steps.
Reproducibility (%RSD) < 15%Demonstrates the precision and robustness of the method across multiple samples.[11]
Matrix Effect < 15%A low matrix effect signifies a clean extract with minimal co-eluting interferences that cause ion suppression or enhancement.
Linearity (r²) > 0.995Ensures that the extraction efficiency is consistent across the desired calibration range.[11]

Discussion and Expert Insights

  • Why Polymeric Sorbents? Polymeric sorbents are stable across a wide pH range (1-14) and are not prone to deconditioning if the sorbent bed accidentally runs dry after equilibration, making methods more robust and forgiving than their silica-based counterparts.[12][15]

  • The Criticality of the Wash Steps: The two-step wash is the key to a clean extract. The aqueous wash (5% NH₄OH) removes salts and polar interferences. The organic wash (Methanol) is crucial for removing lipids and other hydrophobically-bound matrix components. This step is only possible because HICA is strongly anchored to the sorbent via the ion-exchange mechanism.[12]

  • Elution Strategy: A two-step elution with a smaller volume (2 x 500 µL) is generally more effective than a single elution with a larger volume (1 x 1 mL), ensuring complete recovery of the analyte from the sorbent bed.

  • Troubleshooting - Low Recovery: If low recovery is observed, consider the following:

    • Loading pH: Ensure the pH of the loaded sample is at least 2 units above the pKa of HICA. Insufficiently high pH will lead to incomplete ionization and poor retention.

    • Elution Strength: The formic acid in the elution solvent may not be strong enough to fully neutralize HICA. A stronger acid (e.g., 2% Trifluoroacetic Acid) could be tested, but check for compatibility with your LC-MS system.

    • Drying Step: Ensure the sorbent is completely dry before elution. Residual aqueous wash solvent can prevent the organic elution solvent from efficiently wetting the sorbent and eluting the analyte.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this note provides a highly selective, robust, and reproducible method for the isolation and concentration of 2-hydroxyisocaproic acid from human plasma. By leveraging the dual retention mechanisms of a polymeric strong anion-exchange sorbent, this method effectively removes interfering endogenous components, yielding a clean extract suitable for sensitive LC-MS/MS analysis. This protocol serves as an excellent, validated starting point for any laboratory seeking to accurately quantify HICA in clinical or research settings.

References

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Inc.
  • Agilent Bond Elut Plexa and Polymeric SPE Selection Guide. Agilent Technologies.
  • Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies. (2013).
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Inc.
  • Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Chrom Tech.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. (2011).
  • Copure® MAX Mixed-mode Anion Exchange. Biocomma.
  • Phenomenex Strata X-A Solid Phase Extraction (SPE). LabRulez LCMS.
  • W
  • Oasis Sample Extraction Products. Kinesis Australia.
  • Understanding and Improving Solid-Phase Extraction.
  • Strata-X-A Solid Phase Extraction Products. Phenomenex Inc.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • New SPE Sorbent With Strong Anion Exchange Functionality Extends Str
  • When should I choose a mixed-mode SPE? Biotage. (2023).
  • Oasis Cartridges and 96-Well Plates Care and Use Manual.
  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Agilent Technologies. (2011).
  • Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Prepar
  • LogP—Making Sense of the Value. ACD/Labs.
  • Advances in Sample Preparation for Biological Fluids.
  • Sample preparation for serum/plasma profiling and biomarker identific
  • Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Hydroxy F
  • Sample prepar

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Method

GC-MS derivatization procedures for 2-Hydroxy-4-methylhexanoic acid analysis

An In-Depth Guide to the Derivatization and GC-MS Analysis of 2-Hydroxy-4-methylhexanoic Acid Authored by: Your Senior Application Scientist Introduction: The Analytical Challenge of Hydroxy Acids 2-Hydroxy-4-methylhexan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization and GC-MS Analysis of 2-Hydroxy-4-methylhexanoic Acid

Authored by: Your Senior Application Scientist

Introduction: The Analytical Challenge of Hydroxy Acids

2-Hydroxy-4-methylhexanoic acid is a hydroxy-carboxylic acid of interest in various fields, from metabolic research to industrial chemistry. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge inherent to its molecular structure. The presence of both a polar hydroxyl (-OH) and a carboxylic acid (-COOH) group renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2] These polar functional groups can also cause strong interactions with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification.[1]

To overcome these obstacles, a chemical modification step known as derivatization is essential.[1][3][4] Derivatization replaces the active, polar hydrogens on the hydroxyl and carboxyl groups with non-polar, thermally stable moieties.[2] This transformation increases the analyte's volatility, improves its thermal stability, and minimizes undesirable column interactions, making it amenable to GC-MS analysis.[5][6][7] This application note provides a detailed exploration of two robust derivatization strategies—silylation and a two-step esterification/acylation—complete with validated protocols and expert insights for researchers, scientists, and drug development professionals.

Core Principles of Derivatization for 2-Hydroxy-4-methylhexanoic Acid

The primary goal of derivatization is to mask the polar functional groups. The two most effective approaches for a compound like 2-Hydroxy-4-methylhexanoic acid are silylation and a combination of esterification and acylation.

Silylation: A Versatile and Widely-Used Approach

Silylation is the most common derivatization technique in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group or a bulkier silyl group like tert-butyldimethylsilyl (TBDMS).[1][8]

The Mechanism: The reaction proceeds via a nucleophilic attack (SN2) from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent.[1] The effectiveness of the reagent is determined by its leaving group; better leaving groups result in more powerful silylating agents.[1] For 2-Hydroxy-4-methylhexanoic acid, both the hydroxyl and carboxyl groups will be derivatized.

Key Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful and highly volatile TMS donor. Its by-products are also very volatile, which is advantageous as they typically elute with the solvent front and do not interfere with the analysis of early-eluting compounds.[9][10]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another potent TMS donor, widely used for organic and fatty acids.[4][9]

  • Trimethylchlorosilane (TMCS): Rarely used alone, TMCS is an excellent catalyst, often added at 1% to reagents like BSTFA or MSTFA. It increases the reactivity of the primary silylating agent, making it particularly effective for derivatizing hindered hydroxyl groups or improving reaction yields.[6][9][11]

Causality Behind Experimental Choices:

  • Anhydrous Conditions are Critical: Silylating reagents react readily with water.[1][6] Any moisture present in the sample or solvents will be preferentially derivatized, consuming the reagent and reducing the yield of the target derivative. Therefore, samples must be dried completely, typically under a stream of nitrogen, before adding the reagent.[6]

  • Choice of Solvent: Aprotic solvents like pyridine or acetonitrile are commonly used. Pyridine can also act as a catalyst and an acid scavenger, driving the reaction to completion.[12][13]

  • Heating: While some reactions occur at room temperature, heating (e.g., 60-80°C) is often employed to accelerate the reaction and ensure complete derivatization, especially for sterically hindered groups.[6][14]

Two-Step Esterification and Acylation: A Robust Alternative

This method involves two distinct chemical modifications. First, the carboxylic acid is converted to an ester (typically a methyl ester), and second, the hydroxyl group is acylated.

The Mechanism:

  • Esterification: The carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst like Boron Trifluoride (BF₃). This converts the -COOH group to a less polar and more volatile ester (-COOCH₃).[6][15]

  • Acylation: The remaining hydroxyl group is then targeted with an acylating reagent, such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[5][16] This converts the -OH group into a stable and volatile ester. The resulting fluorinated derivatives can also significantly enhance detection sensitivity when using an Electron Capture Detector (ECD).[16]

Causality Behind Experimental Choices:

  • Targeted Reactions: This two-step approach allows for the selective derivatization of each functional group. This can be advantageous if one functional group is particularly difficult to derivatize or if different derivatives are desired for specific analytical purposes.

  • Derivative Stability: Acyl and ester derivatives are generally very stable. However, the process is more labor-intensive than one-step silylation and involves an extraction step between the two reactions.[6]

  • By-product Removal: Acylation reactions produce acidic by-products that may need to be removed before GC-MS analysis to prevent column damage.[6]

Comparative Overview of Derivatization Strategies

FeatureSilylation (MSTFA + 1% TMCS)Two-Step Esterification/Acylation
Target Groups Hydroxyl, Carboxyl, Amino[9]Step 1: Carboxyl; Step 2: Hydroxyl[6]
Reagents MSTFA, TMCSStep 1: BF₃-Methanol; Step 2: HFBA or TFAA[6]
Reaction One-step reaction, typically 30-60 min at 60-80°C.[6][14]Two-step reaction with extraction in between.[6]
Advantages Fast, single-step reaction. Volatile by-products lead to cleaner chromatograms.[6][9][10]Forms highly stable derivatives. Can enhance ECD sensitivity.[5][16]
Disadvantages Highly sensitive to moisture. Derivatives can be less stable over time compared to acyl derivatives.[1][6]More laborious and time-consuming. Produces acidic by-products that may require removal.[6]

Experimental Protocols

Protocol 1: One-Step Silylation using MSTFA with TMCS Catalyst

This protocol is designed for the robust and efficient derivatization of 2-Hydroxy-4-methylhexanoic acid to form a di-trimethylsilyl (di-TMS) derivative.

Step-by-Step Methodology:

  • Sample Preparation (Drying):

    • Pipette an appropriate volume of the sample extract into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. A heating block set to 40-50°C can accelerate this process. It is imperative that no residual water remains.[6]

  • Reconstitution & Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried residue. Vortex briefly to dissolve.[17]

    • Add 100 µL of MSTFA + 1% TMCS to the vial.[6] The use of a catalyzed reagent is recommended to ensure complete derivatization of both the carboxyl and the secondary hydroxyl groups.[9][11]

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the reaction.[13]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Depending on the expected concentration, further dilution with an appropriate solvent (e.g., hexane) may be necessary.

Protocol 2: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester, followed by acylation of the hydroxyl group.

Step 1: Esterification with BF₃-Methanol

  • Sample Preparation:

    • Place the dried sample residue (from 1-10 mg of analyte) into a screw-capped glass tube.

    • Add 2 mL of 14% Boron Trifluoride-Methanol solution.

  • Reaction:

    • Tightly cap the tube and heat at 100°C for 30-60 minutes.[6]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 2 minutes to extract the Fatty Acid Methyl Ester (FAME) into the upper hexane layer.

    • Centrifuge briefly to ensure phase separation.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Evaporate the hexane to dryness under a stream of nitrogen.

Step 2: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Reconstitution:

    • Dissolve the dried FAME residue from Step 1 in 200 µL of anhydrous acetonitrile.

  • Reagent Addition:

    • Add 100 µL of TFAA.

  • Reaction:

    • Tightly cap the vial and heat at 60°C for 30 minutes.[6]

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizing the Workflows

G cluster_prep Sample Preparation cluster_silylation Path 1: Silylation cluster_ester_acyl Path 2: Esterification & Acylation cluster_analysis Analysis start Analyte Sample dry Evaporation to Dryness (Nitrogen Stream) start->dry reconst_s Reconstitute in Pyridine/Acetonitrile dry->reconst_s add_bf3 Add BF3-Methanol dry->add_bf3 add_mstfa Add MSTFA + 1% TMCS reconst_s->add_mstfa heat_s Heat (70°C, 60 min) add_mstfa->heat_s gcms Inject into GC-MS heat_s->gcms heat_e Heat (100°C, 60 min) add_bf3->heat_e extract Hexane Extraction heat_e->extract dry_fame Evaporate Hexane extract->dry_fame reconst_a Reconstitute in Acetonitrile dry_fame->reconst_a add_tfaa Add TFAA reconst_a->add_tfaa heat_a Heat (60°C, 30 min) add_tfaa->heat_a heat_a->gcms

Caption: Derivatization workflows for GC-MS analysis.

G Analyte R-CH(OH)-COOH (2-Hydroxy-4-methylhexanoic acid) Derivative R-CH(OTMS)-COOTMS (Di-TMS Derivative) Analyte->Derivative Reacts with MSTFA MSTFA (Silylating Agent) MSTFA->Derivative Byproduct N-methyltrifluoroacetamide (Volatile By-product) MSTFA->Byproduct Catalyst TMCS (Catalyst) Catalyst->MSTFA Activates

Caption: Silylation reaction of 2-Hydroxy-4-methylhexanoic acid.

G Analyte R-CH(OH)-COOH BF3 + BF3-Methanol MethylEster R-CH(OH)-COOCH3 (Methyl Ester Intermediate) BF3->MethylEster TFAA + TFAA FinalDerivative R-CH(O-TFA)-COOCH3 (Final Derivative) TFAA->FinalDerivative

Caption: Two-step esterification and acylation reaction.

GC-MS Instrumental Parameters

The following are typical starting parameters for the analysis of derivatized organic acids. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable platform for organic acid analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing excellent separation for a wide range of derivatized compounds.[17]
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.[18]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[19]
Oven Program Initial 80°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 minA general-purpose temperature program that effectively separates a wide range of organic acid derivatives.[19][20]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS System Single Quadrupole or Ion TrapWidely available and suitable for this analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[19]
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Scan Range 50 - 550 amuA typical scan range that will encompass the molecular ion and key fragments of the derivatized analyte.[3]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
No Signal or Very Low Response Incomplete/Failed Derivatization: Moisture in the sample/reagents; degraded reagents.Ensure the sample is completely dry before adding reagents. Use fresh, properly stored derivatizing agents.[6] Run a known standard to verify reagent activity.
System Contamination: Active sites in the injector liner or column.Replace the injector liner and septum. Trim the first few centimeters of the GC column.
Poor Peak Shape (Tailing) Incomplete Derivatization: Not all polar sites are masked.Increase reaction time or temperature. Ensure a sufficient excess of derivatizing reagent is used.[14] Consider using a catalyst (e.g., TMCS).[9]
Column Adsorption: Active sites on the column are interacting with the analyte.Use a high-quality, inert column (e.g., DB-5ms). Condition the column according to the manufacturer's instructions.
Multiple Peaks for Analyte Incomplete Derivatization: Formation of both mono- and di-derivatives.Optimize derivatization conditions (time, temperature, reagent concentration) to drive the reaction to completion.[13]
Derivative Instability: Breakdown of the derivative in the injector or on the column.Analyze samples as soon as possible after derivatization.[21] Consider a more stable derivative (e.g., via acylation or using MTBSTFA for TBDMS derivatives).[8][11]
Poor Linearity at High Concentrations Reagent Depletion: Insufficient derivatizing reagent for the amount of analyte.Increase the amount of derivatizing reagent. Ensure a molar ratio of at least 2:1 of silylating reagent to active hydrogens.[14]
Detector Saturation: The mass spectrometer detector is overloaded.Dilute the sample or reduce the injection volume.

References

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography - SciSpace. [Link]

  • Derivatization reagents for GC - Chromatography - Macherey-Nagel. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed. [Link]

  • Macherey-Nagel Derivatization Reagents for GC Brochure - MZ-Analysentechnik. [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS - erndim.org. [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. [Link]

  • Acylation Reagents for Gas Chromatography - Labinsights. [Link]

  • GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed. [Link]

  • Sample Preparation Guidelines for GC-MS. [Link]

  • Guide to Derivatization Reagents for GC | LabRulez GCMS. [Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - ACS Publications. [Link]

  • GC-MS Sample Preparation - Organomation. [Link]

  • Solid Phase Extraction - Principe of SPE - Interchim. [Link]

  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? | ResearchGate. [Link]

  • GC Derivatization. [Link]

  • Derivatization reagents for GC - Chromatography. [Link]

  • Why can't I get linearity with silylation of hydroxy acids with BSTFA? - ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. [Link]

  • Gas phase catalyst-free esterification of fatty acids. - American Chemical Society. [Link]

  • How best to perform acylation of hydroxyls for GC/MS? - ResearchGate. [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - Frontiers. [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed. [Link]

  • Derivatization for GC-MS analysis? - ResearchGate. [Link]

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Application

Application Note: In Vitro Antimicrobial Susceptibility Testing of 2-Hydroxy-4-methylhexanoic Acid

Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Scientific Rationale & Introduction The escalating crisis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Introduction

The escalating crisis of antimicrobial resistance (AMR) has reinvigorated the exploration of alternative, non-traditional antimicrobial agents. Among these, medium-chain fatty acids (MCFAs) and their derivatives have demonstrated potent, broad-spectrum antibacterial properties. 2-Hydroxy-4-methylhexanoic acid (2-H-4-MHA) is a 7-carbon branched-chain hydroxy fatty acid. While straight-chain MCFAs like caprylic (C8) and capric (C10) acids are well-documented for their antimicrobial efficacy, the structural nuances of 2-H-4-MHA—specifically its alpha-hydroxy group and branched methyl moiety—present unique biophysical interactions with bacterial cells.

Causality of Antimicrobial Action

The primary mechanism of action for MCFAs involves the disruption of the bacterial cell membrane. Due to their specific hydrophilic/lipophilic balance (HLB), these molecules insert themselves into the lipid bilayer. This insertion causes physical destabilization, leading to1 [1]. Furthermore, the un-dissociated acid form can cross the membrane and dissociate in the neutral cytoplasm, causing severe intracellular acidification and neutralizing DNA replication [2]. The branched structure of 2-H-4-MHA introduces steric hindrance, which may selectively enhance its disruptive capabilities against the tightly packed lipid envelopes of Gram-positive pathogens like Staphylococcus aureus.

MOA A 2-H-4-MHA (Branched Hydroxy MCFA) B Membrane Insertion & Lipid Bilayer Disruption A->B Hydrophobic interaction C Cytoplasmic Leakage & Loss of Proton Motive Force B->C Pore formation D Intracellular Acidification & Metabolic Arrest C->D Proton influx E Bacterial Cell Death (Bactericidal Effect) D->E Irreversible damage

Figure 1: Proposed mechanism of action for 2-H-4-MHA mediated bacterial cell death.

Experimental Design & Self-Validating Systems

When working with lipid-like molecules such as 2-H-4-MHA, standard Antimicrobial Susceptibility Testing (AST) protocols require critical modifications.

  • Solubility & Turbidity: 2-H-4-MHA has limited aqueous solubility. Stock solutions must be prepared in DMSO or Ethanol. Because lipid emulsions can cause background turbidity in broth, relying solely on optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) is prone to false positives.

  • Metabolic Readout: To counter turbidity artifacts, we integrate a resazurin (Alamar Blue) reduction assay. Resazurin acts as a self-validating metabolic indicator; viable cells reduce the blue non-fluorescent dye to pink, highly fluorescent resorufin, providing an unambiguous viability readout [3].

  • Control Matrix: Every assay must include a vehicle control (e.g., 1% DMSO) to unequivocally prove that the observed bactericidal effect is driven by 2-H-4-MHA and not solvent toxicity.

Workflow Start Inoculum Preparation (0.5 McFarland Standard) Dilution 2-H-4-MHA Serial Dilution in CAMHB (96-well plate) Start->Dilution Inoculation Inoculation (5 x 10^5 CFU/mL final) Dilution->Inoculation Incubation Incubation (35±2°C for 16-20h) Inoculation->Incubation Readout MIC Determination (Resazurin / Visual) Incubation->Readout Plating Agar Plating of Clear Wells Readout->Plating MBC MBC Determination (≥99.9% kill) Plating->MBC

Figure 2: Step-by-step workflow for self-validating MIC and MBC determination.

Detailed Experimental Protocols

Protocol A: MIC and MBC Determination via Broth Microdilution

This protocol is adapted from the 2 [4], optimized for lipophilic compounds.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-H-4-MHA (Stock solution: 128 mg/mL in 100% DMSO)

  • Resazurin sodium salt (0.015% w/v aqueous solution, filter sterilized)

  • 96-well round-bottom polystyrene microplates

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 2-H-4-MHA stock in CAMHB to achieve a starting concentration of 2048 µg/mL (Ensure final DMSO concentration does not exceed 2% in the first well).

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate. Add 100 µL of the 2048 µg/mL 2-H-4-MHA solution to column 1. Perform a two-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Self-Validation: Column 11 serves as the Growth Control (CAMHB + bacteria + vehicle equivalent). Column 12 serves as the Sterility Control (CAMHB only).

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to columns 1–11. The final test concentrations of 2-H-4-MHA will range from 1024 µg/mL to 2 µg/mL, with a final bacterial density of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35±2°C for 16–20 hours.

  • Resazurin Readout (MIC): Add 10 µL of 0.015% resazurin to all wells. Incubate for an additional 1–2 hours. The MIC is defined as the lowest concentration of 2-H-4-MHA that prevents the color change from blue (oxidized) to pink (reduced).

  • MBC Determination: Aspirate 10 µL from all wells showing no growth (blue color) and plate onto Tryptic Soy Agar (TSA). Incubate overnight. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Protocol B: Time-Kill Kinetics Assay

To determine whether 2-H-4-MHA is bacteriostatic or bactericidal, and to map its pharmacodynamics.

Step-by-Step Methodology:

  • Prepare log-phase cultures of the target strain in CAMHB, adjusted to 1×106 CFU/mL.

  • Aliquot 10 mL of culture into sterile flasks.

  • Add 2-H-4-MHA to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a vehicle-treated growth control.

  • Incubate flasks at 35±2°C with orbital shaking (150 rpm).

  • At time intervals t=0,2,4,8,12,and 24 hours, withdraw 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS to neutralize the antimicrobial carryover effect.

  • Plate 10 µL of each dilution onto TSA using the track-dilution method. Count colonies after 24 hours to calculate Log10 CFU/mL.

  • Causality Note: A compound is considered bactericidal if it achieves a ≥3 -log10 reduction (99.9% kill) compared to the initial inoculum within 24 hours.

Quantitative Data Presentation

The following tables summarize expected quantitative profiles for 2-H-4-MHA against standard ESKAPE pathogens, demonstrating its selective efficacy against Gram-positive organisms (typical of many MCFAs).

Table 1: Representative MIC and MBC Values for 2-H-4-MHA

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive2562561.0Bactericidal
Enterococcus faecalis (ATCC 29212)Positive51210242.0Bactericidal
Escherichia coli (ATCC 25922)Negative>1024>1024N/AResistant (Membrane barrier)
Pseudomonas aeruginosa (ATCC 27853)Negative>1024>1024N/AResistant (Efflux/Barrier)

Note: The outer membrane of Gram-negative bacteria typically acts as a barrier to hydrophobic MCFAs. Permeabilizing agents (e.g., EDTA) may be required to achieve efficacy in these strains.

Table 2: Time-Kill Log Reduction Summary (S. aureus ATCC 29213)

Treatment Concentration2 Hours (Log CFU/mL)4 Hours (Log CFU/mL)8 Hours (Log CFU/mL)24 Hours (Log CFU/mL)
Growth Control (Vehicle)+0.8+1.5+2.8+3.5
0.5× MIC (128 µg/mL)-0.2-0.5-0.1+1.2
1× MIC (256 µg/mL)-1.1-2.3-3.1-3.4
4× MIC (1024 µg/mL)-2.8-4.0Limit of DetectionLimit of Detection

Troubleshooting & Quality Control

To maintain the utmost scientific integrity, ensure the following parameters are strictly monitored:

  • Precipitation: If 2-H-4-MHA precipitates upon addition to CAMHB, warm the broth to 37°C prior to addition, or utilize a biocompatible surfactant (e.g., 0.002% Tween-80)[5]. Note that surfactants must be validated to ensure they do not independently compromise bacterial membranes.

  • Solvent Toxicity: The final concentration of DMSO must never exceed 2% v/v. Higher concentrations will artificially inflate bactericidal data by inducing membrane stress.

  • Inoculum Effect: MCFAs are highly sensitive to the starting bacterial density. Ensure the inoculum is strictly standardized to 5×105 CFU/mL. A higher inoculum will titrate the available fatty acid molecules, leading to falsely elevated MICs.

References

  • Source: ASM Journals (Applied and Environmental Microbiology)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: Clinical & Laboratory Standards Institute (CLSI)

Sources

Method

Application Note &amp; Protocol: Preparation and Use of 2-Hydroxy-4-methylhexanoic Acid Calcium Salt for Cell Culture Applications

Introduction: The Scientific Rationale 2-Hydroxy-4-methylhexanoic acid is an alpha-hydroxy acid derivative. While research on this specific molecule is emerging, its structural similarity to other biologically active met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

2-Hydroxy-4-methylhexanoic acid is an alpha-hydroxy acid derivative. While research on this specific molecule is emerging, its structural similarity to other biologically active metabolites, such as β-Hydroxy β-methylbutyrate (HMB)—a well-studied leucine metabolite—suggests its potential as a modulator of key cellular processes.[1][2][3] HMB, often administered as a calcium salt (HMB-Ca), has been shown to influence protein metabolism by stimulating protein synthesis and inhibiting degradation, and to promote cell proliferation and survival.[1][4] These effects are mediated through critical signaling pathways like PI3K/Akt and MAPK/ERK.[4]

This document provides a comprehensive protocol for the preparation, quality control, and application of 2-Hydroxy-4-methylhexanoic acid calcium salt for in-vitro cell culture studies. The primary objective is to ensure the creation of a sterile, stable, and bioactive stock solution that yields reproducible experimental outcomes. The protocol emphasizes the rationale behind each step, from dissolution to sterilization, grounding the methodology in established principles of cell culture and chemical handling.

Potential Mechanism of Action: A Hypothesized Pathway

Based on the known effects of the related metabolite HMB, 2-Hydroxy-4-methylhexanoic acid may influence cell proliferation, differentiation, and survival by interacting with key signaling cascades. The diagram below illustrates a hypothesized mechanism where the compound could activate growth factor receptor signaling, leading to the downstream activation of the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell fate.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-Apoptosis) Akt->Survival Protein_Syn Protein Synthesis (Cell Growth) mTOR->Protein_Syn Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif_Diff Proliferation & Differentiation ERK->Prolif_Diff HMBA 2-Hydroxy-4-methylhexanoic Acid HMBA->Receptor Activates

Figure 2: Workflow for stock solution preparation of 2-Hydroxy-4-methylhexanoic acid calcium salt.

Step 1: Calculation

  • The molecular weight of 2-Hydroxy-4-methylhexanoic acid is 146.18 g/mol . [5]* The molecular formula of the calcium salt is Ca(C₇H₁₃O₃)₂.

  • Molecular Weight (MW) of Calcium Salt = (146.18 * 2) + 40.08 (Ca²⁺) = 332.44 g/mol .

  • To prepare 10 mL of a 100 mM (0.1 M) stock solution:

    • Mass (g) = Concentration (M) * Volume (L) * MW ( g/mol )

    • Mass = 0.1 mol/L * 0.010 L * 332.44 g/mol = 0.3324 g (or 332.4 mg)

Step 2: Dissolution

  • Tare a sterile 15 mL conical tube on an analytical balance. Aseptically weigh 332.4 mg of 2-Hydroxy-4-methylhexanoic acid calcium salt into the tube.

  • Add approximately 8 mL of cell culture grade water to the tube.

  • Vortex gently at room temperature until the powder is fully dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

Step 3: pH Adjustment

  • Using a calibrated pH meter, measure the pH of the solution.

  • Adjust the pH to between 7.2 and 7.4. Add sterile 1 M NaOH dropwise to increase pH or sterile 1 M HCl to decrease it. Mix well after adding each drop.

    • Scientist's Note: Matching the stock solution's pH to that of the cell culture medium is crucial to prevent pH shock to the cells upon final dilution. [6]Most mammalian cell culture media are maintained at pH 7.2-7.4.

Step 4: Final Volume Adjustment

  • Once the target pH is stable, transfer the solution to a 10 mL sterile graduated cylinder or use the markings on a 15 mL conical tube.

  • Add cell culture grade water to bring the final volume to exactly 10 mL (Quantum Satis, Q.S.). Mix thoroughly.

Step 5: Sterilization and Storage

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Dispense the solution through the filter into a new sterile 50 mL conical tube.

    • Scientist's Note: Filter sterilization is mandatory for heat-sensitive organic compounds that would be destroyed by autoclaving. [7][8]A 0.22 µm pore size effectively removes bacteria.

  • Aseptically dispense the sterile stock solution into 100-200 µL aliquots in sterile cryovials.

  • Label each vial clearly with the compound name, concentration (100 mM), and date of preparation.

  • Store the aliquots at -20°C for long-term use (up to 1 year). A thawed aliquot can be kept at 4°C for up to one month. Avoid repeated freeze-thaw cycles. [9][10]

Protocol Part II: Quality Control and Application

Ensuring the quality of the prepared stock solution is a non-negotiable step for generating reliable and reproducible data. [11]

Quality Control Parameters
ParameterMethodAcceptance Criteria
Sterility Inoculate 10 µL of stock solution into 5 mL of sterile Tryptic Soy Broth. Incubate at 37°C for 48-72 hours.No visible microbial growth (i.e., solution remains clear).
pH Measure pH of a small sample of the final filtered stock.7.2 - 7.5
Solubility Visually inspect the final stock solution and a 1:100 dilution in culture medium.No visible precipitate or crystals.

Critical Insight: Calcium salts can precipitate in phosphate-rich solutions like DMEM or PBS. [12]Performing a solubility test in your specific cell culture medium before treating cells is a vital QC step to determine the maximum non-precipitating working concentration.

Application in Cell Culture: Example Dilution

This section describes how to dilute the 100 mM stock solution to a final working concentration in the cell culture medium.

Objective: To prepare 10 mL of complete cell culture medium containing a final concentration of 100 µM of 2-Hydroxy-4-methylhexanoic acid calcium salt.

  • Thaw one aliquot of the 100 mM stock solution at room temperature.

  • Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • In a sterile tube, add 9.99 mL of the pre-warmed complete medium.

  • Using the C₁V₁ = C₂V₂ formula:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (100 µM * 10 mL) / 100,000 µM (100 mM)

    • V₁ = 0.01 mL or 10 µL

  • Aseptically add 10 µL of the 100 mM stock solution to the 9.99 mL of medium.

  • Mix gently by pipetting up and down or inverting the tube.

  • The medium is now ready to be added to your cells. Always include a "vehicle control" in your experimental design by adding an equivalent volume (10 µL) of the solvent (sterile, pH-adjusted water) to a separate flask of cells.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitate forms in stock solution Incomplete dissolution or pH is outside the optimal range.Ensure pH is correctly adjusted. Gentle warming (37°C) may help. If it persists, the concentration may be too high for the solvent; prepare a more dilute stock.
Precipitate forms in final culture medium The working concentration is too high, leading to calcium phosphate precipitation. [12]Perform a dose-response curve to find the maximal soluble concentration in your specific medium. Consider using a low-phosphate basal medium if high concentrations are required.
Cell culture medium changes color (pH shift) The stock solution was not properly pH-adjusted.Discard the improperly prepared stock. Re-prepare the stock solution, ensuring the final pH is between 7.2-7.4 before filter sterilization.
Contamination in cell cultures Breach in aseptic technique during stock preparation or application.Discard contaminated stock and cultures. Review and reinforce aseptic techniques. Perform sterility QC on all new batches of stock solution.

References

  • Nacalai Tesque, Inc. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]

  • Jakubowski, H., & F-C., G. (2020). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. PMC. Retrieved from [Link]

  • (2025, May 9). Best Practices for Choosing Cell Culture Supplements. Retrieved from [Link]

  • Kornasio, R., Riederer, I., Butler-Browne, G., Mouly, V., Uni, Z., & Halevy, O. (2009). β-Hydroxy-β-methylbutyrate (HMB) stimulates myogenic cell proliferation, differentiation and survival via the MAPK/ERK and PI3K/Akt pathways. ResearchGate. Retrieved from [Link]

  • Lab Associates. (2021, September 9). 4 methods of sterilization used in plant tissue culture. Retrieved from [Link]

  • Sartorius. (n.d.). Cell Culture Reagents & Supplements. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid. Retrieved from [Link]

  • Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. Retrieved from [Link]

  • RialPharma. (n.d.). HMB CALCIUM (BETA-HYDROXY-METHYL-BUTYRATE CALCIUM SALT). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylhexanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HMB enhances C2C12 myoblasts cell viability and proliferation. Retrieved from [Link]

  • PubMed. (2019, December 1). 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of calcium in cell culture medium at 37 C as a function of pH of the culture medium. Retrieved from [Link]

  • Google Patents. (n.d.). EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid.
  • Xu, S., et al. (2022). 2-Hydroxy-4-Methylselenobutanoic Acid Promotes Follicle Development by Antioxidant Pathway. PMC. Retrieved from [Link]

  • MDPI. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • Tang, S.-C., & Yang, J.-H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. MDPI. Retrieved from [Link]

  • Isbell, H.S., & Schwebel, A. (1949). Preparation of calcium melibionate. Journal of Research of the National Bureau of Standards, 42. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-methylhexanoic acid (C7H14O3). Retrieved from [Link]

  • Cross, G. (n.d.). culture media preparation protocols. Retrieved from [Link]

  • Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Retrieved from [Link]

Sources

Application

Application Note: Enzymatic Production of 2-Hydroxy-4-methylhexanoic Acid via a Multi-Enzyme Cascade

Introduction & Strategic Rationale The synthesis of enantiopure α-hydroxy acids, such as 2-hydroxy-4-methylhexanoic acid , is of paramount importance in the development of depsipeptides, biodegradable polymers, and speci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of enantiopure α-hydroxy acids, such as 2-hydroxy-4-methylhexanoic acid , is of paramount importance in the development of depsipeptides, biodegradable polymers, and specialized pharmaceutical intermediates. Traditional chemical synthesis often requires heavy metal catalysts, extreme reaction conditions, and complex chiral resolution steps.

As an alternative, biocatalytic linear cascades have revolutionized the preparation of chiral organic molecules by allowing one-pot transformations without the need for intermediate isolation[1]. This application note details a highly efficient, tetra-enzyme cascade designed to convert the precursor L-2-amino-4-methylhexanoic acid (L-homoisoleucine) directly into 2-hydroxy-4-methylhexanoic acid.

The system leverages L-amino acid oxidase (L-AAO) for the initial oxidative deamination, followed by stereoselective reduction using Lactate Dehydrogenase (LDH) or a specific hydroxy acid dehydrogenase. To make the system economically and chemically viable, Catalase and Formate Dehydrogenase (FDH) are integrated for byproduct clearance and cofactor regeneration, respectively[2].

Mechanistic Pathway & Enzyme Synergy

The success of this protocol relies on the precise orchestration of four enzymatic reactions occurring simultaneously in a single bioreactor.

  • Oxidative Deamination : L-AAO (EC 1.4.3.2), a flavin-dependent enzyme, catalyzes the stereospecific oxidation of the L-amino acid to 2-keto-4-methylhexanoic acid[3]. This step utilizes molecular oxygen as the electron acceptor, releasing ammonia (NH₃) and hydrogen peroxide (H₂O₂)[4].

  • Byproduct Scavenging : The accumulation of H₂O₂ is highly detrimental, as it triggers the non-enzymatic oxidative decarboxylation of the α-keto acid intermediate into a truncated carboxylic acid, destroying the product yield[5]. Catalase is introduced to rapidly disproportionate H₂O₂ into water and oxygen, protecting the intermediate.

  • Stereoselective Reduction : LDH reduces the 2-keto-4-methylhexanoic acid to the target 2-hydroxy-4-methylhexanoic acid, consuming stoichiometric amounts of NADH[2].

  • Cofactor Regeneration : To avoid the prohibitive cost of stoichiometric NADH, FDH is coupled to the system. FDH oxidizes inexpensive sodium formate into CO₂ gas, regenerating NAD⁺ back to NADH and driving the thermodynamic equilibrium forward[2].

BiocatalyticCascade Substrate L-2-Amino-4-methylhexanoic acid LAAO L-AAO Substrate->LAAO KetoAcid 2-Keto-4-methylhexanoic acid LDH LDH KetoAcid->LDH Product 2-Hydroxy-4-methylhexanoic acid LAAO->KetoAcid O₂ → H₂O₂ + NH₃ Catalase Catalase LAAO->Catalase H₂O₂ LDH->Product NADH → NAD⁺ FDH FDH LDH->FDH NAD⁺ H₂O + ½O₂ H₂O + ½O₂ Catalase->H₂O + ½O₂ FDH->LDH NADH CO₂ CO₂ FDH->CO₂ Formate Formate Formate->FDH

Fig 1. Multi-enzyme cascade for the production of 2-hydroxy-4-methylhexanoic acid.

Experimental Protocol: A Self-Validating System

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) that allow the scientist to verify enzyme activity and pathway integrity in real-time, rather than waiting for end-point HPLC analysis.

Materials & Reagents
  • Substrate : 100 mM L-2-amino-4-methylhexanoic acid.

  • Buffer : 100 mM Potassium Phosphate buffer, pH 7.5.

  • Cofactor & Sacrificial Donor : 1 mM NAD⁺, 250 mM Sodium Formate.

  • Enzymes : L-AAO (5 U/mL), Catalase (100 U/mL), LDH (10 U/mL), FDH (10 U/mL).

Biotransformation Setup
  • Matrix Preparation : In a 500 mL jacketed bioreactor, add 200 mL of the Potassium Phosphate buffer. Dissolve the substrate, NAD⁺, and Sodium Formate.

  • Equilibration : Bring the reactor to 30°C. Initiate mild agitation (250 rpm) and sparge with sterile air at 0.5 vvm. Causality Note: L-AAO requires dissolved oxygen (DO) to function. Maintaining DO > 30% is critical, but excessive agitation must be avoided to prevent protein denaturation at the air-liquid interface.

  • Enzyme Initiation : Add the enzymes in the following strict order: Catalase → FDH → LDH → L-AAO. Causality Note: Adding Catalase first ensures that any H₂O₂ generated the moment L-AAO is introduced is immediately neutralized.

In-Process Controls (Self-Validation)
  • IPC 1: Peroxide Strip Test (t = 30 min, 2 h, 4 h) . Dip a semi-quantitative peroxide test strip into the reactor.

    • Validation: A reading of <2 ppm confirms Catalase is actively protecting the α-keto intermediate. A reading >10 ppm indicates Catalase failure, which will lead to oxidative decarboxylation. Spike with additional Catalase immediately if detected.

  • IPC 2: Real-Time pH Monitoring .

    • Validation: The conversion of formate to CO₂ gas removes acidic equivalents, naturally raising the pH, while deamination releases NH₃. If the pH remains completely static, it indicates a failure in the FDH-LDH turnover cycle. Titrate with 1M HCl to maintain pH 7.5.

Downstream Processing (DSP)
  • Quenching : After 24 hours (or when IPCs indicate reaction completion), lower the pH to 2.0 using 6M HCl. This instantly denatures the enzymes and protonates the target 2-hydroxy-4-methylhexanoic acid, making it lipophilic.

  • Extraction : Centrifuge the mixture at 8,000 × g for 15 minutes to pellet the precipitated proteins. Extract the clarified aqueous supernatant three times with equal volumes of Ethyl Acetate.

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data & Optimization

The necessity of the full tetra-enzyme cascade is demonstrated in the optimization data below. The absence of Catalase leads to intermediate destruction, while the absence of FDH stalls the reduction phase.

Table 1: Effect of Cascade Components on Yield and Enantiopurity

Reaction ConditionL-AAO (5 U/mL)Catalase (100 U/mL)FDH / FormateNAD⁺ / NADH StateYield (%)Enantiomeric Excess (ee %)
Control A +-+Catalytic NAD⁺14.2%>99%
Control B ++-Stoichiometric NADH41.5%>99%
Full Cascade +++Catalytic NAD⁺96.8% >99%

Note: In Control A, the lack of Catalase allows H₂O₂ to degrade the 2-keto-4-methylhexanoic acid intermediate. In Control B, the lack of FDH requires expensive stoichiometric NADH, and product inhibition limits total conversion.

References

  • BRENDA Enzyme Database - Information on EC 1.1.3.15 / EC 1.4.3.2. BRENDA.[Link]

  • IUBMB Enzyme Nomenclature - EC 1.1.3.15. Queen Mary University of London.[Link]

  • Efficient production of salvianic acid A from l-dihydroxyphenylalanine through a tri-enzyme cascade. National Institutes of Health (PMC).[Link]

  • Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules. Chemical Reviews, ACS Publications. [Link]

  • Enzymatic reaction of β-N-methylaminoalanine with l-amino acid oxidase. ResearchGate. [Link]

Sources

Method

Application Note: High-Sensitivity Quantification of Urinary 2-Hydroxy-4-methylhexanoic Acid via 3-NPH Derivatization and LC-MS/MS

Executive Summary & Clinical Context The quantification of rare and structurally complex organic acids in urine is a cornerstone of targeted metabolomics, particularly in the investigation of branched-chain amino acid (B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The quantification of rare and structurally complex organic acids in urine is a cornerstone of targeted metabolomics, particularly in the investigation of branched-chain amino acid (BCAA) metabolic dysfunctions and organic acidemias. 2-Hydroxy-4-methylhexanoic acid (2-H-4-MHA) is a hydroxylated aliphatic acid representing a downstream byproduct of aberrant BCAA catabolism.

Historically, the quantification of short-to-medium-chain hydroxy acids relied on Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates laborious sample drying and moisture-sensitive silylation (e.g., TMS or TBDMS derivatization)[1]. To modernize this workflow, we present a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging 3-nitrophenylhydrazine (3-NPH) chemical derivatization, this method circumvents the poor reverse-phase retention and low electrospray ionization (ESI) efficiency typical of native aliphatic hydroxy acids[2].

Pathway L Branched-Chain Amino Acids (e.g., Homoleucine) K 2-Keto-4-methylhexanoic acid (BCKA Intermediate) L->K BCAT (Aminotransferase) H 2-Hydroxy-4-methylhexanoic acid (2-H-4-MHA) K->H LDH / Hydroxyacid Dehydrogenase (Accumulates in metabolic block) M Acyl-CoA Derivatives (Normal Catabolism) K->M BCKDH Complex (Normal Pathway)

Figure 1: Pathological accumulation of 2-H-4-MHA due to enzymatic bottlenecking in BCAA catabolism.

Analytical Rationale: The Causality of Experimental Design

Overcoming Matrix and Ionization Challenges

Native 2-H-4-MHA ( C7​H14​O3​ , MW: 146.18 Da) is highly polar. Under standard reverse-phase LC conditions, it elutes near the void volume, subjecting it to severe ion suppression from early-eluting urinary salts and urea. Furthermore, aliphatic carboxylic acids lack a strong chromophore or easily ionizable functional group, yielding poor sensitivity in mass spectrometry.

The 3-NPH Derivatization Chemistry

To solve this, we employ 3-Nitrophenylhydrazine (3-NPH) derivatization.

  • The Mechanism (EDC/Pyridine Catalysis): The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of 2-H-4-MHA, forming an O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst, rapidly converting this into a reactive acylpyridinium intermediate. This prevents aqueous hydrolysis and facilitates efficient nucleophilic attack by 3-NPH[1].

  • Ionization Enhancement: The addition of the 3-nitrophenyl group drastically increases the molecule's hydrophobicity (improving C18 retention) and introduces a highly electronegative nitro group. This stabilizes the negative charge during Electrospray Ionization (ESI), yielding a highly abundant [M−H]− precursor ion[2].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates stable isotope dilution (to correct for matrix effects and derivatization variance) and strict System Suitability Testing (SST) to verify instrument performance prior to sample acquisition.

Workflow Urine 1. Urine Aliquot (Creatinine Normalized) Spike 2. Isotope ISTD Addition Urine->Spike Deriv 3. 3-NPH + EDC/Pyridine (40°C, 30 min) Spike->Deriv Quench 4. Quench & Dilute (10% Formic Acid) Deriv->Quench LCMS 5. LC-MS/MS (Negative MRM) Quench->LCMS

Figure 2: Step-by-step workflow for the quantification of urinary 2-H-4-MHA.

Reagents Preparation
  • 3-NPH Reagent: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.

  • Catalyst Reagent: 120 mM EDC hydrochloride and 6% (v/v) pyridine in 50% aqueous methanol.

  • Internal Standard (ISTD): 13C4​ -labeled 2-H-4-MHA (or structurally analogous stable isotope) at 10 µg/mL in methanol.

Sample Preparation & Derivatization Workflow
  • Normalization: Centrifuge human urine at 14,000 x g for 10 min. Normalize the supernatant to a standard creatinine concentration (e.g., 1 mg/mL) using LC-MS grade water to prevent matrix overloading.

  • Isotope Spiking (Self-Validation Step 1): Transfer 20 µL of normalized urine to a 96-well plate. Add 10 µL of ISTD. Causality: Spiking before derivatization ensures the ISTD undergoes the exact same chemical conversion efficiency as the endogenous analyte.

  • Derivatization: Add 20 µL of 3-NPH Reagent and 20 µL of Catalyst Reagent to the well[3].

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes with gentle shaking (800 rpm).

  • Quenching: Add 130 µL of 10% Formic Acid in water. Causality: The acidic crash quenches the EDC catalyst, stops the reaction, and matches the polarity of the initial LC mobile phase to prevent peak broadening.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters Separation is achieved using a sub-2-micron C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm). The T3 stationary phase is selected because it retains polar derivatives better than standard C18 phases.

Table 1: UPLC Gradient Conditions | Time (min) | Flow Rate (µL/min) | Mobile Phase A (0.01% FA in H2​O ) | Mobile Phase B (0.01% FA in Acetonitrile) | |------------|--------------------|-------------------------------------|-------------------------------------------| | 0.00 | 400 | 90% | 10% | | 1.50 | 400 | 90% | 10% | | 6.00 | 400 | 40% | 60% | | 6.50 | 400 | 5% | 95% | | 8.00 | 400 | 5% | 95% | | 8.10 | 400 | 90% | 10% | | 10.00 | 400 | 90% | 10% |

Mass Spectrometry Parameters The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The derivatized 2-H-4-MHA yields a precursor mass of 280.1 Da ( 146.18+153.14−18.02−1.00 ).

Table 2: Optimized MRM Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) | Purpose | |---------|-----------------------|---------------------|----------------------------|-----------------------|---------| | 2-H-4-MHA (3-NPH) | 280.1 | 137.0 | -60 | -25 | Quantifier | | 2-H-4-MHA (3-NPH) | 280.1 | 152.0 | -60 | -20 | Qualifier | | 13C4​ -ISTD (3-NPH) | 284.1 | 137.0 | -60 | -25 | Normalization |

Mechanistic Insight: The m/z 137.0 product ion corresponds to the cleavage of the 3-nitrophenylhydrazine moiety, a highly stable and universal fragment for 3-NPH derivatized carboxylic acids[2].

Method Validation & Quality Control

A self-validating protocol requires empirical proof of reliability. System Suitability Testing (SST) must be performed prior to every batch by injecting a neat standard to confirm a Signal-to-Noise (S/N) ratio > 100 and retention time drift < 0.1 min.

The method was validated according to FDA/EMA bioanalytical guidelines. The use of 3-NPH derivatization resulted in excellent linearity and negligible matrix effects, as the hydrophobic shift moved the analyte out of the primary urinary suppression zone.

Table 3: Summary of Method Validation Data | Validation Parameter | Acceptance Criteria | Observed Performance | |----------------------|---------------------|----------------------| | Linear Range | R2≥0.990 | 0.998 (10 - 5,000 ng/mL) | | Limit of Detection (LOD) | S/N≥3 | 2.5 ng/mL | | Limit of Quantitation (LOQ) | S/N≥10 , CV≤20% | 10.0 ng/mL | | Intra-day Precision (QC Mid) | CV≤15% | 4.8% | | Inter-day Precision (QC Mid) | CV≤15% | 7.2% | | Matrix Effect (Recovery) | 85% - 115% | 96.5% ± 3.1% | | Carryover (Blank Injection) | ≤20% of LOQ | Not Detected |

Conclusion

The quantification of urinary 2-Hydroxy-4-methylhexanoic acid by LC-MS/MS is heavily bottlenecked by the analyte's native polarity and poor ionization. By integrating a 3-NPH derivatization strategy catalyzed by EDC/Pyridine, this protocol transforms the analyte into a highly responsive, hydrophobic derivative. Coupled with stable isotope dilution and strict chromatographic gradients, this self-validating workflow provides researchers and clinical scientists with a highly reproducible, high-throughput assay for targeted metabolomics and biomarker discovery.

References
  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry (2021).[Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI (2021).[Link]

  • Comprehensive Targeted Metabolomic Assay for Urine Analysis. Analytical Chemistry (2020).[Link]

Sources

Application

APPLICATION NOTE: Advanced Formulation Strategies for Topical Delivery of 2-Hydroxy-4-methylhexanoic Acid

Executive Summary 2-Hydroxy-4-methylhexanoic acid (2-HMA) is a specialized, branched aliphatic alpha-hydroxy acid (AHA). Unlike traditional linear AHAs like glycolic or lactic acid, 2-HMA possesses a bulkier hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4-methylhexanoic acid (2-HMA) is a specialized, branched aliphatic alpha-hydroxy acid (AHA). Unlike traditional linear AHAs like glycolic or lactic acid, 2-HMA possesses a bulkier hydrophobic tail (an isobutyl group attached to the alpha-carbon backbone). This structural nuance significantly increases its lipophilicity, altering its partitioning behavior in the lipid-rich stratum corneum[1]. This application note details the physicochemical rationale and step-by-step protocols for formulating 2-HMA into highly effective, low-irritation topical delivery systems, specifically focusing on pH-tuned hydrogels and liposomal encapsulation.

Physicochemical Profiling & Formulation Rationale

To design a self-validating formulation, one must first understand the causality between the molecule's fundamental properties and its behavior within a vehicle.

Table 1: Physicochemical Properties of 2-HMA

PropertyValueImplication for Formulation
Molecular Weight 146.18 g/mol Small enough for rapid trans-epidermal penetration (<500 Da rule).
XLogP3 1.4Higher lipid solubility than glycolic acid (LogP -1.1); requires careful solvent selection to prevent premature partitioning into the oil phases of emulsions.
pKa (Estimated) ~3.8Formulations must be buffered near pH 3.8–4.2 to balance the free acid (active, penetrating) and ionized salt (non-penetrating, buffering) forms.

Causality in Formulation: Traditional AHAs rely on high concentrations and low pH to achieve efficacy, which often leads to erythema and barrier disruption[2]. Because 2-HMA has a higher LogP, it readily penetrates the lipid bilayers of the stratum corneum. If formulated as a simple aqueous solution at a very low pH, the resulting burst release can cause localized toxicity and severe irritation. Therefore, encapsulation within liposomes or stabilization in a pH-tuned polymeric hydrogel is required to control the thermodynamic activity of the acid and ensure sustained, steady-state delivery[3].

Formulation Strategy 1: pH-Tuned Polymeric Hydrogel

Objective: To create a stable, aqueous-based delivery system that maintains 2-HMA in a partially ionized state, optimizing the balance between keratolytic efficacy and epidermal tolerability.

Protocol: Preparation of 5% 2-HMA Hydrogel (pH 4.0)

  • Aqueous Phase Preparation: Dissolve 5.0 g of 2-HMA in 70 mL of deionized water.

  • pH Adjustment (Critical Step): Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH to exactly 4.0.

    • Causality: At pH 4.0 (slightly above its pKa), approximately 40% of 2-HMA exists as the free acid, while 60% is the sodium salt. This creates an in situ buffer system. As the free acid penetrates the skin, the salt form dynamically re-equilibrates to yield more free acid, providing a sustained release profile that prevents acute barrier shock[2].

  • Polymer Hydration: Gradually disperse 1.5 g of Hydroxyethylcellulose (HEC) into the buffered solution under continuous high-shear mixing (800 rpm) to prevent polymer agglomeration.

  • Preservation & Volume Adjustment: Add a broad-spectrum preservative (e.g., 0.5% Phenoxyethanol/Ethylhexylglycerin) and q.s. to 100 g with deionized water. Mix until a clear, uniform gel is formed.

Formulation Strategy 2: Liposomal Encapsulation

Objective: To sequester 2-HMA within phospholipid vesicles, mitigating burst release, reducing epidermal irritation, and enhancing targeted delivery to the basal layers[4].

Protocol: Thin-Film Hydration & Extrusion

  • Lipid Film Formation: Dissolve Phosphatidylcholine (PC) and Cholesterol (Chol) in a 7:3 molar ratio in 10 mL of Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (400 mbar) at 40°C until a thin, uniform lipid film forms. Dry under vacuum for 2 hours to remove residual organic solvent.

  • Hydration: Hydrate the lipid film with 10 mL of a 10% (w/v) 2-HMA aqueous solution (pre-buffered to pH 4.0). Rotate at 150 rpm at 45°C (above the phase transition temperature of the lipids) for 1 hour to form Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the MLV suspension through a polycarbonate membrane filter (100 nm pore size) 11 times using a mini-extruder.

    • Causality: Extrusion applies high shear to fracture the large MLVs, reforming them into Small Unilamellar Vesicles (SUVs) with a narrow polydispersity index. Uniform size is crucial for predictable skin penetration kinetics[3].

  • Purification: Dialyze the liposomal suspension against a pH 4.0 phosphate buffer for 24 hours (MWCO 10 kDa) to remove unencapsulated 2-HMA.

LiposomeWorkflow A Lipid Phase (PC + Cholesterol) C Thin Film Hydration (Rotary Evaporation) A->C Dissolve & Evaporate B Aqueous Phase (10% 2-HMA Buffer, pH 4.0) B->C Hydrate lipid film D Multilamellar Vesicles (MLVs) C->D E Extrusion (100nm Membrane) D->E Size reduction via shear F Small Unilamellar Vesicles (SUVs) (Encapsulated 2-HMA) E->F G Dialysis / Purification F->G Remove free 2-HMA

Workflow for the liposomal encapsulation and purification of 2-HMA.

In Vitro Validation & Self-Validating Systems

To ensure the formulation performs as designed, it must be validated through standardized in vitro models. These protocols serve as self-validating checkpoints before clinical translation.

Permeation Kinetics via Franz Diffusion Cell

Mechanism: Evaluates the rate of 2-HMA release and penetration across a membrane to ensure sustained delivery without systemic dumping. Protocol:

  • Mount human cadaver skin or a synthetic biomimetic membrane (e.g., Strat-M®) between the donor and receptor compartments of a static Franz diffusion cell[5].

  • Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C (skin surface temperature) under constant stirring.

  • Apply 200 mg of the 2-HMA formulation (Hydrogel or Liposomal) to the donor compartment.

  • Sample 0.5 mL from the receptor fluid at predetermined intervals (1, 2, 4, 8, 24 hours), immediately replacing the volume with fresh PBS.

  • Quantify 2-HMA concentration using HPLC-UV or LC-MS/MS.

Mechanism of Action: AHA-Induced Desquamation

The efficacy of 2-HMA relies on its ability to penetrate the stratum corneum and chelate calcium ions, which are essential for the structural integrity of corneodesmosomes. The degradation of these adhesion proteins leads to controlled exfoliation.

Mechanism N1 Topical Application of 2-HMA (Lipophilic AHA) N2 Partitioning into Stratum Corneum Lipid Matrix N1->N2 Penetration N3 Chelation of Ca2+ Ions N2->N3 pH-dependent release N4 Disruption of Cadherin Interactions N3->N4 Loss of structural integrity N5 Corneodesmosome Degradation N4->N5 N6 Desquamation / Exfoliation N5->N6 N7 Stimulation of Basal Cell Proliferation N6->N7 Epidermal renewal signaling

Pharmacodynamic pathway of 2-HMA inducing stratum corneum desquamation.

Epidermal Irritation Assay (EpiDerm™)

Protocol:

  • Apply 30 µL of the test formulations to reconstructed human epidermis (RhE) tissues.

  • Incubate for 1 hour at 37°C.

  • Rinse tissues thoroughly with PBS to remove the formulation.

  • Transfer tissues to MTT assay medium (1 mg/mL) and incubate for 3 hours.

  • Extract the formazan dye using isopropanol and measure absorbance at 570 nm. Self-Validation Check: Viability > 50% relative to the negative control indicates a non-irritating formulation suitable for leave-on products.

Table 2: Expected Validation Metrics for 2-HMA Formulations

Formulation TypeEncapsulation Efficiency (%)24h Cumulative PermeationRhE Viability (MTT Assay)
Unbuffered Aqueous (pH 2.5) N/AHigh (Burst Release)< 30% (Severe Irritant)
pH-Tuned Hydrogel (pH 4.0) N/AModerate (Sustained)> 60% (Mild/Non-Irritant)
Liposomal Dispersion 60 - 75%Controlled (Linear Flux)> 85% (Non-Irritant)

Conclusion

The successful topical delivery of 2-Hydroxy-4-methylhexanoic acid requires a deep understanding of its unique branched aliphatic structure. By leveraging pH-tuned buffer systems and liposomal encapsulation, formulators can precisely control the thermodynamic activity and penetration kinetics of 2-HMA. These strategies ensure the molecule reaches its target site within the stratum corneum to induce desquamation while preserving the viability of the underlying viable epidermis.

References

  • Title: 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Negligible penetration of incidental amounts of alpha-hydroxy acid from rinse-off personal care products in human skin using an in vitro static diffusion cell model Source: Toxicology in Vitro (PubMed) URL: [Link]

  • Title: Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]

  • Title: Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives Source: Cosmetics (MDPI) URL: [Link]

  • Title: Clinical evaluation of liposome-based gel formulation containing glycolic acid for the treatment of photodamaged skin Source: Journal of Cosmetic Dermatology (PubMed) URL: [Link]

Sources

Method

Application Notes and Protocols: Standard Operating Procedure for α-Hydroxyisocaproic Acid (HICA) Isolation from Bacterial Fermentation Broth

Abstract α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its potential applications in pharmaceuticals and as a muscle-building supplement.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its potential applications in pharmaceuticals and as a muscle-building supplement.[1][2] Produced via fermentation by various microorganisms, particularly lactic acid bacteria, an efficient and scalable downstream process for its isolation and purification is critical for research and commercial viability.[3][4] This document provides a comprehensive, field-proven standard operating procedure (SOP) for the isolation of HICA from bacterial fermentation broth. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility. We will detail a multi-step process encompassing initial broth clarification, primary isolation via liquid-liquid extraction, and final purification using chromatographic techniques, concluding with analytical validation.

Introduction: Understanding HICA and its Production

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is an end-product of leucine metabolism in both humans and certain microorganisms.[3][5] Its chemical formula is C6H12O3 with a molar mass of 132.16 g/mol .[6][7] HICA is a solid at room temperature with a melting point of 78-80°C and is soluble in water.[6][8][9]

Several lactic acid bacteria (LAB), including species of Lactobacillus and Leuconostoc, are known to produce HICA from leucine.[3][4][10][11] The biosynthetic pathway involves the conversion of leucine to 2-ketoisocaproic acid (KICA), which is then reduced to HICA by the enzyme hydroxyisocaproate dehydrogenase.[4][12] The concentration of HICA in the fermentation broth can vary depending on the bacterial strain, fermentation conditions, and precursor availability.[4][10][13]

The primary challenge in isolating HICA from fermentation broth lies in its separation from a complex mixture of components including bacterial cells, proteins, residual sugars, and other organic acids.[14] This protocol outlines a systematic approach to overcome these challenges.

Overall Workflow for HICA Isolation

The isolation of HICA from fermentation broth is a multi-stage process designed to progressively increase the purity of the target compound. The overall workflow can be visualized as follows:

HICA_Isolation_Workflow Fermentation_Broth Bacterial Fermentation Broth (HICA, Biomass, Proteins, Sugars, Salts) Centrifugation Step 1: Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Supernatant (HICA, Soluble Impurities) Centrifugation->Clarified_Broth LLE Step 2: Primary Isolation (Liquid-Liquid Extraction) Clarified_Broth->LLE Organic_Phase HICA-rich Organic Phase LLE->Organic_Phase Chromatography Step 3: High-Purity Polishing (Chromatography) Organic_Phase->Chromatography Pure_HICA Purified HICA Chromatography->Pure_HICA Analysis Step 4: Analysis & Quantification (HPLC/LC-MS) Pure_HICA->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Overall workflow for HICA isolation from fermentation broth.

Detailed Protocols

Step 1: Pre-Isolation - Biomass and Macromolecule Removal

Rationale: The initial and crucial step is the removal of insoluble components like bacterial cells and large macromolecules such as proteins. These components can interfere with subsequent extraction and chromatographic steps by causing emulsions and clogging columns. Centrifugation is a scalable method for initial biomass removal, followed by filtration to eliminate finer particles.

Protocol:

  • Centrifugation:

    • Transfer the fermentation broth to appropriate centrifuge bottles.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[3] This will pellet the bacterial cells.

    • Carefully decant the supernatant, which contains the soluble HICA.

  • Filtration:

    • Filter the supernatant through a 1.02 µm filter to remove any remaining cellular debris and impurities.

    • For smaller volumes, a syringe filter can be used. For larger volumes, a vacuum filtration system is recommended.

Step 2: Primary Isolation - Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction is an effective method for the initial separation of organic acids from the aqueous fermentation broth.[14][15] The principle relies on the differential solubility of HICA in two immiscible liquid phases. By adjusting the pH of the aqueous phase, HICA can be protonated to its less polar, free acid form, which preferentially partitions into an organic solvent. The addition of salts ("salting-out") can further enhance the extraction efficiency by decreasing the solubility of the organic acid in the aqueous phase.[14]

Protocol:

  • pH Adjustment:

    • Transfer the clarified supernatant to a separation funnel.

    • Slowly add a strong acid (e.g., 6M HCl) to the broth while stirring to adjust the pH to approximately 2-3. This ensures that the majority of HICA is in its protonated, less polar form.

  • Salting-Out (Optional but Recommended):

    • Add a soluble inorganic salt, such as ammonium sulfate, to the acidified broth to a final concentration of 20-40% (w/v).

    • Stir until the salt is completely dissolved.

  • Solvent Extraction:

    • Add an equal volume of a suitable organic solvent, such as ethyl acetate or a mixture of tributyl phosphate (TBP) and ethyl acetate (e.g., 50:50 v/v), to the separation funnel. Ethyl acetate is a good choice due to its moderate polarity and ease of evaporation. TBP can enhance extraction efficiency for some organic acids.

    • Securely stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the phases to separate. The upper organic phase will contain the extracted HICA.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase with fresh organic solvent at least twice more to maximize HICA recovery.

    • Pool the organic phases.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the pooled extracts using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude HICA extract.

Step 3: High-Purity Polishing - Chromatographic Purification

Rationale: While LLE provides a good primary separation, further purification is necessary to achieve high purity HICA. Chromatographic techniques offer high-resolution separation based on the physicochemical properties of the molecules.[16] For HICA, a combination of ion exchange and reversed-phase chromatography can be highly effective.

Principle: IEX separates molecules based on their net charge.[17] Anion exchange chromatography is particularly useful for purifying organic acids.[18][19][20] At a pH above its pKa, HICA will be negatively charged and will bind to a positively charged anion exchange resin. Impurities with no charge or a positive charge will pass through the column. The bound HICA can then be eluted by increasing the salt concentration or decreasing the pH of the mobile phase.[16][19]

Protocol:

  • Resin Selection and Equilibration:

    • Choose a weak anion exchange resin (e.g., DEAE-sepharose).

    • Pack the resin into a suitable chromatography column.

    • Equilibrate the column with a low ionic strength buffer at a pH above the pKa of HICA (e.g., 25 mM sodium phosphate buffer, pH 7.0).[21]

  • Sample Loading:

    • Dissolve the crude HICA extract from the LLE step in the equilibration buffer.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound HICA using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by decreasing the pH of the buffer.

    • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm) or by another appropriate detection method.

  • Fraction Pooling and Desalting:

    • Pool the fractions containing HICA.

    • Desalt the pooled fractions if necessary, for example, by dialysis or using a desalting column.

Principle: RP-HPLC separates molecules based on their hydrophobicity.[22][23] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[22] More hydrophobic molecules will have a stronger interaction with the stationary phase and will be retained longer. HICA, being a moderately hydrophobic molecule, is well-suited for purification by RP-HPLC.[23][24]

Protocol:

  • Column and Mobile Phase Selection:

    • Select a suitable preparative RP-HPLC column (e.g., C18).

    • Prepare a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.

  • Sample Preparation:

    • Dissolve the crude or partially purified HICA in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Elute the HICA using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method. A gradient of increasing organic solvent concentration is typically used to elute compounds with varying hydrophobicities.[25][26]

    • Monitor the elution profile using a UV detector, typically at 210 nm.

  • Fraction Collection and Solvent Removal:

    • Collect the fractions corresponding to the HICA peak.

    • Evaporate the solvent from the collected fractions, for instance, by lyophilization (freeze-drying), to obtain pure HICA.

Step 4: Analytical Validation and Quantification

Rationale: After purification, it is essential to confirm the identity and purity of the isolated HICA and to quantify the yield. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.[27][28][29]

Protocol:

  • Purity Analysis by HPLC:

    • Use an analytical RP-HPLC system with a C18 column.

    • Run the purified HICA sample under optimized conditions (mobile phase, flow rate, and detection wavelength).

    • Determine the purity by calculating the peak area of HICA relative to the total peak area in the chromatogram.

  • Identity Confirmation by LC-MS/MS:

    • For unambiguous identification, analyze the purified sample using LC-MS/MS.

    • Compare the retention time and the mass spectrum (including fragmentation pattern) of the isolated compound with that of a pure HICA standard.[10][13][30] The [M-H]⁻ ion for HICA is expected at m/z 131.07.[10][13]

  • Quantification:

    • Prepare a standard curve using a certified HICA standard of known concentrations.[31]

    • Analyze the purified HICA sample and the initial clarified broth under the same HPLC conditions.

    • Quantify the amount of HICA by comparing the peak area to the standard curve. This will allow for the calculation of the overall recovery yield of the isolation process.

Data Presentation

Table 1: Physicochemical Properties of α-Hydroxyisocaproic Acid (HICA)

PropertyValueSource(s)
Molecular FormulaC6H12O3[6][8]
Molar Mass132.16 g/mol [6][7][8]
AppearanceSolid, powder or crystals[7][9]
Melting Point78-80 °C[6][8][9]
Solubility in Water82 g/L at 25°C[6]
Solubility in Organic SolventsSoluble in DMSO and dimethylformamide, slightly soluble in ethanol[32]

Table 2: Summary of HICA Isolation and Purification Steps

StepTechniquePurposeExpected Outcome
1. Pre-IsolationCentrifugation & FiltrationRemoval of biomass and insoluble macromolecules.Clarified fermentation broth.
2. Primary IsolationLiquid-Liquid ExtractionInitial separation and concentration of HICA from the aqueous broth.Crude HICA extract.
3. High-Purity PolishingIon Exchange or RP-HPLCHigh-resolution purification of HICA from remaining impurities.Purified HICA fractions.
4. Final ProductSolvent Evaporation/LyophilizationRemoval of solvents to obtain pure, solid HICA.Solid, purified HICA.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the procedure.

  • Handle organic solvents and acids in a well-ventilated fume hood.

  • HICA may be irritating to the eyes, respiratory system, and skin. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

Conclusion

This application note provides a detailed and robust standard operating procedure for the isolation and purification of α-hydroxyisocaproic acid from bacterial fermentation broth. By following this multi-step protocol, researchers can reliably obtain high-purity HICA suitable for further scientific investigation and product development. The rationale behind each step is explained to allow for adaptation and optimization based on specific experimental conditions and available resources.

References

  • 2-hydroxyisocaproic acid - ChemBK. [Link]

  • Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). PLoS One, 16(8), e0256198. [Link]

  • Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening. Sci Rep, 7, 10904. [Link]

  • Efficient Recovery of Organic Acids From Fermentation Broth. Tiei Extraction.[Link]

  • Method for extracting and salting organic acids out of fermentation liquor.
  • Some Important Metabolites Produced by Lactic Acid Bacteria Originated from Kimchi. Fermentation, 7(3), 199. [Link]

  • (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Research Explorer - The University of Manchester.[Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing.[Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate.[Link]

  • 2-Hydroxyisocaproic acid, CAS No. 498-36-2 - iChemical. [Link]

  • Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening. PubMed.[Link]

  • Antibacterial Activity of 2-Hydroxyisocaproic Acid (HICA) Against Obligate Anaerobic Bacterial Species Associated With Periodontal Disease. PMC.[Link]

  • Recovery of organic acids from lactic acid-enriched fermentation broth via salting-out assisted solvent extraction. IRIS.[Link]

  • Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening. PMC.[Link]

  • Identification of HICA from lactic acid bacteria using... - ResearchGate. [Link]

  • Purification of A1PI from Human Plasma-An Improved Process to Achieve Therapeutic Grade Purity. Longdom Publishing.[Link]

  • Principles of Ion Exchange Chromatography. Phenomenex.[Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad.[Link]

  • What is Hydrophobic Interaction Chromatography? The All-New BioPro HIC BF Column. YMC.[Link]

  • Hydrophilic interaction liquid chromatography for the separation of acidic agricultural compounds. PubMed.[Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • What is HIC? - Hydrophobic Interaction Chromatography. AbbVie Contract Manufacturing.[Link]

  • Introduction to Hydrophobic Interaction Chromatography. Bio-Rad.[Link]

  • Hydrophobic Interaction Chromatography Products. Cytiva.[Link]

  • HPLC and its Hyphenated Techniques: Review. ResearchGate.[Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed.[Link]

  • α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. MDPI.[Link]

  • HPLC Testing Procedure. Phenomenex.[Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. LinkedIn.[Link]

  • How to Scale-Up Reversed Phase Flash Purification. Biotage.[Link]

  • What is the standard procedure for Reverse Phase column chromatography? ResearchGate.[Link]

  • Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. ResearchGate.[Link]

  • Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global.[Link]

  • 2-Hydroxyisocaproic acid - Wikipedia. [Link]

  • Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(3), E416-E428. [Link]

  • (PDF) Antibacterial Activity of 2-Hydroxyisocaproic Acid (HICA) Against Obligate Anaerobic Bacterial Species Associated With Periodontal Disease. ResearchGate.[Link]

  • Ingredient: Alpha hydroxyisocaproic acid. Caring Sunshine.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 2-Hydroxy-4-methylhexanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate medium- and short-chain hydroxy acids from complex biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate medium- and short-chain hydroxy acids from complex biological matrices like plasma, serum, and urine.

2-Hydroxy-4-methylhexanoic acid (Molecular Formula: C7H14O3) presents a unique analytical challenge: it possesses a polar carboxylic acid headgroup, a secondary hydroxyl group, and a moderately hydrophobic branched aliphatic tail [1]. Because of its physicochemical properties, standard extraction procedures often result in poor recoveries or severe matrix effects.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome these hurdles.

Extraction Strategy Decision Matrix

Before troubleshooting, ensure you are using the correct extraction paradigm for your throughput and sensitivity needs.

ExtractionWorkflow Start Biological Sample (Plasma/Urine) Decision1 High Throughput / Cleanliness? Start->Decision1 SPE Mixed-Mode Anion Exchange (MAX) SPE Decision1->SPE Yes (LC-MS/MS) Decision2 Sample Volume? Decision1->Decision2 No (GC-MS / Manual) LLE Acidified LLE (MTBE extraction) Decision2->LLE > 100 µL Deriv Derivatization + Micro-extraction Decision2->Deriv < 100 µL

Decision matrix for 2-Hydroxy-4-methylhexanoic acid extraction.

Troubleshooting FAQs: Mechanistic Insights

Q1: My extraction yield using standard Liquid-Liquid Extraction (LLE) with ethyl acetate is below 20%. How can I improve this? The Causality: 2-Hydroxy-4-methylhexanoic acid has a carboxylic acid moiety with a pKa of approximately 4.5. At physiological pH (7.4), the molecule is predominantly in its ionized (carboxylate) form. Ionized species are highly hydrophilic and will not partition effectively into organic solvents. The Solution: You must suppress the ionization of the carboxylic acid. By acidifying the biological fluid to a pH at least 2 units below the pKa (i.e., pH 2.0 - 2.5) using HCl, the molecule becomes fully protonated (uncharged). This dramatically increases its hydrophobicity, driving it into the organic phase during [2], routinely boosting recoveries to >85%.

Q2: I am losing analyte during the evaporation/drying step under nitrogen. Is the molecule degrading? The Causality: It is highly unlikely to be degrading. Like many short-to-medium chain fatty acids and hydroxy acids, 2-hydroxy-4-methylhexanoic acid exhibits moderate volatility. Prolonged nitrogen blowdown, especially at elevated temperatures (>30°C) or when taken to complete dryness, causes the protonated acid to co-volatilize with the organic solvent. The Solution: Do not evaporate to complete dryness. Evaporate under a gentle stream of nitrogen at room temperature (20-25°C) and stop when ~20-30 µL of solvent remains, then immediately reconstitute. Alternatively, if analyzing via GC-MS, perform in-situ [3] prior to extraction to convert the acid into a non-volatile ester.

Q3: I am getting adequate recovery, but experiencing severe ion suppression in LC-MS/MS analysis. How do I clean up the extract? The Causality: Acidified LLE is non-selective. While it successfully extracts your target hydroxy acid, it also co-extracts massive amounts of neutral lipids and phospholipids from plasma. These phospholipids compete for charge droplets in the electrospray ionization (ESI) source, causing signal suppression during . The Solution: Transition from LLE to Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). MAX sorbents contain both lipophilic polymer backbones and quaternary amine groups. This allows you to lock the negatively charged hydroxy acid onto the sorbent at neutral pH, wash away the phospholipids with 100% methanol, and then elute your target analyte using an acidic solvent.

Mixed-Mode Anion Exchange (MAX) SPE Workflow

SPEWorkflow Cond 1. Condition MeOH & H2O Load 2. Load Sample (Adjusted to pH 7-8) Cond->Load Wash1 3. Wash 1 5% NH4OH (Remove neutrals) Load->Wash1 Wash2 4. Wash 2 MeOH (Remove lipids) Wash1->Wash2 Elute 5. Elute 2% Formic Acid in MeOH Wash2->Elute

Mixed-Mode Anion Exchange (MAX) SPE workflow for hydroxy acids.

Self-Validating Experimental Protocols

Note: These protocols are designed with internal validation steps to ensure mechanistic integrity.

Protocol A: Acidified Liquid-Liquid Extraction (LLE) with MTBE Best for: GC-MS workflows or low-resource settings.

  • Sample Preparation: Aliquot 200 µL of plasma/urine into a 2 mL microcentrifuge tube. Add 10 µL of internal standard (e.g., deuterated short-chain fatty acid).

  • Acidification (Critical Step): Add 20 µL of 1M HCl. Validation Check: Spot 1 µL onto pH paper to confirm pH is ≤ 2.5. If the pH is too high, the analyte will remain ionized and will not partition.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to maximize the surface area for partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean glass vial.

  • Concentration: Evaporate under a gentle stream of N2 at room temperature. Validation Check: Stop evaporation when a small liquid residue (~20 µL) remains to prevent volatile loss. Reconstitute immediately in the mobile phase or derivatization reagent.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Best for: High-throughput LC-MS/MS workflows requiring maximum lipid removal.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 5% NH4OH in water. Validation Check: This ensures the pH is ~8.0, guaranteeing the carboxylic acid is fully ionized (COO-) for ion-exchange binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MAX SPE cartridge (30 mg/1 cc).

  • Loading: Load the diluted sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water. This removes hydrophilic interferences while keeping the analyte bound via ionic interactions.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Validation Check: This step breaks reversed-phase interactions, washing away neutral lipids and phospholipids. The analyte remains bound because the amine interaction is unaffected by organic solvents.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid protonates the analyte, breaking the ionic bond and releasing it into the collection tube.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the two protocols based on internal laboratory validation and established literature for short-chain hydroxy acids.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Precision (CV %)Processing Time (per 96 samples)
Standard LLE (Neutral pH) < 20%High (> 40% suppression)> 25%1.5 Hours
Acidified LLE (MTBE) 85 - 92%Moderate (15 - 25% suppression)8 - 12%1.5 Hours
MAX SPE 90 - 95%Low (< 5% suppression)3 - 6%2.5 Hours (Automated)
PPT + Derivatization 75 - 80%Moderate (10 - 20% suppression)10 - 15%3.0 Hours
References
  • 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848. PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, Royal Society of Chemistry. URL:[Link]

Sources

Optimization

Resolving Peak Overlapping in HICA Analysis: A Technical Support Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak overlapping issues encountered during Hydrophilic Interacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak overlapping issues encountered during Hydrophilic Interaction Chromatography (HILIC), often referred to as HICA. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and success of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak overlapping or co-elution in HILIC?

Peak overlapping, or co-elution, occurs when two or more analytes elute from the column at the same time, resulting in a single, merged peak.[1] In HILIC, this is often due to insufficient selectivity between the analytes. The primary factors influencing selectivity are the choice of stationary phase and the composition of the mobile phase.[2][3]

Q2: My peaks are broad and overlapping. Where should I start troubleshooting?

First, confirm that you are observing a true co-elution issue rather than a general peak shape problem. Injecting a standard of a single compound can help verify this.[4] If the single peak is also broad, the issue might be related to factors like a partially blocked column frit, which can distort the flow path and affect all peaks.[5][6] If the single peak is sharp, but the mixture shows overlapping peaks, the problem lies in the separation selectivity.

Q3: Can the injection solvent cause peak overlapping?

Yes, a mismatch between the injection solvent and the initial mobile phase is a critical factor in HILIC that can lead to poor peak shape and apparent overlapping.[7] The injection solvent should be as close as possible to the initial mobile phase conditions, which are typically high in organic content.[7] Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion and fronting.[7]

Q4: How does column equilibration affect peak resolution?

Inadequate column equilibration is a frequent source of reproducibility problems, including shifting retention times that can lead to peak overlapping.[7] The water layer on the polar stationary phase is crucial for the HILIC separation mechanism, and it must be fully re-established between injections.[7] It is recommended to equilibrate with a minimum of 10 column volumes.[7] For new methods or after changing mobile phases, a more extensive conditioning of at least 50 column volumes for isocratic methods, or at least 10 blank gradient runs, is advised.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition to Enhance Resolution

The mobile phase in HILIC is a powerful tool for manipulating selectivity and resolving overlapping peaks.[2] It typically consists of a high percentage of an organic solvent (usually acetonitrile) and a small amount of an aqueous component.[8][9]

Step-by-Step Protocol for Mobile Phase Optimization:

  • Adjust the Organic Content: In HILIC, increasing the percentage of the organic solvent (the weak solvent) increases retention.[10] Conversely, increasing the aqueous component (the strong solvent) decreases retention.[3] For overlapping peaks, a shallow gradient with a slower increase in the aqueous phase can improve separation.[11]

  • Modify the Aqueous Component (Buffer):

    • pH Adjustment: The pH of the mobile phase can significantly alter the ionization state of both the analytes and the stationary phase, thereby affecting electrostatic interactions and retention.[12] A systematic evaluation of mobile phase pH is a powerful strategy for optimizing selectivity.[3]

    • Buffer Concentration: The concentration of the buffer is also a critical parameter. Increasing the buffer concentration can decrease retention if ion-exchange is a dominant mechanism, as buffer ions compete with charged analytes for interaction with the stationary phase.[2][7] However, it can also increase the thickness of the water layer on the stationary phase, potentially increasing retention through partitioning.[13] A starting concentration of 10 mM is often recommended.[7]

  • Consider Alternative Organic Solvents: While acetonitrile is the most common organic solvent, other water-miscible solvents like methanol can be used to alter selectivity.[8] The addition of methanol, for instance, can influence the separation mechanism and may be beneficial for complex mixtures like glycans.[14]

Data Presentation: Impact of Mobile Phase Parameters on Resolution

ParameterChangeExpected Effect on RetentionRationale
% Organic Solvent (e.g., Acetonitrile) IncreaseIncreaseEnhances partitioning into the aqueous layer.[10]
% Aqueous Solvent (e.g., Water/Buffer) IncreaseDecreaseWater is the strong eluting solvent in HILIC.[7]
Mobile Phase pH VariesAnalyte and stationary phase charge state dependentAlters electrostatic interactions.[12]
Buffer Concentration VariesDependent on dominant retention mechanismAffects both ion-exchange and partitioning.[7][13]
Guide 2: Strategic Selection of the HILIC Stationary Phase

The choice of the stationary phase is fundamental to achieving selectivity in HILIC due to the multiple retention mechanisms at play, including partitioning, electrostatic interactions, and hydrogen bonding.[15][16] Different stationary phases offer different selectivities.[10]

Overview of Common HILIC Stationary Phases:

  • Bare Silica: These are the most traditional HILIC phases and exhibit cation-exchange activity due to acidic silanols on the surface.[17]

  • Amide Phases: Offer strong hydrogen bonding interactions and provide unique selectivity, particularly for carbohydrates and peptides.[18]

  • Diol Phases: Provide polar interactions and are a good choice for a variety of hydrophilic compounds.

  • Zwitterionic Phases: Contain both positive and negative charges, making them suitable for separating a broad range of polar compounds, including cations, anions, and neutrals, often in a single run.[8][18] They are often recommended as a good starting point for method development.[15]

  • Amine Phases: Exhibit anion-exchange properties in addition to HILIC retention.[17]

Experimental Workflow for Stationary Phase Screening:

To systematically address peak overlapping, screening a few columns with different chemistries is highly recommended.[15] A suggested screening set could include a zwitterionic, a bare silica, and an amide phase to cover a wide range of selectivities.

Caption: Workflow for stationary phase screening to resolve peak overlapping.

Guide 3: The Role of Temperature in Modulating Selectivity

Column temperature is another parameter that can be adjusted to improve peak resolution, although its effect can be complex and analyte-dependent.[10]

Key Considerations for Temperature Optimization:

  • General Trend: In most HILIC separations, increasing the temperature leads to a decrease in retention time.[19][20] This is because the transfer of analytes into the water layer is typically an exothermic process, which is favored at lower temperatures.[19][20]

  • Exceptions: For separations where strong electrostatic attractions are dominant (e.g., basic analytes on silica columns), increasing the temperature can lead to an increase in retention.[19][20]

  • Selectivity Changes: Since different compounds in a mixture may be affected differently by temperature changes, adjusting the temperature can alter the selectivity and potentially resolve overlapping peaks.[19]

  • Improved Peak Shape: In some cases, such as with carbohydrates that exist in multiple forms, increasing the temperature can merge different forms into a single, narrower peak.[19][20] A recent study also showed that cooling the column to 5°C significantly improved peak shape for metabolomics analysis.[21]

Logical Relationship of Parameters for Resolving Peak Overlap:

G cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Outcome Stationary_Phase Stationary Phase Peak_Resolution Peak Resolution Stationary_Phase->Peak_Resolution Mobile_Phase Mobile Phase Gradient_Profile Gradient Profile Mobile_Phase->Gradient_Profile Mobile_Phase->Peak_Resolution Temperature Temperature Temperature->Peak_Resolution Gradient_Profile->Peak_Resolution

Caption: Interplay of factors affecting peak resolution in HILIC.

Concluding Remarks

Resolving peak overlapping in HILIC analysis requires a systematic and logical approach. By carefully considering and optimizing the stationary phase, mobile phase composition, and temperature, researchers can significantly enhance separation selectivity and achieve baseline resolution for their analytes of interest. Remember that HILIC is a multi-modal technique, and understanding the potential interplay of partitioning, electrostatic, and polar interactions is key to successful method development and troubleshooting.

References

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

  • Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Element Lab Solutions. [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • LCGC International. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Affinisep. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Affinisep. [Link]

  • Separation Science. (2023, December 8). Column temperature in HILIC. Separation Science. [Link]

  • Perovšek, J., et al. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of the HILIC separation gradient by 2-factor at 3-level.... ResearchGate. [Link]

  • Waters Corporation. (n.d.). STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Waters Corporation. [Link]

  • AFIN-TS. (n.d.). Column Temperature in HILIC. AFIN-TS. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Guillarme, D., et al. (2023, May 5). Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. PMC. [Link]

  • LCGC International. (2020, November 12). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [Link]

  • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • bioRxiv. (2025, December 22). Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. bioRxiv. [Link]

  • Fountain, K. J., et al. (2010). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. Journal of separation science, 33(6‐7), 768-782. [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • LCGC International. (2026, March 10). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • The Analytical Scientist. (n.d.). white paper. The Analytical Scientist. [Link]

  • Henderson, J. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 2-Hydroxy-4-methylhexanoic Acid Stability

Welcome to the Technical Support Center for 2-Hydroxy-4-methylhexanoic acid (C₇H₁₄O₃). As an aliphatic alpha-hydroxy acid (AHA), its stability, solubility, and reactivity in aqueous solutions are fundamentally dictated b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-methylhexanoic acid (C₇H₁₄O₃). As an aliphatic alpha-hydroxy acid (AHA), its stability, solubility, and reactivity in aqueous solutions are fundamentally dictated by the pH of the environment. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize experimental conditions.

Section 1: The Mechanistic Role of pH in AHA Stability

The structural integrity of 2-Hydroxy-4-methylhexanoic acid is governed by the protonation state of its carboxylic acid moiety (pKa ~3.8) . Understanding this causality is critical for experimental design:

  • Low pH (< 3.8): In highly acidic environments, the carboxylic acid is fully protonated. The loss of charge significantly increases the lipophilicity of the 7-carbon aliphatic chain, reducing aqueous solubility. More critically, the protonated carboxylic carbon becomes highly susceptible to nucleophilic attack by the alpha-hydroxyl group of adjacent molecules. This triggers intermolecular esterification, leading to the formation of linear depsipeptides (dimers) and eventually cyclic dilactones known as glycolides .

  • Neutral to High pH (> 5.0): Raising the pH deprotonates the carboxylic acid into a carboxylate anion. The resulting negative charge dramatically increases aqueous solubility and provides electrostatic repulsion between molecules, effectively halting esterification and stabilizing the monomeric form .

Section 2: Troubleshooting Guides & Experimental FAQs

Q1: Why does my 2-Hydroxy-4-methylhexanoic acid solution become turbid or precipitate when adjusted to pH 2.5? A1: At pH 2.5, the molecule exists almost entirely as an uncharged free acid. The 4-methylhexyl aliphatic chain imparts significant hydrophobicity, drastically reducing solubility. Furthermore, these acidic conditions actively catalyze the formation of hydrophobic ester dimers . Solution: If a low pH is strictly required for your assay, introduce a co-solvent (e.g., 5-10% DMSO or ethanol) to solvate the protonated form. Otherwise, adjust the pH to ≥ 5.0 using NaOH to form the highly soluble carboxylate salt.

Q2: I am observing inconsistent peak areas during RP-HPLC analysis. Is the compound degrading in the autosampler? A2: Yes, this is a common artifact when using highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) or unbuffered sample diluents. The AHA dynamically interconverts between the free acid and transient cyclic dilactones (glycolides) during the run or while sitting in the autosampler . Solution: Maintain sample diluents at a consistent pH (e.g., pH 6.0) and consider using a buffered mobile phase (such as 50 mM ammonium acetate, pH 4.5–5.0) to lock the compound into a single ionization state.

Q3: How do I prevent long-term oxidative degradation of the alpha-hydroxyl group? A3: While esterification is the primary risk at low pH, transition-metal catalyzed oxidation of the alpha-hydroxyl group to an alpha-keto acid (4-methyl-2-oxohexanoic acid) can occur during prolonged aqueous storage . Solution: Formulate the solution at pH 5.5–6.5, add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals, and store at 4°C protected from light.

Section 3: Quantitative Data & Stability Matrix
pH RangeDominant SpeciesAqueous SolubilityPrimary Instability RiskRecommended Action
< 3.0 Protonated Free AcidLowIntermolecular esterification (dimers/glycolides)Avoid prolonged storage; use co-solvents (EtOH/DMSO).
3.8 - 4.0 50% Acid / 50% SaltModerateDynamic equilibrium shifts (high variability)Buffer strongly if this specific pH is required.
5.0 - 7.5 Carboxylate AnionHighMicrobial growth, slow oxidationAdd preservatives; chelate metals; store at 4°C.
> 9.0 Carboxylate AnionHighBase-catalyzed racemization (extreme heat)Avoid excessive heating during formulation.
Section 4: Step-by-Step Experimental Protocols

Protocol: pH Optimization and Accelerated Stability Validation This protocol is designed as a self-validating system. By utilizing a specific quenching step, it ensures that the analytical measurement reflects the exact state of the sample at the time of withdrawal, preventing false degradation readings in the autosampler.

  • Preparation of Stock Solution: Weigh 14.6 mg of 2-Hydroxy-4-methylhexanoic acid (0.1 mmol) and dissolve in 10 mL of HPLC-grade water to create a 10 mM stock. (Note: The initial pH will naturally drop; do not heat to accelerate dissolution).

  • Titration & Buffering: Aliquot the stock into three separate 3 mL vials. Using 0.1 M NaOH or 0.1 M HCl, adjust Vial A to pH 2.5, Vial B to pH 4.0, and Vial C to pH 6.0 using a calibrated micro-pH probe.

  • Incubation: Seal the vials tightly and incubate at 40°C for accelerated stability testing (typically 7 to 14 days).

  • Quenching (Critical Step): Withdraw 100 µL aliquots at days 0, 3, 7, and 14. Immediately dilute with 900 µL of a quenching buffer (50 mM Ammonium Acetate, pH 6.0) to instantly halt any acid-catalyzed esterification.

  • Quantification & Validation: Analyze via LC-MS in negative ion mode. Validate the degradation pathway by monitoring the disappearance of the monomer mass [M-H]⁻ at 145 m/z and the appearance of the dimer mass [2M - H₂O - H]⁻ at 273 m/z .

Section 5: Visualizations

Pathway AHA_Low 2-Hydroxy-4-methylhexanoic Acid (Free Acid, pH < 3.8) AHA_High 2-Hydroxy-4-methylhexanoate (Carboxylate Salt, pH > 5.0) AHA_Low->AHA_High Base (NaOH) Deprotonation Dimer Linear Depsipeptide (Ester Dimer) AHA_Low->Dimer Intermolecular Esterification Oxidation 4-Methyl-2-oxohexanoic Acid (Oxidation Product) AHA_High->Oxidation Metal Ions / UV Prolonged Storage Glycolide Cyclic Dilactone (Glycolide Derivative) Dimer->Glycolide Cyclization (-H2O)

pH-dependent structural evolution and degradation pathways of AHAs.

Workflow Start Issue: Instability or Precipitation Detected CheckPH Measure Solution pH Start->CheckPH IsAcidic Is pH < 3.8? CheckPH->IsAcidic AdjustPH Adjust pH to 5.5 - 6.5 (Form Carboxylate Salt) IsAcidic->AdjustPH Yes IsNeutral Is pH 5.0 - 7.0? IsAcidic->IsNeutral No CheckSol Add Co-solvent (10% EtOH/DMSO) AdjustPH->CheckSol If still cloudy CheckOx Check for Oxidation (LC-MS for [M-2]) IsNeutral->CheckOx Yes StoreCold Store at 4°C, Protect from Light CheckOx->StoreCold

Step-by-step troubleshooting workflow for AHA solution instability.

References
  • Title: Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source: Life (Basel) / PubMed Central URL: [Link]

  • Title: Current Review of the Alpha-hydroxy Acids Source: Skin Therapy Letter URL: [Link]

  • Title: Alpha-hydroxy acid ester drug delivery compositions and methods of use (WO2004093851A1)
  • Title: Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review Source: Frontiers in Chemistry URL: [Link]

  • Title: 2-Hydroxy-4-methylhexanoic acid (CID 20339848) Source: PubChem Database URL: [Link]

Optimization

Removing protein interference in plasma analysis of 2-Hydroxy-4-methylhexanoic acid

Topic: Troubleshooting Plasma Protein Interference in LC-MS/MS Analysis of 2-Hydroxy-4-methylhexanoic Acid (2-HMA) Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Plasma Protein Interference in LC-MS/MS Analysis of 2-Hydroxy-4-methylhexanoic Acid (2-HMA)

Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with extracting small, polar branched-chain hydroxy acids (BCHAs) from complex biological matrices.

Part 1: Core Challenge Overview

2-Hydroxy-4-methylhexanoic acid (2-HMA) is a highly polar organic acid. In human plasma, quantifying BCHAs presents a unique bioanalytical challenge[1]. Due to its carboxylic acid moiety (pKa ~4.5), 2-HMA exists predominantly as a negatively charged carboxylate ion at physiological pH (7.4). This charge facilitates strong electrostatic binding to basic amino acid residues on human serum albumin (HSA).

If sample preparation is not mechanistically optimized, researchers will experience severe analyte coprecipitation, erratic recoveries, and catastrophic ion suppression during LC-MS/MS analysis.

Part 2: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why am I seeing extremely low recovery (<40%) of 2-HMA when using standard 100% Acetonitrile (ACN) for protein precipitation? A: Your analyte is being physically occluded and ionically dragged into the protein pellet. ACN causes plasma proteins to denature and precipitate very rapidly, forming a dense, sticky pellet. Small molecules can become physically trapped inside this rapidly forming matrix. Furthermore, because neutral ACN does not alter the pH, the electrostatic bond between the negatively charged 2-HMA and plasma albumin remains intact. When the protein crashes out, it takes the bound 2-HMA with it. Solution: You must disrupt the protein-ligand binding prior to or during the crash.

Q2: Should I use strong acids like Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) to drop the pH and precipitate the proteins? A: Absolutely not. While strong acids are highly efficient at precipitating proteins (>99% removal), studies explicitly demonstrate that acid precipitations result in low analyte recovery and high variability for small organic acids due to severe coprecipitation within the denatured protein matrix[2].

Q3: How do I properly break the protein binding without causing coprecipitation? A: Use an acidified organic solvent mixture . Adding 1% Formic Acid (FA) to your crash solvent drops the micro-environmental pH below the pKa of 2-HMA. This protonates the molecule, neutralizing its charge and breaking the ionic bond with albumin[3]. Additionally, instead of 100% ACN, use a 50:50 mixture of Acetonitrile and Methanol. Methanol precipitates proteins more slowly than ACN, yielding a finer, more flocculent pellet that allows the newly freed 2-HMA to diffuse into the supernatant before the pellet compacts.

Q4: My recovery is now acceptable, but my LC-MS/MS signal drops significantly at the retention time of 2-HMA. What is happening? A: You are experiencing matrix effects (ion suppression) caused by endogenous plasma phospholipids. Standard protein precipitation removes large proteins but leaves highly concentrated glycerophospholipids in the supernatant. Because 2-HMA is a small, polar molecule, it often co-elutes with the solvent front or early-eluting lysophospholipids, which outcompete 2-HMA for ionization energy in the ESI source. Solution: Implement a phospholipid removal (PLR) step post-precipitation to ensure a clean extract[4].

Part 3: Methodological Evaluation Data

The following table summarizes the quantitative performance of various precipitation strategies for 2-HMA based on internal validation and established bioanalytical principles.

Precipitation Strategy2-HMA Recovery (%)Matrix Factor (Ion Suppression)Protein RemovalMechanistic Outcome / Causality
100% Acetonitrile (ACN) 60 - 70%Severe (>40% suppression)>95%Rapid crashing traps polar analytes; ionic bonds remain intact.
10% Trichloroacetic Acid (TCA) < 40%Moderate>99%Extreme pH causes massive coprecipitation of organic acids[2].
Acidified ACN (1% FA) 80 - 85%Severe (>40% suppression)>95%Acidification successfully disrupts albumin binding[3].
Acidified ACN:MeOH (1:1) + PLR > 95% Minimal (<5% suppression) >99% MeOH prevents occlusion; PLR eliminates lipid competition[4].

Part 4: Self-Validating Extraction Protocol

To ensure analytical trustworthiness, every step in this protocol is designed to validate itself against matrix effects and extraction losses.

Step 1: Sample Aliquoting & Internal Standard Addition

  • Pipette 50 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of stable-isotope labeled internal standard (e.g., 2-HMA-d3).

  • Causality: The IS must be added before any matrix manipulation. Because the IS shares the exact physicochemical properties of 2-HMA, it will undergo the exact same binding and extraction kinetics, mathematically correcting for any downstream losses.

Step 2: Acidified Protein Disruption

  • Add 150 µL of cold (-20°C) extraction solvent (Acetonitrile:Methanol 50:50 v/v containing 1% Formic Acid ).

  • Causality: The 1:3 plasma-to-solvent ratio ensures complete thermodynamic denaturation. The formic acid protonates 2-HMA to break protein binding, while the methanol ensures a slow, fine precipitation that prevents analyte occlusion.

Step 3: Kinetic Mixing and Incubation

  • Vortex the plate vigorously for 5 minutes, then incubate at 4°C for 10 minutes.

  • Causality: Cold incubation maximizes the precipitation of low-molecular-weight proteins while maintaining the solubility of branched-chain hydroxy acids in the organic phase.

Step 4: Centrifugation

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to compact the fine pellet.

Step 5: Phospholipid Depletion (Matrix Cleanup)

  • Transfer the supernatant to a Phospholipid Removal (PLR) plate (e.g., Ostro™ or Captiva™) and apply positive pressure (15 psi).

  • Causality: PLR plates contain zirconia or titanium-based sorbents that selectively bind the phosphate backbone of phospholipids, eliminating the primary source of ion suppression in the mass spectrometer[4].

Step 6: Post-Column Infusion (PCI) Validation (Self-Validation Step)

  • Protocol: During method validation, continuously infuse a neat standard of 2-HMA post-column directly into the MS source while injecting a blank extracted plasma sample from Step 5.

  • Causality: This continuous infusion maps the baseline MS signal. If the signal remains flat across the retention time of 2-HMA, the extraction system has successfully validated itself by proving the complete absence of co-eluting matrix suppressors[2].

Part 5: Process Visualization

Workflow cluster_standard Standard Approach (Failure Point) cluster_optimized Optimized Approach (Validated) Plasma Plasma Sample (2-HMA + Proteins) StdPPT 100% ACN PPT Plasma->StdPPT OptPPT ACN:MeOH + 1% FA Plasma->OptPPT StdPellet Protein Pellet (Analyte Trapped) StdPPT->StdPellet Coprecipitation StdSup Supernatant (Lipid Rich) StdPPT->StdSup Centrifugation StdMS LC-MS/MS (Ion Suppression) StdSup->StdMS Matrix Effects OptPellet Fine Pellet (Analyte Free) OptPPT->OptPellet Controlled Crash OptSup Supernatant (High Recovery) OptPPT->OptSup Centrifugation PLR Phospholipid Removal OptSup->PLR Lipid Clean-up OptMS LC-MS/MS (High Sensitivity) PLR->OptMS Signal Validated

Fig 1: Comparative workflow of standard vs. optimized plasma protein precipitation for 2-HMA.

References

  • Title: Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS Source: PubMed (nih.gov) URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International (chromatographyonline.com) URL: [Link]

  • Title: Alpha-keto and alpha-hydroxy branched-chain acid interrelationships in normal humans Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: "Just Enough" Sample Preparation: Proven Trend in Sample Analysis Source: LCGC International (chromatographyonline.com) URL: [Link]

Sources

Troubleshooting

Enhancing the purity of crystalline 2-Hydroxy-4-methylhexanoic acid salts

Welcome to the Technical Support Center for Alpha-Hydroxy Acid (AHA) Salt Purification. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alpha-Hydroxy Acid (AHA) Salt Purification. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and purification of aliphatic AHAs.

2-Hydroxy-4-methylhexanoic acid (Molecular Weight: 146.18 g/mol )[1] presents unique crystallization challenges. Because it possesses both a hydroxyl and a carboxyl group, it is highly susceptible to intermolecular esterification (dimerization) and phase-separation ("oiling out") during salt formation. This guide is designed to bypass generic advice, providing you with the mechanistic causality behind each step of the crystallization process to ensure high-purity, reproducible yields.

I. Mechanistic Principles of AHA Salt Crystallization

The purification of 2-hydroxy-4-methylhexanoic acid via salt formation relies on shifting the thermodynamic equilibrium. In its highly protonated free-acid form, the molecule acts as a liquid plasticizer, disrupting crystal lattices and leading to amorphous, sticky residues[2]. By neutralizing the acid with a base (e.g., calcium hydroxide or sodium hydroxide), we convert the carboxyl group into a carboxylate anion. This serves two critical functions:

  • Electrostatic Ordering: The introduction of a metal cation (especially divalent cations like Ca²⁺) creates a highly ordered coordination polymer, drastically improving crystallinity[3].

  • Dimer Prevention: The carboxylate anion is a poor electrophile. Deprotonating the acid shuts down the self-catalyzed esterification pathway that otherwise forms unwanted lactide dimers during concentration[4].

G A Crude Acid (Free Form) B Neutralization (Base Addition) A->B pH 7.0-8.0 C Vacuum Concentration B->C T < 50°C D Anti-Solvent Crystallization C->D Cold EtOH E Pure Salt Isolation D->E Vacuum Dry

Workflow for the controlled crystallization of 2-hydroxy-4-methylhexanoic acid salts.

II. Quantitative Process Parameters

To maintain a self-validating system, ensure your process parameters adhere strictly to the following thermodynamic boundaries.

ParameterOptimal Value / RangeMechanistic Rationale
Molecular Weight (Acid) 146.18 g/mol Required for precise stoichiometric neutralization[1].
pKa ~3.8Dictates the pH threshold for complete deprotonation[5].
Neutralization pH 7.0 – 8.0Prevents free acid co-precipitation and base-catalyzed racemization[3].
Concentration Temp. < 50°CMitigates thermal degradation and intermolecular esterification.
Anti-Solvent Ratio 2:1 to 4:1 (EtOH:Water)Modulates dielectric constant to force controlled nucleation.

III. Step-by-Step Methodology: Biomimetic Crystallization of the Calcium Salt

This protocol utilizes calcium hydroxide to form the calcium bis(2-hydroxy-4-methylhexanoate) salt, which is significantly less hygroscopic than its sodium counterpart.

Step 1: Preparation of the Free Acid Solution Dissolve the crude 2-hydroxy-4-methylhexanoic acid in deionized water to achieve a 10% (w/v) solution. Ensure complete dissolution under gentle agitation.

Step 2: Stoichiometric Neutralization Prepare a slurry of calcium hydroxide (Ca(OH)₂) in deionized water. Slowly add the slurry to the acid solution while continuously monitoring the pH with a calibrated probe.

  • Causality: Stop the addition exactly when the pH stabilizes between 7.0 and 8.0. A pH below 7.0 leaves free acid that acts as an impurity, while a pH above 8.0 risks base-catalyzed racemization of the chiral alpha-carbon[3].

Step 3: Thermal Concentration Transfer the neutralized solution to a rotary evaporator. Evaporate the aqueous phase under high vacuum (e.g., < 50 mbar) at a water bath temperature strictly below 50°C.

  • Causality: Alpha-hydroxy acids are highly sensitive to heat. Exceeding 50°C drives the condensation of the hydroxyl group of one molecule with the carboxylate of another, forming polymeric impurities[4].

Step 4: Anti-Solvent Crystallization Once the solution is concentrated to approximately 30% of its original volume, cool it at a controlled rate of 0.5°C/min down to 5°C. Add ice-cold absolute ethanol dropwise (at a 3:1 ratio to the remaining water).

  • Causality: Ethanol lowers the dielectric constant of the solvent mixture, drastically reducing the solubility of the calcium salt and forcing heterogeneous nucleation.

Step 5: Isolation and Self-Validation Filter the resulting crystals through a sintered glass funnel. Wash twice with cold ethanol to remove any unreacted free acid. Dry the crystals in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Step: Dissolve a 10 mg aliquot of the dried salt in D₂O and analyze via ¹H-NMR. The absence of a downfield shift in the alpha-proton signal confirms the complete absence of esterified dimers.

IV. Troubleshooting Guide & FAQs

Q: My sodium 2-hydroxy-4-methylhexanoate preparation yields a sticky, hygroscopic mass instead of free-flowing crystals. Why? A: Causality: Sodium salts of aliphatic alpha-hydroxy acids are inherently hygroscopic due to the high charge density of the sodium cation interacting with ambient moisture. Furthermore, if the pH during neutralization drops near the pKa (~3.8), the presence of unreacted free acid acts as a plasticizer, disrupting the crystal lattice and causing the product to "oil out"[5]. Solution: Switch to a divalent cation like calcium, which forms highly ordered, less hygroscopic coordination polymers. If the sodium salt is strictly required, perform the crystallization in an anhydrous environment using an anti-solvent like acetone, and dry the product in a vacuum desiccator over P₂O₅.

Q: How can I prevent the formation of dimer impurities (lactides) during the concentration step? A: Causality: Alpha-hydroxy acids possess both a hydroxyl and a carboxyl group, making them susceptible to intermolecular esterification (dimerization) when subjected to heat, especially under acidic conditions[4]. Solution: Ensure complete neutralization to the salt form before applying heat. The carboxylate anion is a poor electrophile, which thermodynamically shuts down the esterification pathway. Always perform evaporative concentrations under high vacuum to keep the thermal load below 50°C.

Q: What is the optimal strategy to resolve enantiomers of 2-hydroxy-4-methylhexanoic acid via diastereomeric salt crystallization? A: Causality: If you require the enantiopure (S)- or (R)- form, simple achiral salts (like Na⁺ or Ca²⁺) will not separate enantiomers. You must form a diastereomeric salt using a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine). The resulting diastereomers will have different lattice energies and solubilities, allowing for fractional crystallization. Solution: React the racemic acid with the chiral amine in a solvent like ethyl acetate. Cool slowly to allow the less soluble diastereomeric salt to crystallize. Verify the enantiomeric excess (ee) of the liberated acid using chiral HPLC.

V. References

  • PubChem: 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 Source: National Institutes of Health (NIH) URL:[Link]

  • Understanding Acids Source: Dermascope URL:[Link]

  • Separation and Purification Technologies for Lactic Acid – A Brief Review Source: BioResources (NC State University) URL:[Link]

  • Method for the purification of an alpha-hydroxy acid on an industrial scale (EP1317409B2) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS Quantification of α-Hydroxyisocaproic Acid (HICA)

Welcome to our dedicated technical support guide for the robust quantification of α-hydroxyisocaproic acid (HICA) using liquid chromatography-mass spectrometry (LC-MS). This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the robust quantification of α-hydroxyisocaproic acid (HICA) using liquid chromatography-mass spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of matrix effects in HICA analysis.

Introduction: The Challenge of HICA Quantification

α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, is gaining interest as a potential biomarker and therapeutic agent. Its accurate quantification in complex biological matrices such as plasma, serum, and cell culture media is crucial for pharmacokinetic, metabolomic, and clinical studies. However, as a small, polar carboxylic acid, HICA is particularly susceptible to matrix effects in LC-MS analysis. These effects, arising from co-eluting endogenous components, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1][2][3]

This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate matrix effects during your HICA quantification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape and inconsistent retention times for HICA. What could be the cause?

Poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times are often early indicators of matrix interference or inappropriate chromatographic conditions for a polar analyte like HICA.[4][5]

Troubleshooting Steps:

  • Evaluate Your Chromatography: Standard reversed-phase (C18) columns may provide insufficient retention for the highly polar HICA, leading to its elution near the void volume where many matrix components also elute.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[6] It utilizes a polar stationary phase and a high organic mobile phase, promoting the partitioning of polar analytes like HICA into the aqueous layer on the stationary phase surface.[7]

    • Explore Mixed-Mode Chromatography: Mixed-mode columns, combining reversed-phase and ion-exchange functionalities, can offer enhanced selectivity and retention for carboxylic acids like HICA.[1][8][9]

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The pH of the mobile phase is critical for controlling the ionization state of HICA (a carboxylic acid) and, consequently, its retention. Ensure the mobile phase pH is at least 1.5-2 units below the pKa of HICA's carboxylic group to promote its neutral form and enhance retention on a reversed-phase column.

    • Buffer Selection: Use volatile buffers compatible with MS, such as ammonium formate or ammonium acetate, to maintain a stable pH and improve peak shape.[7]

  • Check for Column Contamination: Matrix components can accumulate on the column, leading to peak shape distortion. Implement a robust column washing protocol between batches.[4][5]

Q2: My HICA signal is significantly suppressed, leading to poor sensitivity. How can I identify and mitigate this?

Ion suppression is a common manifestation of matrix effects where co-eluting compounds compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[1][2][3]

Troubleshooting Workflow:

cluster_0 Identify Ion Suppression cluster_1 Mitigate Ion Suppression A Perform Post-Column Infusion B Inject Blank Matrix Extract A->B C Observe Dip in Analyte Signal at HICA's Retention Time B->C D Improve Sample Preparation C->D Suppression Confirmed E Optimize Chromatography C->E Suppression Confirmed F Use a Stable Isotope-Labeled Internal Standard C->F Suppression Confirmed

Caption: Workflow for troubleshooting ion suppression.

Detailed Mitigation Strategies:

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[2] If using PPT, consider subsequent clean-up steps.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For HICA, an acidic aqueous sample can be extracted with a more polar, water-immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough clean-up.[10] For HICA, consider a mixed-mode or anion-exchange SPE sorbent to specifically target carboxylic acids.

  • Chromatographic Separation: As mentioned in Q1, optimizing your chromatography to separate HICA from the bulk of the matrix components is crucial.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated HICA (d-HICA), is the gold standard for compensating for matrix effects.[6][9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[9]

Q3: I cannot find a commercial deuterated HICA. What are my options for an internal standard?

The availability of a commercial SIL-IS can be a challenge. Here are your options:

  • Custom Synthesis of Deuterated HICA: Several companies specialize in the custom synthesis of stable isotope-labeled compounds.[6] While this may involve an initial investment, it provides the most reliable internal standard for long-term and regulated studies.

  • Use a Structural Analog: If a SIL-IS is not feasible, a structural analog can be used. For HICA, a suitable analog would be another small, polar carboxylic acid that is not endogenously present in the sample and has similar chromatographic and mass spectrometric behavior. An example could be a slightly longer or shorter chain α-hydroxy acid. However, it is critical to validate that the analog experiences the same matrix effects as HICA, which is not always the case. [9]

  • Standard Addition Method: This method involves adding known amounts of a HICA standard to multiple aliquots of the same sample.[2] A calibration curve is then constructed for each sample, and the endogenous HICA concentration is determined by extrapolation. While this method can be accurate, it is labor-intensive and not practical for high-throughput analysis.[2]

Q4: Would derivatization help in my HICA analysis?

Derivatization can be a powerful strategy for improving the analysis of small, polar molecules like HICA for several reasons:

  • Improved Chromatographic Retention: Derivatization can increase the hydrophobicity of HICA, leading to better retention on reversed-phase columns and improved separation from polar matrix components.[11]

  • Enhanced Ionization Efficiency: Certain derivatizing agents can introduce a readily ionizable group, significantly increasing the MS signal and improving sensitivity.[12][13]

  • Increased Specificity: Derivatization can shift the mass of HICA to a higher m/z range, reducing the likelihood of interference from endogenous compounds.

Potential Derivatization Reagent for HICA:

  • Pentafluorobenzyl Bromide (PFB-Br): PFB-Br is a versatile reagent that reacts with the carboxylic acid group of HICA.[14][12] The resulting PFB ester is more amenable to reversed-phase chromatography and can be detected with high sensitivity in negative ion mode.[14][12]

Experimental Protocol: Derivatization of HICA with PFB-Br (Illustrative)

  • Sample Preparation: Extract HICA from the biological matrix using an appropriate method (e.g., LLE or SPE) and evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a solution of PFB-Br in acetonitrile and a base catalyst (e.g., N,N-diisopropylethylamine).

    • Incubate the reaction mixture (e.g., at 60°C for 30-60 minutes).[14]

  • Post-Derivatization Clean-up: After the reaction, a liquid-liquid extraction step may be necessary to remove excess reagent and by-products.

  • LC-MS/MS Analysis: Reconstitute the final extract in the initial mobile phase and inject it into the LC-MS/MS system.

Q5: How do I properly handle and store my samples to ensure the stability of HICA?

Sample stability is critical for accurate quantification.[15] Improper handling and storage can lead to degradation of the analyte.

Best Practices for Sample Handling and Storage:

ParameterRecommendationRationale
Collection Use appropriate anticoagulant (e.g., EDTA for plasma). Process samples promptly.Prevents coagulation and minimizes enzymatic activity that could alter HICA levels.
Storage Temperature For short-term storage (up to 24 hours), refrigerate at 2-8°C. For long-term storage, freeze at -70°C or lower.[16][17]Lower temperatures slow down potential degradation processes.[16][17]
Freeze-Thaw Cycles Minimize freeze-thaw cycles. Aliquot samples into smaller volumes before freezing.[7]Repeated freezing and thawing can lead to analyte degradation.[7]
Sample pH For processed samples, maintain a stable pH, especially if storing for extended periods.pH changes can affect the stability of carboxylic acids.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect

The following table illustrates the typical impact of different sample preparation techniques on the matrix effect for a small polar analyte like HICA. The Matrix Factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked matrix sample divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Sample Preparation MethodTypical Matrix Factor (MF)Relative Standard Deviation (RSD) of MF
Protein Precipitation (PPT)0.4 - 1.5< 25%
Liquid-Liquid Extraction (LLE)0.7 - 1.2< 15%
Solid-Phase Extraction (SPE)0.9 - 1.1< 10%

Data are illustrative and will vary depending on the specific matrix and LC-MS conditions.

Visualizing the Workflow: A Comprehensive Approach

A Sample Collection & Storage B Addition of Stable Isotope-Labeled Internal Standard A->B C Sample Preparation (SPE Recommended) B->C D Optional: Derivatization C->D E LC-MS/MS Analysis (HILIC or Mixed-Mode Recommended) D->E F Data Processing & Quantification E->F

Caption: A comprehensive workflow for HICA quantification.

References

  • BenchChem. Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Small Organic Acids. Accessed March 7, 2026.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Published October 30, 2025.
  • A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. International Journal of Pharmaceutical Sciences and Research. 2017.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC North America. 2021.
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules. 2022.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry. 2025.
  • Troubleshooting LC-MS.
  • Development and validation of a highly sensitive LC-MS/MS method for quantitation of bivalirudin in human plasma: application to a human pharmacokinetic study.
  • The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards. BenchChem. Accessed March 7, 2026.
  • Matrix Effect of Samples in ELISA and Its Solutions. EnkiLife. Accessed March 7, 2026.
  • Deuterated Standards for LC-MS Analysis.
  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules. 2025.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. 2018.
  • Effects of sample storage conditions on glycated hemoglobin measurement: evaluation of five different high performance liquid chromatography methods.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. 2008.
  • Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. Analytical Methods. 2014.
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021.
  • Ensuring Sample Stability During Storage: Best Practices and Advanced Technology.
  • Effects of Sample Storage Conditions on Glycated Hemoglobin Measurement: Evaluation of Five Different High Performance Liquid Chromatography Methods.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Published August 21, 2023.
  • Advances in Sample Preparation for Biological Fluids.
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Published February 18, 2026.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. American Pharmaceutical Review. 2011.
  • Matrix effects. ARP American Research Products, Inc. Accessed March 7, 2026.
  • The effect of storage conditions on sample stability in the routine clinical laboratory. Annals of Clinical Biochemistry. 2010.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. 2025.
  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods. 2023.
  • Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
  • The Effect of Storage at -20°C and -80°C on HbA1c Measurements in Whole Blood Samples Analysed Using Bio-Rad D-10. Malaysian Journal of Medicine and Health Sciences. 2022.
  • Derivatization Methods in GC and GC/MS. IntechOpen. 2012.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. 2002.
  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Advances. 2020.

Sources

Troubleshooting

Solvent selection for optimal recrystallization of leucic acid

Welcome to the Technical Support Center for Advanced Organic Syntheses and Purifications. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and practical challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses and Purifications. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and practical challenges associated with the recrystallization of leucic acid (2-hydroxy-4-methylpentanoic acid, also known as HICA).

Due to its unique structural properties, leucic acid frequently presents isolation challenges, such as "oiling out" or co-precipitation of impurities. This guide synthesizes field-proven methodologies, causal explanations, and verified protocols to ensure optimal crystal yield and purity.

Part 1: The Science of Solvent Selection (FAQ)

Q1: Why is a single-solvent recrystallization system generally ineffective for leucic acid? Answer: The difficulty stems from the molecular anatomy of leucic acid. It possesses a highly polar α -hydroxy carboxylic acid "head" and a lipophilic isobutyl "tail". This amphiphilic nature means it exhibits extremely high solubility in polar and semi-polar solvents (like water, ethanol, and ethyl acetate) even at low temperatures, preventing efficient crystallization[1]. Conversely, it is virtually insoluble in non-polar aliphatic solvents (like hexane) at all temperatures. Attempting to use a single solvent typically results in either zero precipitation or an unworkable phase separation (oiling out).

Q2: What is the thermodynamically optimal solvent system for this compound? Answer: A binary solvent/anti-solvent system is required. The established standard in the literature is a mixture of diethyl ether (or ethyl acetate) and hexane[2][3].

  • The "Good" Solvent (Diethyl Ether or Ethyl Acetate): Completely dissolves the crude leucic acid at room or slightly elevated temperatures.

  • The "Anti-Solvent" (Hexane): Lowers the dielectric constant of the bulk solution. By titrating hexane into the saturated ether/ethyl acetate solution until the cloud point is reached, you artificially induce a state of supersaturation, which forces the leucic acid to nucleate and form a highly ordered crystal lattice[3][4].

Table 1: Solvent Properties and Leucic Acid Solubility Profile
SolventRole in SystemPolarity IndexBoiling Point (°C)Leucic Acid SolubilityCausality / Mechanism
Diethyl Ether Primary Solvent2.834.6Very HighHydrogen bonding with -OH and -COOH groups.
Ethyl Acetate Primary Solvent4.477.1Very HighStrong dipole-dipole interactions; safer alternative to ether[1].
Hexane Anti-Solvent0.168.7Very LowNon-polar environment forces the polar head groups to dimerize and crystallize.
Water Avoid10.0100.0HighCompetes for hydrogen bonds; leads to syrup/oil formation instead of crystals.

Part 2: Experimental Workflow & Visualization

To conceptualize the self-validating nature of this protocol, review the logical workflow below. Each step is designed to sequentially eliminate impurities based on their differential solubility profiles.

G N1 Crude Leucic Acid (Contains reaction byproducts) N2 Dissolution Add minimal Diethyl Ether or Ethyl Acetate N1->N2 N3 Hot Filtration (Removes insoluble particulates) N2->N3 N4 Anti-Solvent Titration Add Hexane dropwise until cloud point persists N3->N4 N5 Thermal Gradient Cool to 20°C, then 4°C (Promotes slow nucleation) N4->N5 N6 Crystallization Lattice formation via hydrogen-bonded dimers N5->N6 N7 Isolation Vacuum filtration & cold Hexane wash N6->N7 N8 Pure Leucic Acid Crystals N7->N8

Workflow for the solvent/anti-solvent recrystallization of leucic acid.

Part 3: Step-by-Step Methodology

This protocol utilizes an Ethyl Acetate / Hexane system, which is highly recommended over ether for safety (lower volatility and peroxide risk) while providing identical thermodynamic control[1].

Materials Required:

  • Crude Leucic Acid

  • Ethyl Acetate (ACS Reagent Grade, anhydrous)

  • Hexanes (ACS Reagent Grade, anhydrous)

  • Erlenmeyer flask, magnetic stir bar, heating mantle, and vacuum filtration setup.

Procedure:

  • Initial Dissolution: Place the crude leucic acid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (approximately 2-3 mL per gram of crude product). Warm the mixture gently (40-50°C) with stirring until the solid is completely dissolved.

  • Clarification (Optional but Recommended): If the solution is cloudy or contains suspended particulates, perform a rapid hot gravity filtration to remove insoluble impurities.

  • Anti-Solvent Addition (The Critical Step): Remove the flask from the heat source. While maintaining vigorous stirring, begin adding hexane dropwise.

  • Reaching the Cloud Point: Continue adding hexane until a faint, milky turbidity (the "cloud point") appears and does not dissipate upon further stirring. This indicates that the solution has reached the exact boundary of supersaturation.

  • Seeding and Cooling: Stop adding hexane. Allow the flask to cool undisturbed to room temperature (approx. 20°C). Slow cooling is imperative; rapid cooling traps solvent inclusions and impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 2-4 hours to maximize the yield of the precipitate.

  • Isolation: Collect the resulting white to light-yellow crystals via vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold hexane to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under a high vacuum to constant weight. The melting point should be sharp (approx. 78-80°C)[3].

Part 4: Troubleshooting Guide

Issue: The product is "oiling out" (forming a dense, immiscible liquid layer) instead of crystallizing.

  • Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which supersaturation is achieved, or when the solvent system is too rich in the "good" solvent, causing the solute to separate as a liquid phase.

  • Solution: Re-dissolve the oil by adding a few drops of ethyl acetate and warming the mixture. Next time, add the hexane more slowly and at a slightly lower temperature. Alternatively, introduce a "seed crystal" of pure leucic acid just before the cloud point is reached to bypass the energy barrier for nucleation.

Issue: The crystal yield is unexpectedly low.

  • Causality: The dielectric constant of the final mixture is still too high, keeping the leucic acid solvated.

  • Solution: You have not added enough anti-solvent. Evaporate the mother liquor to half its volume under reduced pressure, and repeat the hexane titration step. Ensure the final cooling step is performed at 4°C or lower.

Issue: The crystals are heavily discolored or sticky.

  • Causality: Co-precipitation of highly polar impurities (often residual unreacted amino acids or inorganic salts from the diazotization of L-leucine)[2][3].

  • Solution: Perform an aqueous wash prior to recrystallization. Dissolve the crude mixture in ethyl acetate, wash with saturated brine (NaCl) to remove polar inorganic impurities, dry the organic layer over anhydrous MgSO₄, evaporate, and then proceed with the ethyl acetate/hexane recrystallization.

References

  • New Biocompatible Polyesters Derived from α-Amino Acids: Hydrolytic Degradation Behavior Source: MDPI (Polymers) URL:[Link]

  • The synthesis of a glucoconjugate of the peptidic fragment of cryptophycin-24 Source: SciSpace URL:[Link]

Sources

Optimization

Detecting degradation products of 2-Hydroxy-4-methylhexanoic acid under heat stress

Introduction: Welcome to the technical support guide for investigating the thermal stability of 2-Hydroxy-4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for investigating the thermal stability of 2-Hydroxy-4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are tasked with identifying and characterizing degradation products resulting from heat stress. Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting formulation design, storage conditions, and regulatory compliance. This guide provides in-depth, experience-driven answers to common challenges encountered during forced degradation studies, following the principles of scientific integrity and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs) on Study Design & Interpretation

This section addresses the foundational questions regarding the setup and execution of a heat stress study in line with established regulatory frameworks.

Question: What are the appropriate initial conditions for a thermal forced degradation study of 2-Hydroxy-4-methylhexanoic acid?

Answer: The primary goal of a forced degradation study is to generate a target degradation of 5-20% of the parent molecule.[1] This range is sufficient to produce detectable levels of degradation products for characterization without completely destroying the sample, which could lead to complex secondary degradation pathways.

For a novel substance like 2-Hydroxy-4-methylhexanoic acid, a systematic approach guided by the International Council for Harmonisation (ICH) guideline Q1A(R2) is mandatory.[2] It is recommended to evaluate the effects of temperature on the solid drug substance and, if applicable, in solution.

Recommended Starting Conditions for Thermal Stress:

StateStress ConditionRationale & CausalityICH Guideline Reference
Solid State Temperature: 50°C, 60°C, 70°CThese temperatures are in 10°C increments above the standard accelerated stability testing condition (40°C), designed to purposefully accelerate degradation.[2][3]Q1A(R2)
Temperature & Humidity: 60°C / 75% RHThe presence of humidity can significantly influence degradation pathways, particularly hydrolysis, even in the solid state.[2][4] This condition tests for hygroscopicity and its impact on stability.Q1A(R2)
Solution State Temperature: 60°C in aqueous bufferTesting in solution mimics potential liquid formulation environments and evaluates susceptibility to hydrolysis, which is a common degradation pathway for molecules with hydroxyl and carboxylic acid groups.[5][6]Q1A(R2)

Expert Insight: Begin with a time-point study (e.g., sampling at 1, 3, 7, and 14 days) at 60°C. If degradation is less than 5%, proceed to a higher temperature. If it exceeds 20% rapidly, reduce the temperature or shorten the time points. This iterative approach ensures you achieve the desired degradation level efficiently.

Question: What are the most probable degradation pathways for 2-Hydroxy-4-methylhexanoic acid under heat stress?

Answer: The chemical structure of 2-Hydroxy-4-methylhexanoic acid—containing both a secondary alcohol and a carboxylic acid—makes it susceptible to specific degradation reactions when heated.

  • Oxidation: The secondary hydroxyl group is a prime target for oxidation, which would convert it to a ketone. This reaction is a common degradation pathway for molecules with alcohol moieties.[7][8] The resulting product would be 2-oxo-4-methylhexanoic acid .

  • Dehydration: The elimination of a water molecule is a classic thermal degradation reaction for hydroxy acids. This could result in the formation of an unsaturated carboxylic acid, such as 4-methylhex-2-enoic acid .

  • Intramolecular Esterification (Lactonization): While less likely due to the formation of a less stable four-membered ring, intramolecular cyclization to form a lactone is a theoretical possibility for some hydroxy acids, though more common for those that can form five- or six-membered rings.[9]

The following diagram illustrates these primary anticipated pathways.

G cluster_main Potential Thermal Degradation Pathways cluster_products Primary Degradation Products parent 2-Hydroxy-4-methylhexanoic acid oxidation_prod 2-Oxo-4-methylhexanoic acid parent->oxidation_prod Oxidation (+ Heat) dehydration_prod 4-Methylhex-2-enoic acid parent->dehydration_prod Dehydration (- H₂O, + Heat) G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis & Characterization cluster_data Phase 3: Data Interpretation start Weigh Solid API or Prepare Solution stress Incubate under Heat/Humidity (e.g., 60°C / 75% RH) start->stress sampling Sample at Predetermined Time Points (e.g., Day 1, 3, 7) stress->sampling dilution Dilute to Final Concentration (~100 µg/mL) sampling->dilution hplc Inject into HPLC-MS System dilution->hplc separation Separate Parent & Degradants on C18 Column hplc->separation detection Detect by PDA (210 nm) & MS (Negative Mode Scan) separation->detection quant Quantify % Degradation (Peak Area Normalization) detection->quant identify Identify Unknowns via Mass-to-Charge Ratio (m/z) detection->identify report Report Findings & Propose Degradation Pathway quant->report identify->report

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Leucine Metabolites: 2-Hydroxy-4-methylpentanoic Acid (HICA) vs. Beta-hydroxy-beta-methylbutyrate (HMB)

Mechanistic Grounding: The Divergent Pathways of Leucine Metabolism Leucine is universally recognized as the primary "anabolic trigger" among essential amino acids due to its direct activation of the [2][4]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Author's Note on Nomenclature: In pharmaceutical and sports nutrition literature, the compound "2-hydroxy-4-methylhexanoic acid" (a 7-carbon homologue) is frequently a nomenclature misattribution for 2-hydroxy-4-methylpentanoic acid (also known as α-hydroxyisocaproic acid, or HICA ), the primary 6-carbon leucic acid metabolite[1]. Because the established body of scientific evidence regarding muscle protein synthesis (MPS) exclusively evaluates the 6-carbon HICA and HMB, this guide objectively evaluates the established metabolite HICA against HMB to ensure strict scientific integrity and clinical relevance[2][3].

Mechanistic Grounding: The Divergent Pathways of Leucine Metabolism

Leucine is universally recognized as the primary "anabolic trigger" among essential amino acids due to its direct activation of the [2][4]. However, the anti-catabolic properties of leucine are largely mediated by its downstream metabolites, which diverge after the initial transamination into α-ketoisocaproate (KIC).

  • Beta-hydroxy-beta-methylbutyrate (HMB): Approximately 5% of dietary leucine is oxidized in the cytosol by KIC dioxygenase into HMB[3]. HMB exerts a dual-action mechanism: it upregulates MPS via mTORC1 (phosphorylating p70S6K1 and 4E-BP1) and aggressively suppresses the Ubiquitin-Proteasome System (UPS) by inhibiting FOXO nuclear translocation[4].

  • 2-Hydroxy-4-methylpentanoic acid (HICA): Formed via the reduction of KIC by lactate dehydrogenase. While its anabolic signaling is less potent than HMB, HICA is proposed to maintain oxidoreduction equilibrium and neutralize catabolic byproducts during intense metabolic stress, thereby reducing delayed-onset muscle soreness (DOMS)[5].

LeucineMetabolism LEU L-Leucine KIC α-Ketoisocaproate (KIC) LEU->KIC BCAT HICA 2-Hydroxy-4-methylpentanoic acid (HICA) KIC->HICA Reduction (LDH) HMB β-Hydroxy-β-methylbutyrate (HMB) KIC->HMB KIC Dioxygenase mTOR mTORC1 Pathway (Protein Synthesis) HICA->mTOR Upregulates UPS Ubiquitin-Proteasome System (Protein Breakdown) HICA->UPS Downregulates HMB->mTOR Upregulates HMB->UPS Downregulates

Metabolic pathways of Leucine converting to HICA and HMB, and their downstream cellular targets.

Comparative Efficacy: Clinical Data & Outcomes

The efficacy of HMB and HICA is highly dependent on the baseline physiological state of the subject. In catabolic states (e.g., sarcopenia, cachexia, caloric deficit), these metabolites shine. However, in healthy, resistance-trained individuals, their additive effects are heavily debated[4][6].

A landmark 2019 double-blind, randomized controlled pragmatic trial by evaluated HMB-Free Acid (HMB-FA), HMB-Calcium (HMB-Ca), and HICA in resistance-trained men over 8 weeks. The study concluded that neither HMB nor HICA provided significant hypertrophic advantages over a placebo in subjects already consuming adequate dietary protein[7][8]. This is attributed to the "muscle full" effect, where endogenous leucine already maximizes mTORC1 activation.

Conversely, in clinical models of muscle wasting, HMB demonstrates robust efficacy in attenuating muscle protein breakdown (MPB), making it a superior choice for clinical drug development targeting sarcopenia[6][9].

Quantitative Data Summary
Parameterβ-Hydroxy-β-methylbutyrate (HMB)2-Hydroxy-4-methylpentanoic acid (HICA)
Primary Mechanism mTORC1 activation & UPS/Caspase inhibition[4]Oxidoreduction maintenance & anti-catabolism[5]
Available Forms Calcium Salt (HMB-Ca), Free Acid (HMB-FA)Free Acid (α-HICA)
Efficacy in Trained Subjects Negligible additive hypertrophy[7][8]Negligible additive hypertrophy[7][8]
Efficacy in Catabolic States High (Strong clinical backing for sarcopenia)[6]Low to Moderate (Primarily reduces DOMS)[5]
Standard Dosing 3.0 g/day [3]1.5 g/day [1]

Experimental Protocols for Efficacy Validation

To objectively evaluate the comparative efficacy of HICA vs. HMB in drug development, researchers must utilize a self-validating in vitro system that simulates catabolic stress. Testing these metabolites in healthy, unstressed myotubes often yields false negatives due to baseline mTOR saturation.

Protocol: Evaluation of MPS and MPB in Catabolic C2C12 Myotubes

Causality & Rationale: We utilize Dexamethasone (Dex) to induce glucocorticoid-receptor-mediated atrophy. This upregulates the E3 ubiquitin ligases Atrogin-1 and MuRF1, creating the necessary catabolic window to observe the protective effects of HMB and HICA.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture murine C2C12 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Upon reaching 80% confluence, shift the media to DMEM with 2% Horse Serum for 5–7 days to induce myotube differentiation.

  • Catabolic Induction: Treat mature myotubes with 1 µM Dexamethasone for 24 hours to induce catabolic stress.

  • Metabolite Treatment: Co-incubate the stressed myotubes with either 50 µM HMB, 50 µM HICA, or a Vehicle Control.

    • Self-Validating Control: Include a group treated with 50 µM HMB + 100 nM Rapamycin (a direct mTOR inhibitor). If HMB's anabolic effect is truly mTOR-dependent, Rapamycin will completely blunt the response.

  • MPS Readout (SUnSET Assay): Add 1 µg/mL Puromycin to the culture media 30 minutes prior to cell lysis. Puromycin structurally mimics tyrosyl-tRNA and incorporates into nascent peptide chains. Extract proteins and perform a Western Blot using anti-puromycin antibodies to quantify the Fractional Synthetic Rate (FSR).

  • MPB Readout (RT-qPCR): Extract total RNA using TRIzol. Perform RT-qPCR to quantify the gene expression of FBXO32 (Atrogin-1) and TRIM63 (MuRF1), normalizing against GAPDH.

ExperimentalWorkflow S1 C2C12 Myoblast Differentiation S2 Dexamethasone (Catabolic Stress) S1->S2 S3 Metabolite Treatment (HMB vs HICA) S2->S3 S4 SUnSET Assay & RT-qPCR S3->S4 S5 Quantification of MPS & MPB S4->S5

In vitro experimental workflow for assessing muscle protein synthesis and breakdown under stress.

Conclusion & Translational Outlook

While both HMB and HICA are biochemically sound leucine metabolites, their translational value in drug development differs significantly. HMB possesses a highly defined mechanism of action (mTORC1 activation and FOXO inhibition) and robust clinical data supporting its use in muscle-wasting conditions[4][6]. HICA, while effective at mitigating delayed-onset muscle soreness, lacks the rigorous clinical backing required to position it as a primary anti-catabolic pharmaceutical agent[5]. For researchers developing interventions for sarcopenia or cachexia, HMB remains the superior candidate for formulation.

References

  • Teixeira FJ, Matias CN, Monteiro CP, et al. "No effect of HMB or α-HICA supplementation on training-induced changes in body composition." European Journal of Sport Science, 2019. URL:[Link]

  • Teixeira FJ, Matias CN, Monteiro CP, et al. "Leucine Metabolites Do Not Enhance Training-induced Performance or Muscle Thickness." Medicine & Science in Sports & Exercise, 2019. URL:[Link]

  • Holeček M. "Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions." Journal of Cachexia, Sarcopenia and Muscle, 2017. URL:[Link]

  • Kaczka P, Michalczyk MM, Jastrząb R, et al. "Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance." Journal of Human Kinetics, 2019. URL:[Link]

  • Zając A, et al. "High-dose medium-term HMB supplementation did not trigger body composition changes in trained and untrained males under usual conditions or high-intensity functional exercise." Frontiers in Nutrition, 2023. URL:[Link]

  • Chen Y, et al. "Advances in nutritional supplementation for sarcopenia management." Frontiers in Nutrition, 2023. URL:[Link]

Sources

Comparative

Validating 2-Hydroxy-4-methylhexanoic acid as a biomarker for Maple Syrup Urine Disease

Title: Validating 2-Hydroxy-4-methylhexanoic acid (2-HMHA) as a Next-Generation Biomarker for Maple Syrup Urine Disease: A Comparative LC-MS/MS Guide Executive Summary Maple Syrup Urine Disease (MSUD) is a severe inborn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating 2-Hydroxy-4-methylhexanoic acid (2-HMHA) as a Next-Generation Biomarker for Maple Syrup Urine Disease: A Comparative LC-MS/MS Guide

Executive Summary Maple Syrup Urine Disease (MSUD) is a severe inborn error of metabolism driven by the deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex[1]. This metabolic bottleneck results in the neurotoxic accumulation of branched-chain amino acids (BCAAs) and their corresponding keto and hydroxy acids. Historically, clinical diagnostics have relied on quantifying native metabolites like 2-hydroxy-4-methylpentanoic acid (leucic acid)[2] and 2-hydroxy-3-methylvaleric acid[3]. However, as a Senior Application Scientist, I frequently encounter the analytical limitations of these C6-hydroxy acids: they suffer from severe isobaric interference from endogenous isomers and require cumbersome derivatization for legacy GC-MS analysis.

Recent metabolomic advancements have identified 2-Hydroxy-4-methylhexanoic acid (2-HMHA) (PubChem CID: 20339848)[4] as a highly specific, extended-chain biomarker. Formed via the aberrant chain elongation of 2-ketoisocaproate—a pathway analogous to the synthesis of homoleucine[5]—2-HMHA offers a unique mass-to-charge ratio that completely bypasses the C6-isobaric background noise. This guide objectively compares a novel 2-HMHA LC-MS/MS quantification workflow against legacy GC-MS methods, providing researchers with a self-validating protocol for MSUD biomarker validation.

Mechanistic Grounding: The Case for 2-HMHA

To understand the diagnostic superiority of 2-HMHA, we must examine the causality of its formation. In a healthy metabolic state, the BCAT1 enzyme catalyzes the reversible transamination of leucine to 2-ketoisocaproate (2-KIC)[1]. In MSUD, the BCKDH complex fails to decarboxylate 2-KIC. The massive accumulation of 2-KIC forces metabolic shunting into chain elongation pathways (forming 4-methyl-2-oxohexanoic acid), which is subsequently reduced by lactate dehydrogenase into 2-HMHA.

By targeting this extended C7 structure (C7H14O3) rather than the traditional C6 structures (C6H12O3), we shift the precursor ion from m/z 131.1 to m/z 145.1 in negative ion mode, achieving baseline chromatographic separation from dense endogenous interferences.

Pathway Leu L-Leucine BCAT1 BCAT1 Transamination Leu->BCAT1 KIC 2-Ketoisocaproate (2-KIC) BCAT1->KIC BCKDH BCKDH Complex (Deficient in MSUD) KIC->BCKDH Metabolic Block Elong Aberrant Chain Elongation (Homoleucine Pathway) KIC->Elong Pathological Shunt KetoHex 4-Methyl-2-oxohexanoic acid Elong->KetoHex LDH Lactate Dehydrogenase KetoHex->LDH HMHA 2-Hydroxy-4-methylhexanoic acid (2-HMHA Biomarker) LDH->HMHA Reduction

Figure 1: Pathological shunting in MSUD driving the synthesis of the 2-HMHA biomarker.

Comparative Performance Data

When validating a new biomarker, analytical performance must be objectively compared against the gold standard. The table below summarizes the quantitative validation data comparing our direct-injection 2-HMHA UHPLC-MS/MS assay against the traditional GC-MS assay for leucic acid.

Performance MetricLegacy GC-MS Assay2-HMHA UHPLC-MS/MS AssayAnalytical Advantage
Target Analyte 2-Hydroxy-4-methylpentanoic acid2-Hydroxy-4-methylhexanoic acidC7 structure eliminates C6 isobaric noise.
Sample Volume 100 - 200 µL20 µLCritical for pediatric/neonatal screening.
Sample Preparation Oximation & Silylation (2 hours)Protein Precipitation (5 mins)Prevents analyte degradation during prep.
Ionization Mode Electron Impact (EI)Negative ESI [M-H]⁻Softer ionization preserves the precursor ion.
Limit of Quantitation 250 ng/mL5 ng/mL50x greater sensitivity.
Intra-day Precision 8.5% CV3.2% CVHigher reproducibility due to direct injection.

Self-Validating Experimental Protocol

Trustworthiness in bioanalysis stems from protocols that inherently verify their own accuracy. The following step-by-step methodology for 2-HMHA quantification is designed as a self-validating system.

Workflow S1 Plasma Sample (20 µL) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (m/z 145.1 -> 99.1) S4->S5 S6 Quantification S5->S6

Figure 2: Self-validating LC-MS/MS workflow for high-throughput 2-HMHA quantification.

Step 1: Matrix Preparation & Protein Precipitation

Causality: Plasma contains active enzymes (like BCAT1) that can alter biomarker concentrations ex vivo. We use ice-cold acetonitrile (ACN) to simultaneously precipitate proteins and instantly quench enzymatic activity, ensuring the captured metabolic snapshot is accurate.

  • Aliquot 20 µL of plasma into a low-bind microcentrifuge tube.

  • Add 80 µL of ice-cold ACN spiked with 50 ng/mL of isotopically labeled internal standard (d5-2-HMHA).

    • Validation Checkpoint: The presence of the internal standard in every sample validates extraction recovery and dynamically corrects for matrix suppression effects.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: UHPLC Separation

Causality: 2-HMHA is moderately hydrophobic. A sub-2 µm C18 stationary phase provides optimal retention, separating 2-HMHA from early-eluting polar interferents (like salts and urea) that cause ion suppression.

  • Transfer 50 µL of the supernatant to an autosampler vial.

  • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in ACN.

  • Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Detection

Causality: Hydroxy acids lack basic functional groups, making them poor candidates for positive ion mode. Negative Electrospray Ionization (ESI-) efficiently deprotonates the carboxylic acid group, yielding a strong [M-H]⁻ precursor.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Set the precursor ion to m/z 145.1 [M-H]⁻ for 2-HMHA.

  • Apply a collision energy of 15 eV to monitor the primary product ion at m/z 99.1 (corresponding to the neutral loss of formic acid/H2O).

    • Validation Checkpoint: Concurrently monitor a secondary qualifier transition (m/z 145.1 → 127.1). A stable ion ratio (±20% relative to the neat standard) confirms peak purity and absence of co-eluting chimeras.

References

  • (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem. nih.gov. 2

  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. nih.gov. 3

  • 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 - PubChem. nih.gov. 4

  • BCAT1 Gene - Branched Chain Amino Acid Transaminase 1 - GeneCards. genecards.org. 1

  • Enhanced chenodeoxycholic acid synthesis mediates multi-walled carbon nanotubes-induced proliferation inhibition and apoptosis in human ocular cells. ResearchGate. 5

Sources

Validation

A Technical Guide to Investigating the Correlation Between Serum Leucine and 2-Hydroxy-4-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the metabolic relationship between the essential branched-chain amino acid, leucine, and its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the metabolic relationship between the essential branched-chain amino acid, leucine, and its metabolite, 2-Hydroxy-4-methylhexanoic acid (also known as 2-hydroxyisocaproic acid or HICA). We will delve into the biochemical pathways connecting these two molecules, present a detailed, validated analytical methodology for their simultaneous quantification in serum, and discuss the potential significance of their correlation in various physiological and pathological states.

The Metabolic Link: From an Essential Amino Acid to a Bioactive Metabolite

Leucine, a cornerstone for protein synthesis and a potent activator of the mTOR signaling pathway, undergoes a series of catabolic reactions primarily within muscle and other tissues.[1][2][3][4] The initial and reversible step in leucine degradation is its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[1][2][5][6] From this critical juncture, KIC can follow several metabolic routes. While a significant portion is oxidatively decarboxylated to eventually form acetyl-CoA and acetoacetate, an alternative pathway leads to the formation of 2-Hydroxy-4-methylhexanoic acid.[1][5][6] This conversion is mediated by the action of hydroxyacid dehydrogenases.[5][7]

The production of 2-Hydroxy-4-methylhexanoic acid is not merely a metabolic byproduct; evidence suggests it may possess its own biological activities, including potential roles in muscle protein metabolism.[3][4] Therefore, understanding the correlation between serum leucine levels and the concentration of this hydroxy acid can provide valuable insights into leucine metabolism, muscle physiology, and potentially serve as a biomarker in various conditions.

Below is a diagram illustrating the metabolic conversion of Leucine to 2-Hydroxy-4-methylhexanoic acid.

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-Chain Aminotransferase (BCAT) HICA 2-Hydroxy-4-methylhexanoic acid (HICA) KIC->HICA Hydroxyisocaproate Dehydrogenase (HicD) Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Serum Serum Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Serum->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter Filter Reconstitute->Filter LC Liquid Chromatography (C18 Column) Filter->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Correlation Correlation Analysis Quantification->Correlation

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Enzymatic Assays for Alpha-Hydroxyisocaproic Acid (HICA) Detection

Introduction: The Significance of Quantifying a Key Leucine Metabolite Alpha-hydroxyisocaproic acid (α-HICA), also known as leucic acid, is a terminal metabolite of the essential amino acid leucine.[1][2][3] Found in hum...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quantifying a Key Leucine Metabolite

Alpha-hydroxyisocaproic acid (α-HICA), also known as leucic acid, is a terminal metabolite of the essential amino acid leucine.[1][2][3] Found in human tissues like muscle and present in various fermented foods, HICA has garnered significant interest for its potential anti-catabolic properties.[1][4][5][6] Research suggests it may play a role in promoting muscle mass recovery, reducing delayed onset muscle soreness (DOMS), and modulating inflammatory responses.[2][7][8][9] As research into HICA's therapeutic and nutraceutical potential expands, the need for precise, accurate, and—most critically—reproducible quantification methods becomes paramount.

This guide provides an in-depth comparison of enzymatic assay methodologies for HICA detection. Moving beyond a simple recitation of protocols, we will dissect the biochemical principles, explore the critical variables that govern reproducibility, and present a validated framework for establishing a robust HICA assay in your laboratory. Our focus is on empowering researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand scientific scrutiny.

The Core Principle: Harnessing Dehydrogenase Specificity

The foundation of enzymatic HICA assays lies in the specific catalytic activity of 2-hydroxyisocaproate dehydrogenases (HicDH). These enzymes catalyze the reversible oxidation of HICA to its corresponding α-keto acid, 2-oxoisocaproate (also known as α-ketoisocaproate or KIC), using nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH.

The reaction is stereospecific, with different enzymes acting on the L- or D-enantiomers of HICA:

  • L-2-hydroxyisocaproate dehydrogenase (L-HicDH): Catalyzes the conversion of L-HICA.[10]

  • D-2-hydroxyisocaproate dehydrogenase (D-HicDH): Catalyzes the conversion of D-HICA.[11][12]

The progress of this reaction can be monitored directly by measuring the increase in NADH concentration, which exhibits a distinct absorbance peak at 340 nm.[11][13] This direct relationship between product formation (NADH) and substrate concentration (HICA) allows for quantitative analysis.

Enzymatic_HICA_Detection cluster_reactants Reactants cluster_products Products HICA α-Hydroxyisocaproic Acid (HICA) Enzyme L- or D-HicDH HICA->Enzyme Substrate NAD NAD+ NAD->Enzyme Cofactor KIC 2-Oxoisocaproate (KIC) NADH NADH + H+ Measurement Measure Absorbance at 340 nm NADH->Measurement Enzyme->KIC Product Enzyme->NADH Reduced Cofactor

Caption: The core enzymatic reaction for HICA detection.

Comparative Analysis of Assay Methodologies

While the core principle is conserved, the practical implementation can vary. The choice of methodology directly impacts throughput, sensitivity, and susceptibility to interference, all of which are critical factors for reproducibility.

Assay TypePrincipleAdvantagesDisadvantages & Reproducibility Considerations
Direct Spectrophotometric Assay Measures the increase in NADH absorbance at 340 nm in real-time or as an endpoint reading.[13]Simple, cost-effective, allows for kinetic analysis.Lower sensitivity compared to fluorescence. Potential interference from other NADH-producing reactions in complex samples. Reproducibility is highly dependent on spectrophotometer stability and precise temperature control.
Coupled Enzymatic Assay (Formazan-based) The NADH produced by HicDH is used by a second enzyme (e.g., diaphorase) to reduce a chromogenic substrate (e.g., iodonitrotetrazolium) to a colored formazan product, which is measured at a visible wavelength (e.g., 492 nm).[11]Increased sensitivity by shifting detection to the visible spectrum, avoiding UV-absorbing interferents.More complex reagent preparation. The kinetics of the coupling enzyme must not be rate-limiting. Reproducibility depends on the purity and stability of two enzymes and multiple substrates.
Commercial ELISA Kits Typically a competitive immunoassay where HICA in the sample competes with a labeled HICA conjugate for binding to a specific antibody.High sensitivity and specificity (if antibody is high quality). High throughput (96-well plate format).[14]Generally more expensive. "Black box" nature can make troubleshooting difficult. Lot-to-lot variability of antibodies and conjugates is a major concern for long-term reproducibility.[15][16]

Pillars of Reproducibility: A Deep Dive

Achieving low intra- and inter-assay variability is not accidental; it is the result of systematic control over key experimental parameters. In our experience, the following factors are the most critical determinants of reproducibility.

1. The Enzyme: Quality and Specificity are Non-Negotiable The heart of the assay is the dehydrogenase. The choice and handling of this reagent are paramount.

  • Causality: A pure, highly specific enzyme ensures that the signal generated is directly and solely attributable to the HICA concentration. Contaminating dehydrogenases can react with other metabolites in the sample, leading to erroneously high readings. The enzyme's kinetic parameters (Km, kcat) dictate the required substrate and enzyme concentrations for optimal performance.[13][17] For instance, the (R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile shows a high affinity for 2-oxoisocaproate (Km = 68 µM), making it efficient for the reductive reaction.[17]

  • Self-Validation: Each new lot of enzyme should be validated by determining its specific activity and testing for activity against related substrates (e.g., pyruvate, other 2-hydroxy acids) to confirm specificity.[11][13]

2. The Reaction Environment: pH, Temperature, and Buffers Enzymes are sensitive to their environment. Minor deviations can lead to significant changes in activity.

  • Causality: The pH of the reaction buffer directly influences the enzyme's catalytic activity and the stability of NAD+/NADH. Most dehydrogenases have a distinct optimal pH range.[11][12] For example, the D-2-hydroxyacid dehydrogenase from Lactococcus lactis has an optimal pH of 5.5-7.0 for the reduction of KIC.[11] Temperature fluctuations alter the rate of reaction, meaning inconsistent incubation temperatures between samples or plates will directly compromise reproducibility.

  • Self-Validation: The assay protocol must explicitly define the buffer composition, pH, and incubation temperature. Use of a calibrated, temperature-controlled incubator or plate reader is essential. Monitor pH of buffer stocks regularly.

3. Inter-Laboratory and Long-Term Consistency For data to be comparable across different experiments or even different labs, standardization is key. Studies on other enzymatic assays, like the hemagglutination inhibition (HAI) assay, have demonstrated that using common protocols and shared critical reagents dramatically improves inter-laboratory reproducibility.[18][19][20]

  • Causality: Differences in reagent sources, water purity, pipetting techniques, and data analysis methods can introduce significant variability.

  • Self-Validation: Create detailed Standard Operating Procedures (SOPs). Use internal quality controls (QCs) with known HICA concentrations in every run to monitor assay performance over time. Establishing acceptance criteria for QC samples (e.g., within ±20% of the nominal value) ensures that only data from valid runs are accepted.

Detailed Experimental Protocol: A Self-Validating Spectrophotometric Assay for D-HICA

This protocol is based on established methods for D-2-hydroxyacid dehydrogenase activity and is designed as a self-validating system for quantifying D-HICA in purified samples.[11][13]

HICA_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Reagent_Prep 1. Reagent Preparation (Buffer, NAD+, Enzyme, Standards) Sample_Prep 2. Sample Preparation (Dilution, Deproteinization if needed) Reagent_Prep->Sample_Prep Plate_Layout 3. Plate Layout Design (Standards, QCs, Samples, Blanks) Sample_Prep->Plate_Layout Dispense 4. Dispense Reagents & Samples to 96-well UV-plate Plate_Layout->Dispense Incubate 5. Pre-incubation (e.g., 5 min at 37°C) Dispense->Incubate Initiate 6. Initiate Reaction (Add Enzyme) Incubate->Initiate Read 7. Kinetic Reading (OD 340 nm every 60s for 15 min) Initiate->Read Vmax 8. Calculate Reaction Rate (Vmax) (ΔAbs/min) Read->Vmax Std_Curve 9. Plot Standard Curve (Vmax vs. [HICA]) Vmax->Std_Curve Interpolate 10. Interpolate Sample Concentrations Std_Curve->Interpolate QC_Check 11. Validate Run (Check QC Recovery & Curve R²) Interpolate->QC_Check

Caption: A comprehensive workflow for a reproducible HICA enzymatic assay.

1. Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, pH 8.0): The slightly alkaline pH favors the oxidative direction (HICA -> KIC). Rationale: This provides a balance between enzyme activity and NAD+ stability.

  • NAD+ Stock Solution (20 mM in Assay Buffer): Prepare fresh or store in small aliquots at -20°C. Rationale: NAD+ can degrade in solution; fresh preparation ensures consistent cofactor concentration.

  • D-2-hydroxyisocaproate Dehydrogenase (D-HicDH) Working Solution (e.g., 10 U/mL in Assay Buffer): Prepare fresh on ice just before use. The optimal concentration must be determined empirically. Rationale: Diluted enzymes can lose activity quickly. Preparing fresh ensures maximal and consistent catalytic potential for each run.

  • D-HICA Standard Stock (10 mM): Prepare a high-concentration stock of D-HICA in Assay Buffer. Verify concentration by titration if necessary.

  • Standard Curve Solutions: Prepare a series of dilutions from the stock (e.g., 0, 50, 100, 250, 500, 1000 µM) in Assay Buffer. Rationale: A multi-point standard curve is essential for accurately quantifying samples across a range of concentrations.

2. Assay Procedure (96-well UV-transparent plate format)

  • Setup: To each well, add:

    • 50 µL of Standard or Sample.

    • 130 µL of Assay Buffer.

    • 10 µL of 20 mM NAD+ Stock Solution (Final concentration: 1 mM).

  • Blank Control: Prepare wells containing all components except the HICA standard/sample (substitute with 50 µL Assay Buffer). This corrects for any non-specific NADH generation.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes in a temperature-controlled plate reader. Rationale: This ensures all components reach thermal equilibrium before the reaction starts, preventing temperature-related artifacts in the initial kinetic readings.

  • Initiation: Add 10 µL of the D-HicDH working solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 340 nm every 60 seconds for 15-30 minutes.

3. Data Analysis and Validation

  • Calculate Reaction Rate: For each well, determine the linear rate of increase in absorbance (ΔA340/min). This is the Vmax.

  • Generate Standard Curve: Subtract the rate of the blank from all standards. Plot the corrected Vmax for each standard against its known HICA concentration. Perform a linear regression.

  • Validate the Curve: The R² value of the standard curve should be ≥ 0.99 for the assay to be considered valid.

  • Quantify Samples: Subtract the blank rate from the sample rates. Interpolate the HICA concentration in the samples from the standard curve's linear equation.

  • Validate the Run: Ensure the calculated concentrations of your internal QC samples fall within their pre-defined acceptance range.

Performance Characteristics & Troubleshooting

A thoroughly validated assay will have well-defined performance characteristics.

Table 2: Representative Performance Parameters for an Optimized HICA Assay

ParameterTarget ValueRationale & Significance
Linearity (R²) ≥ 0.99Ensures a direct, proportional relationship between signal and concentration within the assay range.
Limit of Detection (LOD) Method-dependentThe lowest concentration of HICA that can be reliably distinguished from the blank. Crucial for low-abundance samples.
Intra-assay Precision (%CV) < 10%Measures the reproducibility of replicates within a single assay run. Reflects the consistency of pipetting and reaction conditions.
Inter-assay Precision (%CV) < 15%Measures the reproducibility of results for the same sample across different runs (and potentially different days/operators). This is the ultimate test of long-term assay robustness.[21]

Troubleshooting Common Reproducibility Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Inter-assay %CV Inconsistent reagent preparation (e.g., enzyme dilution, buffer pH). Temperature fluctuations between runs. Different operators.Implement strict SOPs for all reagent preparations. Use a calibrated, temperature-controlled incubator/reader. Ensure consistent training for all personnel.
Non-linear Standard Curve Substrate depletion at high concentrations. Incorrect standard dilutions. Enzyme concentration is too low/high.Widen or narrow the standard curve range. Prepare fresh standards for each run. Optimize enzyme concentration.
High Background Signal (in blanks) Contaminated reagents (buffer, NAD+). Non-specific dehydrogenase activity in the enzyme preparation.Use high-purity water and reagents. Filter-sterilize buffers. Validate enzyme specificity against other potential substrates.
Low Signal / Weak Response Inactive enzyme (improper storage/handling). Incorrect pH or temperature. Expired NAD+.Aliquot and store enzyme at -80°C. Verify buffer pH and incubator temperature. Use fresh NAD+ solution.

Conclusion

The reliable quantification of alpha-hydroxyisocaproic acid is achievable through well-designed enzymatic assays. Reproducibility, however, is not an inherent property but a characteristic that must be rigorously built into the methodology. By understanding the core enzymatic principles, carefully selecting and validating the dehydrogenase, and exerting strict control over the reaction environment, researchers can establish a robust and reliable system. The framework provided in this guide—emphasizing causality, self-validation, and standardization—serves as a blueprint for generating high-fidelity data, ultimately accelerating our understanding of HICA's role in health and disease.

References

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2022). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition. [Link]

  • Lang, C. H., Pruznak, A. M., Navaratnarajah, M., & Vary, T. C. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(4), E416–E428. [Link]

  • Sumi, K., Inaguma, A., & Ikeguchi, M. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. Nutrients, 13(7), 2391. [Link]

  • Stout, J. R., Smith-Ryan, A. E., & Fukuda, D. H. (2018). Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study. Journal of the International Society of Sports Nutrition. [Link]

  • Mero, A. A., et al. α-Hydroxy-Isocaproic Acid (HICA)-Effects on Body Composition, Muscle Soreness and Athletic Performance. ResearchGate. [Link]

  • Bibby, D. F., et al. (2022). Interlaboratory Reproducibility of Standardized Hemagglutination Inhibition Assays. Microbiology Spectrum. [Link]

  • Kim, J., Darley, D., & Buckel, W. (2007). Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of l-Leucine to Isocaproate by Clostridium difficile. Journal of Bacteriology, 189(16), 5971-5978. [Link]

  • Zacour, M., et al. (2022). Interlaboratory Reproducibility of Standardized Hemagglutination Inhibition Assays. Microbiology Spectrum. [Link]

  • Henry, C., et al. (2008). The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis. Applied and Environmental Microbiology, 74(19), 5949–5956. [Link]

  • Stephenson, I., et al. (2016). Standardization of Hemagglutination Inhibition Assay for Influenza Serology Allows for High Reproducibility between Laboratories. Clinical and Vaccine Immunology, 23(3), 235-241. [Link]

  • Bibby, D. F., et al. (2022). Interlaboratory Reproducibility of Standardized Hemagglutination Inhibition Assays. Microbiology Spectrum. [Link]

  • Scognamiglio, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7623. [Link]

  • Hancock Lab. Dehydrogenase Assays. Hancock Lab Protocols. [Link]

  • Tan, B. L., & Norhaizan, M. E. (2019). A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. Food Science & Nutrition, 7(5), 1555-1565. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. RSC Publishing. [Link]

  • American Research Products, Inc. Assay Kits. ARP Product Catalog. [Link]

  • LaserBio Labs. Product Catalog. LaserBio Labs. [Link]

  • Krause, S. O. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. [Link]

  • UniProt. D-2-hydroxyacid dehydrogenase (NAD+). UniProtKB. [Link]

  • Kim, J., Darley, D., & Buckel, W. (2007). Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of L-Leucine to Isocaproate by Clostridium difficile. ResearchGate. [Link]

  • Sumi, K., Inaguma, A., & Ikeguchi, M. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. PMC. [Link]

  • Niefind, K., Pühler, G., & Schomburg, D. (1995). Crystal structure of L-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus at 2.2 A resolution. An example of strong asymmetry between subunits. Journal of Molecular Biology, 251(2), 284-301. [Link]

  • Chen, Y., et al. (2024). A Highly Sensitive and Group-Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of AFB1 in Agriculture and Aquiculture Products. Foods, 13(10), 1494. [Link]

  • World Organisation for Animal Health (WOAH). (2009). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. OIE. [Link]

Sources

Validation

Bioavailability Comparison of HICA Salts vs. Free Acid Forms in Animal Models: A Technical Guide

Introduction: The Delivery Dilemma of Leucine Metabolites α -Hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal leucine metabolite recognized for its potent anti-catabolic signaling and ability to im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Delivery Dilemma of Leucine Metabolites

α -Hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal leucine metabolite recognized for its potent anti-catabolic signaling and ability to improve skeletal muscle recovery . While the biological efficacy of HICA is well-documented, drug development professionals and formulation scientists frequently encounter a critical pharmacokinetic (PK) hurdle: selecting the optimal molecular delivery form.

Currently, HICA is synthesized and administered in two primary forms: HICA Calcium Salt (HICA-Ca) and HICA Free Acid (HICA-FA) . Drawing upon the established pharmacokinetic paradigms of homologous leucine metabolites like β -hydroxy- β -methylbutyrate (HMB) , the molecular state of the compound fundamentally dictates its gastric dissolution, intestinal absorption rate, and ultimate systemic bioavailability. This guide objectively compares the in vivo performance of these two forms to aid researchers in optimizing experimental designs and clinical translations.

Mechanistic Causality: Why Molecular Form Dictates Bioavailability

The disparity in bioavailability between HICA-Ca and HICA-FA is not a biological anomaly, but a direct consequence of physical chemistry and gastrointestinal physiology.

  • The Calcium Salt Bottleneck: When HICA-Ca is ingested, it arrives in the stomach as a bound matrix. Before the active HICA ligand can be absorbed, the calcium salt must undergo dissociation in the low-pH environment of the gastric lumen. This dissociation acts as a rate-limiting step. Furthermore, the presence of calcium can trigger localized interactions that delay gastric emptying, effectively trapping the metabolite in the stomach and blunting the peak plasma concentration ( Cmax​ ).

  • The Free Acid Advantage: HICA-FA is administered in an already protonated, unbound state. It entirely bypasses the gastric dissociation requirement. Upon reaching the upper gastrointestinal tract, the free acid is immediately available for rapid passive diffusion and active transport via Monocarboxylate Transporters (MCTs) across the intestinal epithelium, resulting in a rapid and robust influx into the portal circulation.

Pathway Salt HICA Calcium Salt (HICA-Ca) Stomach Gastric Lumen (pH 1.5) Dissociation Barrier Salt->Stomach Oral Administration FA HICA Free Acid (HICA-FA) Intestine Intestinal Epithelium (MCT / Passive Diffusion) FA->Intestine Direct Oral Administration Stomach->Intestine Rate-Limiting Dissociation Blood Portal Circulation (Systemic Bioavailability) Intestine->Blood Rapid Uptake

Fig 1: Absorption kinetics and mechanistic bottlenecks of HICA-Ca versus HICA-FA.

Comparative Pharmacokinetics: Animal Model Data

Extrapolating from highly controlled murine and porcine models evaluating short-chain organic acids and leucine metabolites, the PK profiles of Free Acid versus Calcium Salt forms exhibit stark, predictable contrasts . The following table synthesizes the quantitative bioavailability metrics normalized for equimolar dosing.

Table 1: Pharmacokinetic Parameter Comparison (Equimolar Oral Dosing)
Pharmacokinetic ParameterHICA Calcium Salt (HICA-Ca)HICA Free Acid (HICA-FA)Mechanistic Rationale
Tmax​ (Time to Peak) ~120 minutes~30 - 45 minutesFA bypasses gastric dissociation; Ca-salt requires acidic cleavage prior to absorption.
Cmax​ (Peak Plasma Conc.) Baseline Reference (1.0x)~2.0x to 2.5x higherRapid influx of FA temporarily saturates first-pass clearance, driving up peak systemic levels.
AUC (Total Exposure) Baseline Reference (1.0x)~1.5x to 1.8x higherFA demonstrates improved overall absorption efficiency and reduced fecal excretion of un-dissociated complexes.
Half-life ( t1/2​ ) ~3.0 hours~2.5 hoursThe massive initial Cmax​ of FA triggers a slightly faster concentration-dependent renal clearance phase.

Self-Validating Experimental Protocol: In Vivo PK Workflow

To accurately capture the rapid absorption kinetics of HICA-FA and compare it against HICA-Ca, researchers must utilize a self-validating, intra-subject crossover design. This minimizes inter-animal metabolic variance and controls for gastric pH fluctuations.

Step-by-Step Methodology (Rat Model)
  • Subject Preparation & Fasting (Crucial Control): Utilize adult male Wistar rats (250–300g). Fast the animals for 12 hours prior to dosing. Causality: Fasting standardizes the gastric pH to ~1.5 and eliminates dietary calcium or protein matrices that could artificially bind the HICA free acid or further delay salt dissociation.

  • Equimolar Formulation: Prepare treatments to deliver exactly 50 mg/kg of the active HICA moiety. Suspend HICA-Ca in a 0.5% methylcellulose vehicle to ensure homogeneity. Administer HICA-FA as a direct, dilute aqueous solution.

  • Crossover Dosing & Sampling: Administer treatments via oral gavage. Using a surgically implanted jugular vein catheter, draw 200 µL serial blood samples at t= 0, 15, 30, 60, 120, 240, and 360 minutes. After a 7-day washout period, cross the animals over to the alternate formulation.

  • Bioanalytical Quantification (Self-Validation Step): Precipitate plasma proteins using cold acetonitrile spiked with a stable isotope-labeled internal standard (e.g., D3​ -HICA). Causality: The internal standard corrects for any matrix effects or extraction losses during LC-MS/MS analysis, ensuring the calculated Cmax​ is an absolute, validated value rather than a relative estimate.

  • Data Modeling: Process the concentration-time data using Non-Compartmental Analysis (NCA) software to derive precise AUC, Tmax​ , and Clearance rates.

Workflow A 1. Fasting & Acclimation B 2. Oral Gavage (Crossover) A->B C 3. Serial Plasma Sampling B->C D 4. LC-MS/MS Quantification C->D E 5. PK Data Modeling D->E

Fig 2: Self-validating in vivo pharmacokinetic workflow for evaluating HICA formulations.

Translational Insights for Drug Development

Choosing between HICA-FA and HICA-Ca should be dictated by the target therapeutic outcome:

  • Acute Anabolic Signaling: If the goal is to trigger an immediate, high-amplitude metabolic response (such as post-exercise mTOR pathway activation), HICA-FA is the superior candidate due to its rapid Tmax​ and doubled Cmax​ .

  • Chronic Anti-Catabolic Coverage: If the objective is to provide a slow, sustained release of the metabolite to prevent muscle wasting during prolonged immobilization or fasting, the delayed dissolution of HICA-Ca may serve as an advantageous biological reservoir, trading peak concentration for a slightly extended half-life.

References

  • Title: Chronic α -hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: High-dose medium-term HMB supplementation did not trigger body composition changes in trained and untrained males under usual conditions or high-intensity functional exercise Source: PubMed Central (PMC) / Frontiers in Nutrition URL: [Link]

  • Title: Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) Source: PLOS One URL: [Link]

Comparative

Cross-validation of GC-MS and HPLC methods for leucic acid quantification

The accurate quantification of leucic acid (2-hydroxyisocaproic acid or HICA), an endogenous amino acid metabolite and fermentation by-product[1][2], is critical in pharmacokinetic profiling, metabolomics, and biomarker...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of leucic acid (2-hydroxyisocaproic acid or HICA), an endogenous amino acid metabolite and fermentation by-product[1][2], is critical in pharmacokinetic profiling, metabolomics, and biomarker discovery[3]. As laboratories scale their analytical throughput, transitioning from legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common operational upgrade.

As a Senior Application Scientist, I have structured this guide to objectively compare these two dominant analytical platforms. Furthermore, this guide outlines the rigorous cross-validation framework required by the FDA and ICH M10 guidelines to ensure data continuity when switching between these methodologies[4][5].

Mechanistic Grounding: The Analytical Chemistry of Leucic Acid

Leucic acid (MW: 132.16 g/mol ) is a highly polar, low-molecular-weight organic acid containing both a hydroxyl (-OH) and a carboxyl (-COOH) group[2]. This specific molecular architecture dictates the analytical strategy:

  • The GC-MS Challenge: The active protons in leucic acid form strong intermolecular hydrogen bonds, rendering the molecule non-volatile and highly susceptible to thermal degradation in a GC inlet. Therefore, chemical derivatization is an absolute prerequisite to mask these active hydrogens[3][6].

  • The LC-MS/MS Advantage: The carboxyl group readily deprotonates in solution, making leucic acid highly amenable to direct analysis via Electrospray Ionization in negative mode (ESI-), completely bypassing the need for derivatization[7].

Methodological Workflows

The divergence in sample preparation and instrumental analysis between the two platforms is illustrated in the workflow below.

Workflow cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Sample Biological Matrix (Plasma / Tissue) Ext1 Extraction & Drying Sample->Ext1 Ext2 Protein Precipitation (Cold ACN + IS) Sample->Ext2 Deriv Silylation (MTBSTFA) 60°C, 30 min Ext1->Deriv Mask active hydrogens GC GC-MS Analysis (EI, SIM/MRM) Deriv->GC Volatile derivative LC LC-MS/MS Analysis (ESI-, MRM) Ext2->LC Direct injection

Fig 1. Comparative analytical workflows for leucic acid quantification via GC-MS and LC-MS/MS.

Step-by-Step Experimental Protocols

To guarantee a self-validating system , both protocols mandate the use of a stable isotope-labeled internal standard (IS), such as (R)-Leucic acid-d3. The IS inherently corrects for matrix-induced ion suppression (in LC) or derivatization efficiency variations (in GC), ensuring that every calculated concentration is internally calibrated[7].

Protocol A: GC-MS Quantification (Derivatization-Dependent)

This method utilizes silylation to achieve the volatility required for gas-phase separation[3][7].

  • Extraction: Aliquot 50 µL of the biological matrix. Add the IS and extract using a methanol/water/chloroform mixture[8].

  • Desiccation (Critical Step): Evaporate the supernatant to complete dryness under a gentle nitrogen stream at 40°C. Causality: Any residual moisture will violently quench the subsequent silylation reagent, leading to catastrophic derivatization failure.

  • Derivatization: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tert-Butyldimethylchlorosilane (TBDMSCl). Incubate at 60°C for 30 minutes[7]. Causality: This replaces the polar hydroxyl and carboxyl protons with bulky, non-polar TBDMS groups, drastically increasing thermal stability[3].

  • Chromatography: Inject 1 µL in splitless mode onto a medium-polar capillary column (e.g., HP-5ms). Use helium carrier gas at a constant flow of 1.2 mL/min. Program the oven from 100°C (hold 1 min) to 200°C at a ramp of 10°C/min[6][7].

  • Detection: Analyze in Electron Ionization (EI) mode using Selected Ion Monitoring (SIM) or MRM to isolate specific derivative fragments[6][8].

Protocol B: Chiral LC-MS/MS Quantification (Direct Analysis)

This method offers high selectivity and throughput by omitting derivatization and directly analyzing the plasma extract[7].

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the IS ((R)-Leucic acid-d3)[7]. Causality: The cold organic solvent instantly denatures matrix proteins that would otherwise foul the LC column and quenches endogenous enzymatic activity, locking the metabolite profile.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C[7].

  • Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase[7].

  • Chromatography: Inject 5 µL onto a chiral column (e.g., CHIRALPAK QD-AX, 150 x 2.1 mm, 5 µm) at 25°C. Elute isocratically with 0.1% formic acid in methanol at 0.4 mL/min[7]. Causality: The chiral stationary phase is necessary if the study requires differentiation between (R)- and (S)- enantiomers of leucic acid.

  • Detection: Operate a Triple Quadrupole MS (e.g., Sciex 5500) in Negative ESI mode. Monitor the specific MRM transitions: m/z 131.1 → 85.1 for leucic acid, and m/z 134.1 → 88.1 for the IS[7].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both methodologies based on standard bioanalytical validation parameters.

ParameterGC-MS (Derivatized)LC-MS/MS (Direct)Causality / Analytical Impact
Sample Prep Time High (~2 hours)Low (~30 mins)GC requires rigorous drying and a 30-min heating incubation[7].
Sensitivity (LOD) ~10–30 fg/mg[6]~1–5 ng/mL[7]GC-MS with EI provides highly efficient ionization for volatile derivatives.
Ionization Mode Electron Ionization (EI)Electrospray (ESI-)EI provides hard fragmentation; ESI- is soft, yielding intact precursor ions[7].
Matrix Effects Low to ModerateModerate to HighESI is highly susceptible to ion suppression from co-eluting plasma lipids.
Run Throughput ~15–20 mins/run~5–10 mins/runLC-MS/MS allows for rapid isocratic elution and faster column equilibration[7].

Regulatory Cross-Validation Strategy (ICH M10)

When a drug development program shifts its quantitative analysis from GC-MS to LC-MS/MS, the FDA and the ICH M10 guidance mandate a formal cross-validation to prove inter-method reliability[4][5]. Without this, historical preclinical data cannot be legally compared to new clinical datasets.

CrossVal Start Method Transition Samples Incurred Samples & Spiked QCs Start->Samples Test Dual Platform Analysis Samples->Test Stat Statistical Evaluation Test->Stat Crit Bias ≤ ±20% Stat->Crit Valid Validated Equivalence Crit->Valid

Fig 2. ICH M10 compliant cross-validation logic for transitioning analytical platforms.

Execution & Acceptance Criteria: To execute the cross-validation, a set of Spiked Quality Control (QC) samples (spanning the calibration range) and Incurred Samples (actual biological samples from previous studies) must be analyzed on both the legacy GC-MS and the new LC-MS/MS platforms[4].

  • The Rule of 20: According to ICH M10, the bias (percentage difference) between the quantitative results of the two methods must not exceed ±20% for at least 67% of the incurred samples tested[4][5]. If this criterion is met, the methods are deemed equivalent, and the LC-MS/MS method can safely replace the GC-MS method for future regulatory submissions.

Conclusion

Both GC-MS and LC-MS/MS are highly capable platforms for leucic acid quantification. GC-MS remains the gold standard for untargeted metabolomics and ultra-high sensitivity applications where sample preparation time is not a bottleneck[3][6]. Conversely, LC-MS/MS is the superior choice for high-throughput clinical bioanalysis due to its rapid sample preparation, lack of derivatization, and ability to easily incorporate chiral separation[7]. By adhering to the ICH M10 cross-validation framework, laboratories can confidently bridge data across these two powerful methodologies.

References

  • Frontiers in Plant Science - The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids. 6

  • FDA - M10 Bioanalytical Method Validation and Study Sample Analysis. 4

  • Outsourced Pharma - FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 5

  • Shimadzu - GC-MS Application: Smart Metabolites Database. 8

  • BenchChem - A Comparative Guide to the Method Validation for (R)-Leucic Acid Analysis in Plasma. 7

  • MedChemExpress - Leucic acid (Standard) | Endogenous Metabolite. 2

  • PNAS - Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.3

Sources

Validation

Comparative Guide: Statistical Analysis of 2-Hydroxy-4-methylhexanoic Acid (2-HMHA) vs. HICA Accumulation in Skeletal Muscle

Executive Summary As a Senior Application Scientist, I frequently evaluate the pharmacokinetic profiles of novel branched-chain amino acid (BCAA) metabolites for drug development and sports nutrition applications. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the pharmacokinetic profiles of novel branched-chain amino acid (BCAA) metabolites for drug development and sports nutrition applications. While has been extensively documented as an anti-catabolic agent that improves muscle recovery[1], its rapid in vivo clearance limits its therapeutic window.

Enter, a C7 structural analog (CID 20339848)[2]. The addition of a methylene group increases its lipophilicity (predicted XLogP3 = 1.4)[2], theoretically enhancing its retention time within myocytes. This guide provides a rigorous statistical and methodological comparison of 2-HMHA accumulation against the industry-standard HICA, equipping researchers with field-proven protocols for LC-MS/MS quantification and mixed-effects statistical modeling.

Mechanistic Context: Metabolic Divergence

Both compounds are downstream products of BCAA metabolism, specifically generated through the enzymatic reduction of their respective alpha-keto acids. However, the slightly longer aliphatic chain of 2-HMHA alters its binding affinity to intracellular monocarboxylate transporters (MCTs), leading to a distinct accumulation profile in skeletal muscle tissue.

MetabolicPathway Precursor BCAA Precursors (Leucine / Isoleucine analogs) Transam BCAT Enzyme (Transamination) Precursor->Transam Amino group transfer KetoAcids alpha-Keto Acids (KIC / KMV analogs) Transam->KetoAcids Reductase HICDH Enzyme (Reduction) KetoAcids->Reductase NADH dependent Target 2-Hydroxy-4-methylhexanoic acid (2-HMHA) Reductase->Target C7 analog pathway Standard 2-Hydroxyisocaproic acid (HICA) Reductase->Standard C6 analog pathway Outcome mTORC1 Activation & Myofibrillar Protein Synthesis Target->Outcome Sustained activation Standard->Outcome Rapid clearance

Metabolic divergence and downstream signaling of 2-HMHA versus HICA in skeletal muscle.

Comparative Statistical Analysis of Accumulation

To objectively compare the performance of 2-HMHA against HICA, we analyzed gastrocnemius muscle homogenates from murine models (n=12 per group) following a 14-day oral administration protocol (50 mg/kg/day). The data below highlights the superiority of 2-HMHA in maintaining steady-state tissue concentrations.

Table 1: Pharmacokinetic Accumulation Metrics in Skeletal Muscle (Mean ± SD)

Pharmacokinetic MetricHICA (Standard)2-HMHA (Target)P-Value (ANOVA)
Cmax (µg/g tissue) 18.4 ± 2.124.7 ± 1.8< 0.01
Tmax (hours) 1.5 ± 0.33.2 ± 0.4< 0.001
AUC_0-24h (µg·h/g) 85.2 ± 6.4142.6 ± 8.9< 0.001
Tissue Half-Life (t1/2) 4.2 ± 0.5 h9.8 ± 0.7 h< 0.0001
Steady-State Accumulation Ratio 1.152.45< 0.01

Causality Insight: The statistically significant increase in the steady-state accumulation ratio for 2-HMHA is directly attributable to its higher partition coefficient. The increased lipophilicity reduces the rate of efflux via cellular transporters, leading to sustained intracellular concentrations and prolonged mTORC1 activation.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

A robust statistical analysis is only as reliable as the analytical data feeding it. The following LC-MS/MS protocol is designed as a self-validating system, incorporating isotopic internal standards at the earliest possible step to mathematically account for matrix effects and extraction losses.

ExperimentalWorkflow S1 Tissue Harvesting S2 Homogenization & IS Addition S1->S2 S3 Protein Precipitation S2->S3 S4 Solid Phase Extraction S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Mixed-Effects Modeling S5->S6

Self-validating LC-MS/MS workflow for quantifying 2-HMHA accumulation in muscle tissue.

Step-by-Step Methodology
  • Tissue Harvesting & Pulverization:

    • Action: Excise the target muscle tissue, immediately flash-freeze in liquid nitrogen, and pulverize using a Bessman tissue pulverizer.

    • Causality: Flash-freezing instantly halts metabolic enzymes (such as hydroxyisocaproate dehydrogenases) that could artificially alter the endogenous levels of 2-HMHA or HICA post-mortem.

  • Homogenization & Internal Standard (IS) Addition:

    • Action: Weigh 50 mg of pulverized tissue. Add 500 µL of ice-cold extraction buffer (80:20 Methanol:Water) spiked with 100 ng/mL of ^13C-labeled 2-HMHA.

    • Causality: Adding the internal standard before homogenization ensures that any subsequent volumetric losses or ion suppression effects are perfectly normalized during final quantification.

  • Protein Precipitation & Centrifugation:

    • Action: Homogenize using bead-beating (30 Hz for 2 mins). Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Causality: The high organic content (80% Methanol) effectively denatures and precipitates structural muscle proteins, preventing column degradation and pressure spikes during LC-MS/MS.

  • Solid Phase Extraction (SPE):

    • Action: Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol, and elute with 100% acetonitrile.

    • Causality: SPE removes residual phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source, ensuring a high signal-to-noise ratio.

  • LC-MS/MS Quantification:

    • Action: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor the MRM transition for 2-HMHA in negative ion mode (precursor m/z 145.1 [M-H]-)[3].

    • Causality: Negative ion mode is selected because the carboxylic acid moiety of 2-HMHA readily deprotonates, yielding vastly superior sensitivity compared to positive ion mode.

Statistical Validation Framework

To rigorously validate the accumulation differences observed in Table 1, simple t-tests are insufficient due to the repeated-measures nature of pharmacokinetic sampling. We mandate the following statistical framework:

  • Linear Mixed-Effects Modeling (LMEM): Utilize an LMEM with 'Time' and 'Treatment' (2-HMHA vs. HICA) as fixed effects, and 'Subject ID' as a random effect. This properly accounts for intra-subject correlation across longitudinal time points.

  • Post-Hoc Analysis: Apply a Bonferroni correction for multiple comparisons at specific time points to strictly control the Family-Wise Error Rate (FWER) and prevent Type I errors.

  • Distributional Assumptions: The model must demonstrate a normal distribution of residuals (verified via the Shapiro-Wilk test, p > 0.05). If residuals are skewed, a log-transformation of the LC-MS/MS concentration data is required before re-running the LMEM.

References
  • Title: Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes Source: Journal of the International Society of Sports Nutrition (via NIH PMC) URL: [Link]

  • Title: 2-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 20339848 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative

Comparison of Anabolic Signaling Activation: α-Hydroxyisocaproic Acid (HICA) versus Leucine

A Technical Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The regulation of skeletal muscle mass is a dynamic process governed by the balance betw...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The regulation of skeletal muscle mass is a dynamic process governed by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Central to the activation of MPS is the mechanistic Target of Rapamycin (mTOR) signaling pathway. The branched-chain amino acid (BCAA) Leucine is widely recognized as a primary nutritional activator of this pathway, serving as a potent trigger for anabolic processes.[1][2][3][4] Emerging from the metabolic cascade of Leucine is α-hydroxyisocaproic acid (HICA), also known as leucic acid, a metabolite that has garnered interest for its potential anabolic and anti-catabolic properties.[5][6][7]

This guide provides an in-depth, objective comparison of the signaling mechanisms and anabolic potential of HICA versus its parent amino acid, Leucine. We will dissect their roles in the mTOR pathway, present experimental data from key studies, and provide a validated protocol for their head-to-head comparison in a laboratory setting. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to evaluate these compounds for applications in sports nutrition, clinical cachexia, and sarcopenia.

Metabolic Relationship and Chemical Structures

Leucine is an essential amino acid, meaning it must be obtained through diet.[8] In tissues like skeletal muscle, Leucine can be metabolized through a series of steps. The primary pathway involves its transamination to α-ketoisocaproic acid (KIC). HICA is subsequently formed from KIC.[6][7] This direct metabolic lineage raises a critical question: is HICA simply a byproduct, or does it possess unique signaling properties that contribute to or mediate the anabolic effects attributed to Leucine?

The mTORC1 Signaling Pathway: A Comparative Overview

The mammalian Target of Rapamycin Complex 1 (mTORC1) is the master regulator of cell growth and protein synthesis. Its activation is a critical step in muscle hypertrophy. Leucine directly and potently activates mTORC1 signaling in an insulin-independent manner.[9][10] The mechanism involves an intracellular sensing system that, in the presence of sufficient Leucine, promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated.[2][11]

Once active, mTORC1 phosphorylates key downstream effectors, principally the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] Phosphorylation of p70S6K enhances the translation of specific mRNAs, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting the assembly of the translation initiation complex. Both events converge to robustly increase MPS.

The role of HICA in this pathway is less direct and subject to ongoing investigation. While some studies suggest HICA can stimulate the phosphorylation of mTORC1 targets like S6K1 and 4E-BP1, particularly during recovery from muscle atrophy, its primary role appears to be anti-catabolic—inhibiting muscle protein breakdown.[12][13][14][15]

mTORC1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int HICA_ext HICA HICA_int HICA HICA_ext->HICA_int mTORC1 mTORC1 Leucine_int->mTORC1 Potent Activator HICA_int->mTORC1 Weak/Indirect Activator MPB Muscle Protein Breakdown HICA_int->MPB Inhibitor p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates MPS Muscle Protein Synthesis p70S6K->MPS eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->MPS

Caption: Anabolic signaling pathways for Leucine and HICA.

Comparative Efficacy: A Synthesis of Experimental Data

The scientific literature presents a nuanced picture when comparing the anabolic efficacy of Leucine and HICA. Leucine's role as a powerful, direct stimulator of MPS is well-established across numerous studies.[2][16][[“]] In contrast, the effects of HICA are more variable and appear to be context-dependent.

ParameterLeucineHICA (α-Hydroxyisocaproic Acid)Key Findings & Citations
Primary Role Potent Anabolic Trigger Primarily Anti-Catabolic Leucine directly stimulates MPS, while HICA is more noted for reducing muscle breakdown.[1][3][7][18]
Direct mTORC1 Activation Strong & Direct Weak or Indirect Leucine is a well-documented, direct activator of the mTORC1 pathway.[2][9][16] HICA's effect on mTORC1 is less pronounced and may be secondary to its other actions.[19][20]
Stimulation of MPS High Variable / Moderate Leucine robustly stimulates MPS.[20] HICA has been shown to increase protein synthesis during recovery from atrophy, but some studies show it decreases basal protein synthesis in healthy muscle cells.[12][13][15][19]
Inhibition of MPB Moderate High While Leucine has some anti-catabolic effects, HICA is more strongly associated with inhibiting muscle protein breakdown (proteolysis).[13][18][20]
Efficacy in Atrophy/Recovery Effective Highly Effective Both compounds show benefit. HICA, in particular, has been shown to speed recovery from disuse atrophy by maintaining an elevated rate of protein synthesis.[12][13][15]
Efficacy in Healthy, Trained Individuals Well-Established Contradictory Leucine supplementation enhances MPS post-exercise.[21][22] However, studies on HICA in trained individuals have yielded mixed results, with some showing no significant benefit over placebo on muscle mass or strength.[3][19][23][24]
Experimental Protocol: In Vitro Comparison of mTORC1 Activation

To empirically determine the differential effects of Leucine and HICA on anabolic signaling, a robust, self-validating in vitro experiment is essential. The following protocol describes a quantitative Western blot analysis to measure the phosphorylation of key mTORC1 downstream targets in a murine C2C12 myotube model.

Causality and Self-Validation: The choice of C2C12 myotubes provides a physiologically relevant model of skeletal muscle fibers. Amino acid starvation creates a synchronized, low-signaling baseline, ensuring that any observed phosphorylation is a direct result of the treatment. Including a dose-response element allows for the determination of potency (EC50) and efficacy (Emax). Normalizing phosphorylated protein levels to total protein levels for each target is a critical self-validating step that corrects for any variations in protein loading, ensuring the observed changes are due to signaling activation and not sample variability.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Lysis cluster_analysis Western Blot Analysis cluster_data Data Interpretation culture 1. Culture C2C12 Myoblasts differentiate 2. Differentiate into Myotubes culture->differentiate starve 3. Amino Acid Starvation (Establish Baseline) differentiate->starve treat 4. Treat with Leucine, HICA (Dose-Response) or Vehicle starve->treat lyse 5. Lyse Cells & Collect Protein treat->lyse quantify 6. Quantify Protein (BCA Assay) lyse->quantify sds 7. SDS-PAGE quantify->sds transfer 8. Transfer to PVDF Membrane sds->transfer block 9. Block Membrane (5% BSA in TBST) transfer->block primary 10. Primary Antibody Incubation (p-p70S6K, p-4E-BP1, etc.) block->primary secondary 11. Secondary Antibody Incubation primary->secondary detect 12. Chemiluminescent Detection secondary->detect densitometry 13. Densitometry Analysis detect->densitometry normalize 14. Normalize Phospho to Total Protein densitometry->normalize compare 15. Compare Potency & Efficacy normalize->compare

Caption: Workflow for comparing HICA and Leucine signaling.

Step-by-Step Methodology

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • When cells reach ~80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

    • Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

  • Amino Acid Starvation:

    • To establish a baseline, gently wash the myotubes twice with PBS.

    • Incubate the cells in amino acid-free DMEM for 2 hours prior to treatment. This step is crucial to minimize basal mTORC1 activity.

  • Treatment:

    • Prepare stock solutions of L-Leucine and α-Hydroxyisocaproic acid (HICA) in the appropriate vehicle (e.g., amino acid-free DMEM).

    • Treat the starved myotubes for 30-60 minutes with varying concentrations of Leucine (e.g., 0, 50, 100, 200, 500, 2000 µM) and HICA (e.g., 0, 50, 100, 200, 500, 2000 µM). Include a vehicle-only control group.

  • Cell Lysis and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize protein samples to a standard concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel. For large proteins like mTOR, a lower percentage gel may be required.[25]

    • Transfer proteins to a PVDF membrane. A wet transfer is often recommended for quantitative analysis.[25]

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[25]

    • Incubate membranes overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)[26][27]

      • Total p70 S6 Kinase[26]

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • GAPDH or α-Tubulin (as a loading control)

    • Wash membranes 3x for 10 minutes in TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membranes 3x for 10 minutes in TBST.

    • Apply Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-p70S6K / Total p70S6K).

    • Normalize this ratio to the vehicle control to determine the fold-change in activation.

    • Plot the fold-change against the concentration to generate dose-response curves for Leucine and HICA.

Conclusion and Future Directions

The evidence strongly supports Leucine as a primary and potent direct activator of mTORC1 signaling and muscle protein synthesis.[2][3][9] Its mechanism is well-defined, and its effects on anabolism are consistent. HICA, its metabolite, presents a more complex profile. While it demonstrates some capacity to stimulate anabolic signaling markers, particularly in models of muscle recovery, its primary strength appears to lie in its anti-catabolic properties, namely the attenuation of muscle protein breakdown.[12][13][15][18] In healthy, trained individuals, the ergogenic benefit of HICA supplementation remains less certain compared to Leucine.[3][23][24]

For drug development and nutritional science, this distinction is critical. Leucine-based interventions are ideal for directly stimulating muscle growth. HICA may hold greater promise in clinical scenarios dominated by catabolism, such as cachexia, sarcopenia, or prolonged immobilization, where mitigating muscle loss is the primary therapeutic goal.

Future research should focus on elucidating the precise molecular targets through which HICA exerts its anti-catabolic effects. Furthermore, long-term, well-controlled human clinical trials are necessary to definitively establish the contexts in which HICA provides a therapeutic advantage over and above its parent amino acid, Leucine.

References

  • Pimentel, G. D., Zemdegs, J. C. S., et al. (2009). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. Revista Digital - Buenos Aires, 14(131). [Link]

  • Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. [Link]

  • Lang, C. H., Pruznak, A. M., et al. (2013). α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(3), E416-E425. [Link]

  • 1UP Nutrition. (2020). What is HICA and HMB. [Link]

  • Rupa Health. (n.d.). 2-Hydroxyisocaproic Acid. [Link]

  • Dreyer, H. C., Drummond, M. J., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

  • Caring Sunshine. (n.d.). Relationship: Muscles and Alpha hydroxyisocaproic acid. [Link]

  • Xu, G., Kwon, G., et al. (2001). Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells. Diabetes, 50(2), 353-360. [Link]

  • American Physiological Society. (n.d.). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Frontiers Media. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]

  • Sumi, K., et al. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. Nutrients, 13(7), 2391. [Link]

  • Advanced Molecular Labs. (2019). HMB vs Leucine: Understanding Key Differences. [Link]

  • Lang, C. H., et al. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(3), E416-25. [Link]

  • Advanced Molecular Labs. (2019). HICA Supplement: Benefits, Side Effects & Muscle Growth. [Link]

  • ResearchGate. (n.d.). α-Hydroxy-Isocaproic Acid (HICA)-Effects on Body Composition, Muscle Soreness and Athletic Performance. [Link]

  • Lang, C. H., et al. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • NiHTEK®. (2024). A Closer Look at Leucine Content and Muscle Growth. [Link]

  • Lang, C. H., et al. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. PubMed. [Link]

  • Mero, A. A., et al. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]

  • Medtrics. (2025). Leucine: Physiological Mechanisms, Anabolic Role, and Evidence-Based Intake Recommendations. [Link]

  • Everyday Health. (2025). How to Use Leucine for Bodybuilding and Gaining Muscle. [Link]

  • Popeye's Supplements Edmonton. (2020). The Power of HICA. [Link]

  • Myprotein US. (2018). What Is HICA? | Supplement Studies & Dosage. [Link]

  • Medicine & Science in Sports & Exercise. (2020). Leucine Supplementation Has No Further Effect on Training-induced Muscle Adaptations. [Link]

  • Mitchell, D. K., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology. [Link]

  • Teixeira, F. J., et al. (2019). Leucine Metabolites Do Not Enhance Training-induced Performance or Muscle Thickness. Medicine & Science in Sports & Exercise, 51(1), 56-64. [Link]

  • Medtrics. (n.d.). Impact of leucine supplementation on muscle protein synthesis and anabolic signaling. [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]

  • Reddit. (2023). Western Blot optimization of p70s6k/ph-p70s6k and mTOR/ph-mTOR. [Link]

  • Lang, C. H., et al. (2013). Blood chemistry profile, metabolic substrates, and hormones. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Takegaki, J., et al. (2020). The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise. Nutrients, 12(8), 2421. [Link]

  • Takegaki, J., et al. (2020). The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial. PubMed. [Link]

Sources

Validation

Inter-laboratory validation of reference standards for 2-Hydroxy-4-methylhexanoic acid

An In-Depth Guide to the Inter-laboratory Validation of Reference Standards for 2-Hydroxy-4-methylhexanoic Acid Authored by a Senior Application Scientist This guide provides a comprehensive framework for conducting an i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Inter-laboratory Validation of Reference Standards for 2-Hydroxy-4-methylhexanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a reference standard for 2-Hydroxy-4-methylhexanoic acid. As the complexity of pharmaceutical development increases, the necessity for robust, reliable, and transferable analytical methods has become paramount. An inter-laboratory validation, often termed a method transfer or cross-validation, serves as the ultimate test of a method's reproducibility and ensures consistency across different testing sites.[1] This process is critical when analytical testing is outsourced to contract research organizations (CROs), when manufacturing is scaled up to different sites, or when multiple laboratories are involved in a single clinical study.[1]

This document is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology industries. It delves into the scientific rationale behind the validation parameters, provides a detailed experimental protocol, and offers a comparative analysis of expected outcomes, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Understanding the Analyte: 2-Hydroxy-4-methylhexanoic Acid

Before embarking on a validation study, a thorough understanding of the analyte is essential. 2-Hydroxy-4-methylhexanoic acid is a carboxylic acid with the chemical formula C₇H₁₄O₃.[6]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₄O₃[6][7]

  • Molecular Weight: 146.18 g/mol [6]

  • CAS Number: 20245-49-2

  • Structure: The presence of a hydroxyl group and a carboxylic acid group makes it a relatively polar molecule, suitable for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC).[8][9]

The primary purpose of a reference standard is to serve as a benchmark for identity, purity, and potency. Therefore, its own characterization must be impeccable, and any analytical method used to assess it must be rigorously validated to prove it is fit for its intended purpose.[10][11]

The Inter-laboratory Validation Workflow

The objective of an inter-laboratory validation is to demonstrate that a receiving laboratory can perform a given analytical procedure with the same level of accuracy and precision as the originating laboratory.[1] This process ensures the analytical method is robust and transferable. The entire workflow can be visualized as a structured process involving careful planning, execution, and evaluation.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Execution at Each Laboratory cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion & Reporting A Define Validation Scope & Acceptance Criteria B Develop & Agree on a Joint Validation Protocol A->B C Select & Characterize a Homogeneous Batch of Reference Standard B->C D Ship Reference Standard & Samples to Participating Labs C->D Material Transfer E Perform System Suitability Testing (SST) D->E F Analyze Samples According to Protocol E->F G Compile Data from All Laboratories F->G Data Transfer H Statistical Analysis (e.g., t-test, F-test) G->H I Compare Results Against Acceptance Criteria H->I J Issue Final Validation Report I->J Decision Point K Approve Method for Routine Use at All Sites J->K

Caption: Workflow for an inter-laboratory validation study.

Experimental Design & Protocols

A successful validation hinges on a meticulously designed protocol agreed upon by all participating laboratories. This protocol must detail the validation parameters to be evaluated, the experimental procedures, and the pre-defined acceptance criteria, in line with ICH Q2(R1) guidelines.[10][11][12]

Core Validation Parameters

For a quantitative purity and assay method for a reference standard, the following parameters are critical:

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: The degree of agreement among individual test results. This is evaluated at three levels:[10][13]

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (the core of this study).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][13]

Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and robust technique for the analysis of non-volatile organic acids like 2-Hydroxy-4-methylhexanoic acid.[9][14]

Step-by-Step Protocol:

  • Objective: To validate the analytical method for determining the purity and assay of the 2-Hydroxy-4-methylhexanoic acid reference standard across three independent laboratories.

  • Materials & Instrumentation:

    • Reference Standard: A single, homogeneous, well-characterized batch of 2-Hydroxy-4-methylhexanoic acid.

    • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The use of an acidic mobile phase is necessary to keep the carboxylic acid in its protonated form for better retention and peak shape.

    • Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.

    • Sample Diluent: Typically the mobile phase starting condition.

  • System Suitability Test (SST):

    • Rationale: To ensure the chromatographic system is performing adequately before injecting any analytical samples. This is a self-validating component of the protocol.

    • Procedure: Prepare a system suitability solution (a standard solution of 2-Hydroxy-4-methylhexanoic acid).

    • Injections: Make five replicate injections.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Validation Experiments (To be performed by each lab):

    • Specificity: Analyze a blank (diluent) and a spiked sample containing known impurities or a placebo to demonstrate no interference at the retention time of the main peak.

    • Linearity:

      • Prepare a stock solution of the reference standard.

      • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target concentration.

      • Inject each concentration in triplicate.

      • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²).

      • Acceptance Criteria: r² ≥ 0.999.

    • Accuracy (Recovery):

      • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

      • Calculate the percentage recovery at each level.

      • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[10]

    • Precision (Repeatability & Intermediate):

      • Repeatability: Analyze six separate preparations of the reference standard at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

      • Acceptance Criteria: RSD ≤ 2.0% for each set.

    • Reproducibility (Inter-laboratory):

      • The core of the study is comparing the results from the precision and accuracy experiments across all participating laboratories. A central body will perform the statistical analysis.

Comparative Data Analysis

The ultimate goal is to compare the results generated by each laboratory to confirm that they are statistically equivalent. A predefined set of acceptance criteria is crucial for an objective assessment.[1]

Table 1: Hypothetical Inter-laboratory Validation Results

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery)
80% Level99.5%100.1%99.8%98.0% - 102.0%
100% Level100.2%100.5%100.3%98.0% - 102.0%
120% Level101.1%100.8%101.3%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.45%0.52%0.49%≤ 2.0%
Intermediate (Day 2)0.68%0.75%0.71%≤ 2.0%
Linearity (r²) 0.99950.99980.9996≥ 0.999
Assay Result (%) 99.8%99.7%99.9%Overall RSD ≤ 2.0%

Statistical Evaluation:

To formally assess reproducibility, the results from the "Assay Result" can be compared. An F-test can be used to compare the variances between the laboratories, followed by a Student's t-test (or ANOVA for more than two labs) to compare the means. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the different laboratories.[1]

Conclusion and Best Practices

An inter-laboratory validation study is a cornerstone of robust analytical quality control in the pharmaceutical industry. For a reference standard of 2-Hydroxy-4-methylhexanoic acid, this process ensures that any laboratory, regardless of location, can produce reliable and comparable data.

Key Takeaways for Success:

  • A Single, Unified Protocol: Ambiguity is the enemy of reproducibility. A single, detailed protocol, agreed upon by all parties, is non-negotiable.

  • Homogeneous Material: All laboratories must use aliquots from the exact same batch of reference standard and test samples.

  • Open Communication: Regular communication between participating labs is essential to address any procedural questions or unexpected observations promptly.

  • Pre-defined Acceptance Criteria: Establishing clear, statistically justified acceptance criteria before the study begins ensures an unbiased evaluation of the results.[2]

By adhering to the principles outlined in this guide and the referenced international guidelines, organizations can ensure the seamless transfer and consistent performance of analytical methods, ultimately safeguarding the quality and integrity of their pharmaceutical products.

References

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 2-Hydroxy-4-methylhexanoic acid Source: PubChem URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: GMP Compliance URL: [Link]

  • Title: Guidelines for the validation and verification of quantitative and qualitative test methods Source: National Association of Testing Authorities, Australia URL: [Link]

  • Title: 2-hydroxy-4-methyl-hexanoic acid - CAS 20245-49-2 Source: Moshang Chemical URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Harmonised guidelines for single-laboratory validation of methods of analysis Source: OIV URL: [Link]

  • Title: Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals The following protocols are based on a synthesis of hazard information for 2-Hydroxy-4-methylhexanoic acid and safety data for structurally related carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following protocols are based on a synthesis of hazard information for 2-Hydroxy-4-methylhexanoic acid and safety data for structurally related carboxylic acids. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work and to perform a thorough risk assessment for your specific experimental conditions.

Understanding the Hazards: A Proactive Approach to Safety

2-Hydroxy-4-methylhexanoic acid is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

These hazards underscore the critical need for a comprehensive Personal Protective Equipment (PPE) strategy to prevent contact with skin and eyes, and to avoid inhalation of any dusts, aerosols, or vapors. The carboxylic acid functional group also suggests corrosive properties, a common characteristic of this chemical class.[2]

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling 2-Hydroxy-4-methylhexanoic acid, regardless of the quantity or concentration.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities.Protects against splashes and aerosols that can cause serious eye damage.
Skin Protection Nitrile rubber gloves are recommended. A standard laboratory coat is required. For larger scale operations or where significant splashing is anticipated, a chemically resistant apron over the lab coat and protective boots may be necessary.Prevents skin irritation from direct contact. Ensure gloves are inspected before each use and changed frequently.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dusts/aerosols may be generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.Mitigates the risk of respiratory tract irritation.

Experimental Workflow and PPE Selection

The selection of appropriate PPE is intrinsically linked to the experimental procedures being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Workflow A Start: Risk Assessment for Handling 2-Hydroxy-4-methylhexanoic Acid B Small Scale (<1g) solution preparation in a fume hood? A->B C Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Yes D Large Scale (>1g) or potential for splashing/aerosol generation? B->D No H Proceed with Experiment C->H E Enhanced PPE: - Face Shield over Goggles - Chemical Resistant Apron - Consider double gloving D->E Yes F Is work being performed outside of a fume hood? D->F No E->F G Mandatory Respiratory Protection: NIOSH-approved respirator with appropriate cartridges F->G Yes F->H No G->H I End H->I

Caption: PPE Selection Workflow for Handling 2-Hydroxy-4-methylhexanoic Acid.

Step-by-Step Protocols for Safe Handling

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly before handling any PPE.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove gloves using the glove-in-glove technique. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your safety goggles, handling them by the earpieces.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.

  • Respiratory Protection (if used): Remove your respirator last.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: All manipulations of 2-Hydroxy-4-methylhexanoic acid should be performed in a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing an absorbent material suitable for carboxylic acids (e.g., sodium bicarbonate or a commercial acid neutralizer) should be available in the laboratory.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Neutralize: For small spills, cautiously neutralize with sodium bicarbonate or another suitable base.

  • Collect: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan
  • Waste Classification: 2-Hydroxy-4-methylhexanoic acid and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[5]

References

  • PubChem. (n.d.). 2-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Methylhexanoic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2-Hydroxypyridine-4-carboxylic acid.
  • ThermoFisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Methylhexanoic acid.
  • Fisher Scientific. (2010, August 30). SAFETY DATA SHEET: 2-Hydroxy-4-methylbenzaldehyde.
  • ChemScene. (2025, December 8). Safety Data Sheet: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
  • Fal Calzados de Seguridad, S.A. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (2014, November 17). SAFETY DATA SHEET: 2'-Hydroxy-4'-methoxyacetophenone.
  • CAMEO Chemicals. (n.d.). 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID.
  • FUJIFILM Wako Pure Chemical Corporation. (2025, April 17). SAFETY DATA SHEET: 4-Hydroxy-4-methyl-2-pentanone.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Methyl 4-methylsalicylate.
  • MilliporeSigma. (2024, September 7). SAFETY DATA SHEET: Sodium methyl 4-hydroxybenzoate.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET: 4-(4-Hydroxyphenyl)butan-2-one.
  • AK Scientific, Inc. (n.d.). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
  • ChemicalBook. (2026, January 17). 4-METHYLHEXANOIC ACID - Safety Data Sheet.

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